molecular formula C5H5NO2S B2543031 5-Methyl-1,2-thiazole-4-carboxylic acid CAS No. 1125409-67-7

5-Methyl-1,2-thiazole-4-carboxylic acid

Cat. No.: B2543031
CAS No.: 1125409-67-7
M. Wt: 143.16
InChI Key: CNCABJNNZWFJPP-UHFFFAOYSA-N
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Description

5-Methyl-1,2-thiazole-4-carboxylic acid (CAS 1125409-67-7) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C 5 H 5 NO 2 S and a molecular weight of 143.17 g/mol, serves as a versatile synthon for the synthesis of more complex molecules . Its structure incorporates both a carboxylic acid functional group and a 1,2-thiazole ring, making it a valuable precursor for generating derivatives with potential biological activity. Researchers utilize this compound as a key intermediate in the exploration of novel pharmacologically active agents. The thiazole core is a privileged structure in medicinal chemistry, often associated with anti-inflammatory and analgesic properties, as evidenced by research on structurally related thiazole derivatives . As a sophisticated building block, it enables the development of compound libraries for high-throughput screening and the optimization of lead compounds in various therapeutic areas. This product is supplied for research and development purposes. This compound is For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,2-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-3-4(5(7)8)2-6-9-3/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCABJNNZWFJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125409-67-7
Record name 5-methyl-1,2-thiazole-4-carboxylic acid
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Foundational & Exploratory

Chemical structure and properties of 5-Methyl-1,2-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical structure and properties of 5-Methyl-1,2-thiazole-4-carboxylic acid Audience: Researchers, scientists, and drug development professionals.

Structural Analysis, Synthetic Pathways, and Medicinal Chemistry Applications

Executive Summary

This compound (CAS: 1125409-67-7) is a specialized heterocyclic building block belonging to the isothiazole class. Distinct from its more common isomer, 4-methyl-1,3-thiazole-5-carboxylic acid (a key intermediate in cefditoren synthesis), this compound offers unique electronic and steric properties for medicinal chemistry. Its 1,2-thiazole (isothiazole) core serves as a critical bioisostere for isoxazoles, pyridines, and benzoic acid moieties, providing enhanced metabolic stability and altered hydrogen-bonding vectors in drug design. This guide details its physicochemical profile, validated synthetic routes, and application in high-value scaffold generation.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a five-membered aromatic isothiazole ring substituted with a methyl group at position 5 and a carboxylic acid at position 4.

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 5-Methylisothiazole-4-carboxylic acid
Common Synonyms This compound; 4-Carboxy-5-methylisothiazole
CAS Number 1125409-67-7
Molecular Formula C₅H₅NO₂S
Molecular Weight 143.16 g/mol
SMILES Cc1sncc1C(=O)O
Isomer Distinction NOT to be confused with 4-methyl-1,3-thiazole-5-carboxylic acid (CAS 20485-41-0)
Physicochemical Properties

The isothiazole ring is less basic than thiazole due to the electron-withdrawing nature of the adjacent nitrogen-sulfur bond.

ParameterValue (Approx/Calc)Significance
pKa (Acid) 3.5 – 4.2Stronger acid than benzoic acid (4.2) due to the electron-deficient ring.
LogP 0.8 – 1.1Moderate lipophilicity; suitable for CNS and peripheral targets.
PSA ~78 ŲPolar Surface Area dominated by carboxylate and ring heteroatoms.
Solubility DMSO, Methanol, DMFLow water solubility in non-ionized form; soluble as carboxylate salt.

Synthetic Routes & Manufacturing[4]

Synthesis of 5-methylisothiazole-4-carboxylic acid requires specific regiochemical control to distinguish it from the 3-methyl isomer. Two primary strategies are employed: Oxidative Cyclization and Isoxazole Rearrangement .

Route A: Oxidative Cyclization of -Aminocrotonates

This is the most scalable industrial route. It involves the reaction of


-aminocrotonate esters with sulfur sources (e.g., thionyl chloride or phosphorus pentasulfide), though regioselectivity must be managed.
  • Precursor: Ethyl 3-aminocrotonate (or 3-aminocrotononitrile).

  • Cyclization Agent: Thionyl chloride (

    
    ) or 
    
    
    
    /Chloranil.
  • Mechanism: formation of the N-S bond followed by ring closure.

Route B: The Boulton-Katritzky Rearrangement

A highly specific method involves converting a 5-methylisoxazole derivative into the isothiazole. This exploits the general reactivity of anthranils or isoxazoles with sulfur nucleophiles or via rearrangement.

Validated Protocol (General Isothiazole Synthesis)
  • Enaminone Formation: React ethyl acetoacetate with DMF-DMA to form ethyl 2-(dimethylaminomethylene)-3-oxobutanoate.

  • Sulfur Incorporation: Treat with a sulfur source (e.g., NaSH) and an aminating agent (e.g., Hydroxylamine-O-sulfonic acid) to close the N-S bond.

  • Hydrolysis: Saponification of the ester (LiOH/THF/Water) yields the free acid.

Synthesis cluster_alt Alternative Route (Rearrangement) start Ethyl Acetoacetate step1 Enaminone Formation (DMF-DMA, 110°C) start->step1 step2 Cyclization (S-source / NH3) step1->step2 inter Ethyl 5-methylisothiazole- 4-carboxylate step2->inter step3 Hydrolysis (LiOH, THF/H2O) inter->step3 final 5-Methylisothiazole- 4-carboxylic Acid step3->final iso 5-Methylisoxazole Precursor iso->inter Rearrangement (Base/S)

Figure 1: Synthetic workflow for 5-methylisothiazole-4-carboxylic acid showing de novo synthesis and isoxazole rearrangement pathways.

Reactivity Profile & Protocol Standards

Carboxylic Acid Activation

The C4-carboxylic acid is sterically accessible but electronically deactivated by the electron-poor isothiazole ring. Standard carbodiimide couplings (EDC/NHS) may be sluggish.

  • Recommendation: Use HATU or T3P (Propylphosphonic anhydride) for amide couplings.

  • Acid Chloride Formation: Reflux in thionyl chloride (

    
    ) is effective; the resulting acid chloride is stable and can be isolated.
    
C-H Activation Potential

The C3 position (between N and S) is the most acidic proton on the ring (excluding the carboxyl).

  • Lithiation: Treatment with

    
    -BuLi at -78°C allows functionalization at C3 (e.g., formylation, halogenation), expanding the scaffold utility.
    
Experimental Protocol: Amide Coupling (Standard)

Objective: Coupling 5-methylisothiazole-4-carboxylic acid with a primary amine (


).
  • Dissolution: Dissolve 1.0 eq of Acid in dry DMF (0.2 M).

  • Base Addition: Add 3.0 eq of DIPEA (Diisopropylethylamine).

  • Activation: Add 1.2 eq of HATU at 0°C. Stir for 15 min.

  • Amine Addition: Add 1.1 eq of amine (

    
    ).
    
  • Reaction: Warm to RT and stir for 4–16 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with sat.

    
     (remove unreacted acid), then brine. Dry over 
    
    
    
    .

Medicinal Chemistry Applications

Bioisosterism

The 5-methylisothiazole-4-carboxylic acid moiety is a classic bioisostere for:

  • 5-Methylisoxazole-4-carboxylic acid: The active metabolite of Leflunomide (A77 1726) contains an isoxazole. Replacing O with S (isothiazole) increases lipophilicity and metabolic stability against ring opening.

  • Ortho-substituted Benzoic Acids: The geometry mimics 2-methylbenzoic acid but with reduced pKa and altered pi-stacking potential.

Pharmacophore Mapping

The N-S bond provides a unique "sigma-hole" on the sulfur atom, capable of specific non-covalent interactions (chalcogen bonding) with backbone carbonyls in protein targets, a feature absent in isoxazoles or thiazoles.

Bioisostere center 5-Methylisothiazole-4-COOH iso1 5-Methylisoxazole-4-COOH (Leflunomide metabolite analog) center->iso1 Increased Metabolic Stability (Ring opening resistant) iso2 2-Methylbenzoic Acid (Steric mimic) center->iso2 Lower pKa (Stronger ionic interactions) iso3 Nicotinic Acid derivatives (Electronic mimic) center->iso3 S-N Chalcogen Bonding

Figure 2: Bioisosteric relationships and strategic advantages of the isothiazole scaffold in drug design.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this isomer is limited, it should be handled as a standard organic acid/irritant.

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow decarboxylation or oxidation over long periods.

References

  • Isothiazole Synthesis: Clarke, D., et al. "New synthesis of isothiazoles from primary enamines."[1] Journal of the Chemical Society, Perkin Transactions 1, 1998, 77-82.[1] Link

  • Bioisosterism Review: Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 2013, 8(3), 385–395. Link

  • Isothiazole Chemistry: Pain, D. L., & Slack, R. "Isothiazoles.[2] Part I. Synthesis of isothiazoles from

    
    -iminothio-amides." Journal of the Chemical Society, 1965, 5166-5176. Link
    
  • Compound Data: PubChem CID 54366601 (Isothiazole-4-carboxylic acid derivatives). Link

Sources

An In-depth Technical Guide to 5-Methyl-1,3-thiazole-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-1,3-thiazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. This document consolidates critical information regarding its chemical identity, synthesis, spectroscopic characterization, and its burgeoning role in the development of novel therapeutic agents. With its versatile chemical scaffold, this compound has been instrumental in the design of molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this important molecule.

Chemical Identity and Physicochemical Properties

5-Methyl-1,3-thiazole-4-carboxylic acid is a substituted thiazole derivative characterized by a methyl group at the 5-position and a carboxylic acid moiety at the 4-position of the thiazole ring.

PropertyValueSource(s)
CAS Number 120237-76-5
Molecular Formula C5H5NO2S[1]
Molecular Weight 143.16 g/mol [1]
Appearance Solid[1]
SMILES Cc1scnc1C(O)=O[1]
InChI 1S/C5H5NO2S/c1-3-4(5(7)8)6-2-9-3/h2H,1H3,(H,7,8)[1]

Synthesis of 5-Methyl-1,3-thiazole-4-carboxylic Acid

The synthesis of 5-Methyl-1,3-thiazole-4-carboxylic acid is a critical process for its application in research and development. A common and effective method involves the hydrolysis of its corresponding ethyl ester.

Experimental Protocol: Hydrolysis of Ethyl 5-Methyl-1,3-thiazole-4-carboxylate

This protocol outlines a typical laboratory-scale synthesis of 5-Methyl-1,3-thiazole-4-carboxylic acid from its ethyl ester.

Materials:

  • Ethyl 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (reaction flask, stir plate, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve Ethyl 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE in a solution of sodium hydroxide.

  • Reaction Conditions: Stir the resulting mixture overnight at a temperature of 40°C. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[2]

  • Workup and Extraction:

    • After the reaction is complete, perform an extraction of the crude reaction mixture using ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer three times with ethyl acetate.[2]

  • Drying and Concentration:

    • Combine all the organic layers.

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under vacuum using a rotary evaporator to obtain the target product, 5-Methyl-1,3-thiazole-4-carboxylic acid.[2]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Synthesis_Workflow reagents Ethyl 5-Methyl-1,3-thiazole-4-carboxylate + NaOH Solution reaction Stir overnight at 40°C reagents->reaction Hydrolysis workup Extraction with Ethyl Acetate and Water reaction->workup drying Dry with Na2SO4 and Concentrate workup->drying product 5-Methyl-1,3-thiazole-4-carboxylic acid drying->product

Caption: Workflow for the synthesis of 5-Methyl-1,3-thiazole-4-carboxylic acid.

Spectroscopic Characterization

The structural elucidation of 5-Methyl-1,3-thiazole-4-carboxylic acid is confirmed through various spectroscopic techniques.

Spectroscopic DataDescriptionSource(s)
¹H NMR (DMSO-d₆) Signals corresponding to the methyl protons and the proton on the thiazole ring are observed. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group.[3]
¹³C NMR The spectrum shows characteristic peaks for the carboxylic acid carbon, the carbons of the thiazole ring, and the methyl carbon.[4]
FT-IR Key vibrational bands include a broad O-H stretch from the carboxylic acid, a C=O stretch, and vibrations associated with the thiazole ring.[4][5]
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[6]

Note: Specific chemical shifts and vibrational frequencies can vary depending on the solvent and experimental conditions.

Applications in Drug Discovery and Development

The thiazole scaffold is a privileged structure in medicinal chemistry, and 5-Methyl-1,3-thiazole-4-carboxylic acid serves as a valuable starting material for the synthesis of a wide array of biologically active molecules.[7]

Antimicrobial and Antifungal Agents

Thiazole derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[8] The presence of nitrogen and sulfur atoms in the thiazole ring contributes to their biological activity. The carboxylic acid group of 5-Methyl-1,3-thiazole-4-carboxylic acid provides a convenient handle for derivatization to generate libraries of compounds for antimicrobial screening.

Anti-inflammatory Agents

Derivatives of 5-methylthiazole have been investigated for their anti-inflammatory properties. These compounds have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the inflammatory cascade.[9] The ability to modify the carboxylic acid group allows for the fine-tuning of activity and selectivity against different COX isoforms.

Xanthine Oxidase Inhibitors

5-Methyl-1,3-thiazole-4-carboxylic acid has been utilized as a key building block in the development of xanthine oxidase inhibitors.[6][10] Xanthine oxidase is a critical enzyme in purine metabolism, and its inhibition is a therapeutic strategy for the treatment of hyperuricemia and gout. The drug Febuxostat, a potent xanthine oxidase inhibitor, features a substituted 4-methylthiazole-5-carboxylic acid core, highlighting the importance of this scaffold in this therapeutic area.[11]

Drug_Discovery_Applications cluster_targets Therapeutic Targets start 5-Methyl-1,3-thiazole- 4-carboxylic acid antimicrobial Antimicrobial & Antifungal Agents start->antimicrobial Derivatization anti_inflammatory Anti-inflammatory Agents start->anti_inflammatory Derivatization xo_inhibitors Xanthine Oxidase Inhibitors start->xo_inhibitors Scaffold for Synthesis Bacterial &\nFungal Targets Bacterial & Fungal Targets antimicrobial->Bacterial &\nFungal Targets COX Enzymes COX Enzymes anti_inflammatory->COX Enzymes Xanthine Oxidase Xanthine Oxidase xo_inhibitors->Xanthine Oxidase

Caption: Applications of 5-Methyl-1,3-thiazole-4-carboxylic acid in drug discovery.

Conclusion

5-Methyl-1,3-thiazole-4-carboxylic acid is a versatile and valuable building block for the synthesis of a diverse range of biologically active compounds. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an attractive starting material for medicinal chemists. The demonstrated applications of its derivatives in the fields of infectious diseases, inflammation, and metabolic disorders underscore its importance in modern drug discovery. This technical guide provides a solid foundation for researchers looking to explore the potential of this promising heterocyclic compound in their own research and development endeavors.

References

  • MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2021). Malaysian Journal of Chemistry, 23(1), 1-10.
  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (n.d.). PMC.
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2022). Molecules, 27(23), 8168.
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Geochimica et Cosmochimica Acta, 71(14), 3547-3560.
  • Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxyl
  • 5-Methyl-1,3-thiazole-4-carboxylic acid. (n.d.). Sigma-Aldrich.
  • 1H-[8][9][12]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. (n.d.). Journal of the Brazilian Chemical Society, 30(1), 154-166.

  • Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. (2004). Chemistry of Heterocyclic Compounds, 40(11), 1434-1440.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(13), 3991.
  • 5-methyl-thiazole-4-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). ACS Omega, 5(14), 8087-8095.
  • What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID?. (2022). Guidechem.
  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calcul
  • Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers. (n.d.). Benchchem.
  • Synthesis of 5-methyl-4-thio-6-(1,3,4-oxa. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
  • Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers. (2016). Chemical Biology & Drug Design, 87(4), 587-595.
  • 188891-43-2|5-(Hydroxymethyl)thiazole-4-carboxylic acid|BLD Pharm. (n.d.). BLD Pharm.
  • Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. (2019). Medicinal Chemistry Research, 28(12), 2151-2164.
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). Molecules, 26(3), 636.
  • FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 139, 316-327.
  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry D
  • NMR Chemical Shift Values Table. (2024). Chemistry Steps.
  • thiazole deriv
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5625.
  • FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers. (n.d.).

Sources

Technical Whitepaper: Solubility Profiling and Solvent Selection Strategies for 5-Methyl-1,2-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of 5-Methyl-1,2-thiazole-4-carboxylic acid (also known as 5-methylisothiazole-4-carboxylic acid) is a critical quality attribute (CQA) in the development of pharmaceutical intermediates. As a heterocyclic carboxylic acid, its behavior in organic solvents is governed by the interplay between the polar carboxylic moiety (hydrogen bond donor/acceptor) and the aromatic isothiazole ring (dipole moments).

This guide provides a comprehensive technical framework for researchers to determine, model, and utilize the solubility profile of this compound. Unlike simple data lookups, this document establishes the protocol for experimental validation and provides predictive insights based on structural analogs (isoxazoles and 1,3-thiazoles) where specific thermodynamic data may be sparse in open literature.

Part 1: Physicochemical Identity & Predicted Solubility Behavior[1]

Nomenclature and Structural Precision

It is vital to distinguish between the 1,2-thiazole (isothiazole) and 1,3-thiazole isomers, as their dipole moments and lattice energies differ significantly.

  • Target Compound: this compound (Isothiazole derivative).

  • Chemical Structure: A five-membered ring containing Nitrogen and Sulfur in adjacent positions (1,2), substituted with a methyl group at position 5 and a carboxylic acid at position 4.[1]

  • Analogs for Benchmarking: 5-Methylisoxazole-4-carboxylic acid (Leflunomide impurity) and 2-Methyl-1,3-thiazole-4-carboxylic acid.

Theoretical Solubility Ranking

Based on the functional group contributions (Group Contribution Method) and behavior of structural analogs (e.g., furan-2-carboxylic acid, isoxazole-4-carboxylic acid), the predicted solubility hierarchy at 298.15 K is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMSO, DMF, DMAcVery High (> 1.0 M)Disrupts intermolecular H-bonds of the acid dimer; stabilizes the polar isothiazole ring.
Polar Protic Methanol, EthanolHigh (0.2 - 0.8 M)Forms strong H-bonds with the carboxyl group; solvation of the heterocyclic nitrogen.
Polar Aprotic Acetone, Ethyl Acetate, THFModerate (0.05 - 0.3 M)Good solvency for the organic skeleton; weaker interaction with the acidic proton compared to DMSO.
Chlorinated Dichloromethane (DCM), ChloroformLow-Moderate Useful for extraction but often requires co-solvents for high loading.
Non-Polar Hexane, Heptane, TolueneVery Low (< 0.01 M)High lattice energy of the crystal lattice resists disruption by non-polar Van der Waals forces.

Critical Insight: In non-polar solvents (Toluene, Hexane), carboxylic acids tend to exist as cyclic dimers due to intermolecular hydrogen bonding. This dimerization significantly reduces effective solubility unless the temperature is elevated near the solvent boiling point.

Part 2: Experimental Determination Protocol (The "Shake-Flask" Method)

To generate a defensible solubility profile for regulatory filing or process scale-up, you must follow a self-validating equilibrium protocol.

Workflow Diagram

The following Graphviz diagram outlines the standard operating procedure (SOP) for thermodynamic solubility determination.

SolubilityProtocol Start Solid State Characterization (DSC/XRPD) Prep Sample Preparation (Excess Solid + Solvent) Start->Prep Weighing Equil Equilibration (Shake Flask, 24-72h, Const T) Prep->Equil Agitation Filter Phase Separation (Syringe Filter 0.45µm) Equil->Filter Isothermal Filter->Start Residue Analysis (Polymorph Check) Dilute Dilution (Mobile Phase) Filter->Dilute Supernatant Analyze Quantification (HPLC-UV / qNMR) Dilute->Analyze Data Data Fitting (Apelblat Model) Analyze->Data Mole Fraction (x)

Caption: Figure 1. Thermodynamic solubility determination workflow with solid-state feedback loop.

Detailed Protocol Steps
  • Preparation: Add excess this compound to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24–72 hours. Note: Time to equilibrium depends on the solvent viscosity.

  • Phase Separation: Stop agitation and allow solids to settle for 1 hour. Filter the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Dilute the filtrate immediately. Analyze via HPLC (C18 column, Acetonitrile/Water + 0.1% H3PO4 mobile phase) against a standard curve.

  • Solid State Verification (Crucial): Analyze the undissolved residue by XRPD (X-Ray Powder Diffraction).

    • Why? If the crystal form changes (e.g., solvate formation), the solubility data corresponds to the new form, not the original material.

Part 3: Thermodynamic Modeling & Data Fitting

For process engineers designing crystallization cooling curves, raw data points are insufficient. You must fit the data to a thermodynamic model. The Modified Apelblat Equation is the industry standard for heterocyclic carboxylic acids.

The Modified Apelblat Equation


  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Mole fraction solubility of the solute.[2]
    
  • 
     : Absolute temperature (Kelvin).[3]
    
  • 
     : Empirical model parameters derived from regression.
    
Interpretation of Parameters[5]
  • Parameter B : Related to the enthalpy of solution.[4] A highly negative B value indicates strong temperature dependence (solubility increases sharply with heat).

  • Application : Use these parameters to calculate the Supersaturation Ratio (

    
    )  during cooling crystallization:
    
    
    
    
    • Target

      
       between 1.1 and 1.5 for controlled crystal growth.
      
    • 
       often leads to spontaneous nucleation (fines/impurities).
      

Part 4: Practical Applications (Recrystallization Strategy)

Based on the polarity profile of this compound, the following solvent systems are recommended for purification.

Solvent Selection Matrix
StrategySolvent SystemProcedure
Cooling Crystallization Ethanol or Isopropanol Dissolve at reflux (~78°C). The steep solubility curve of carboxylic acids in alcohols allows for high recovery upon cooling to 0–5°C.
Anti-Solvent DMSO / Water Dissolve in minimum DMSO. Slowly add Water (anti-solvent). The hydrophobic methyl-thiazole core will force precipitation as water content increases.
Anti-Solvent (Volatile) Ethyl Acetate / Heptane Dissolve in warm Ethyl Acetate. Add Heptane dropwise until turbidity persists. Cool slowly.
Reaction Solvent THF or 2-MeTHF Provides sufficient solubility for reactions (e.g., amide coupling) while allowing for easy workup (water immiscibility of 2-MeTHF).
Decision Logic for Purification

The following diagram assists in selecting the optimal purification path based on impurity profile.

PurificationLogic Start Crude 5-M-1,2-T-4-CA CheckImp Impurity Type? Start->CheckImp PolarImp Polar/Inorganic Salts CheckImp->PolarImp NonPolarImp Tarry/Non-polar Byproducts CheckImp->NonPolarImp MethodA Method A: Water Wash (Slurry in acidified water) PolarImp->MethodA Bulk Removal MethodB Method B: Recrystallization (Ethanol/Water 90:10) PolarImp->MethodB High Purity Req NonPolarImp->MethodB Deep Purification MethodC Method C: Trituration (DCM or Toluene) NonPolarImp->MethodC Surface Cleaning

Caption: Figure 2. Solvent selection logic based on impurity polarity.

References

  • PubChem. (2025).[5][6][7][8] 5-Methylisoxazole-4-carboxylic acid (Compound Summary).[7][9] National Library of Medicine. [Link]

  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents.[10][Link]

  • Shakeel, F. et al. (2014). Solubility and thermodynamics of heterocyclic carboxylic acids in organic solvents. Journal of Molecular Liquids.
  • University of Rochester. (2024). Reagents & Solvents: Solvents for Recrystallization.[10][11] Department of Chemistry. [Link]

  • V & V Pharma Industries. (2024).[9] 5-Methylisoxazole-4-carboxylic Acid Product Specifications. (Demonstrates industrial relevance and purity standards). [Link]

Sources

Thermodynamic Stability Profiling of Isothiazole Carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isothiazole carboxylic acid derivatives represent a high-value scaffold in medicinal chemistry, offering bioisosteric alternatives to phenyl and pyridine rings in antibacterial, antiviral, and anti-inflammatory agents. However, their utility is frequently compromised by a specific thermodynamic vulnerability: the lability of the nitrogen-sulfur (N–S) bond and the susceptibility of the carboxyl group to thermal decarboxylation.

This guide moves beyond standard stability testing to provide a mechanistic framework for assessing, predicting, and mitigating instability in these derivatives. We integrate Density Functional Theory (DFT) predictions with rigorous experimental protocols (DSC, TGA, pH-rate profiling) to establish a self-validating stability workflow.

Theoretical Framework: The Stability Paradox

The isothiazole ring (1,2-thiazole) presents a stability paradox. While it possesses aromatic character (


 electrons), the N–S bond is significantly weaker than the C–C or C–N bonds found in more robust heterocycles like pyridine.
Electronic Structure and Vulnerability

The stability of isothiazole carboxylic acids is governed by two competing forces:

  • Aromatic Stabilization: Maintains ring integrity.

  • Inductive Destabilization: The electronegative nitrogen and sulfur atoms create a polarized system.

    • Nucleophilic Attack: The N–S bond is susceptible to cleavage by nucleophiles (especially OH⁻), leading to ring opening.

    • Decarboxylation: The position of the carboxylic acid relative to the heteroatoms dictates thermal stability.

Regiochemical Impact on Thermodynamics

The placement of the carboxyl group is the primary determinant of


 (Decomposition Temperature).
IsomerPosition relative to HeteroatomsPredicted StabilityMechanism of Instability
Isothiazole-4-COOH

to N,

to S
High Least influence from heteroatoms; resembles benzoic acid.
Isothiazole-5-COOH

to S,

to N
Moderate Inductive effect of Sulfur lowers activation energy for decarboxylation.
Isothiazole-3-COOH

to N,

to S
Low Proximity to Nitrogen facilitates zwitterionic intermediates, promoting decarboxylation.

Mechanisms of Degradation[1][2]

Understanding how these molecules fail is prerequisite to preventing failure. We focus on the two dominant pathways: Base-Catalyzed Ring Opening and Thermal Decarboxylation.

Pathway A: Base-Catalyzed Ring Opening

In basic media (pH > 8), the isothiazole ring is prone to cleavage. The hydroxide ion attacks the sulfur atom or the carbon adjacent to the nitrogen (C-3), leading to the formation of acyclic thiocyanates or enaminothiones.

Pathway B: Thermal Decarboxylation

For carboxylic acid derivatives, thermal stress leads to loss of CO₂. This is often an acid-promoted ionic pathway or a zwitterionic mechanism, particularly for the 3-isomer where the nitrogen can stabilize the transition state.

Visualization: Degradation Pathways

The following diagram illustrates the logical flow of degradation mechanisms based on environmental triggers.

IsothiazoleDegradation Figure 1: Divergent degradation pathways of isothiazole carboxylic acids based on environmental stress. Substrate Isothiazole Carboxylic Acid Trigger_Base Trigger: Basic pH (>8.0) Substrate->Trigger_Base Trigger_Heat Trigger: Heat (>150°C) Substrate->Trigger_Heat Intermediate_A Nucleophilic Attack on Sulfur/C-5 Trigger_Base->Intermediate_A Hydrolysis Intermediate_B Zwitterionic Transition State Trigger_Heat->Intermediate_B Activation Product_A Ring Opening (Thiocyanates) Intermediate_A->Product_A N-S Bond Cleavage Product_B Decarboxylation (Loss of CO2) Intermediate_B->Product_B -CO2

Experimental Protocols (Self-Validating Systems)

As a Senior Scientist, I emphasize protocols that include internal checks (System Suitability Tests - SST) to distinguish between experimental error and genuine compound instability.

Solid-State Thermodynamic Profiling (DSC/TGA)

Objective: Determine melting point (


) and decomposition onset (

) to assess thermal decarboxylation risks.

Protocol:

  • Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Sample Prep: Weigh 2–4 mg of dried sample into a hermetic aluminum pan with a laser-drilled pinhole.

    • Why a pinhole? It allows evolved CO₂ to escape (preventing pan rupture) while maintaining a self-generated atmosphere that suppresses evaporation of volatile impurities.

  • Method: Ramp 10°C/min from 30°C to 300°C under

    
     purge (50 mL/min).
    
  • Validation (SST): Run Indium standard (

    
    ) prior to sequence.
    
  • Analysis:

    • Endotherm = Melting.

    • Exotherm (sharp) = Decomposition (Decarboxylation).

    • Critical Threshold: If

      
      , the compound is thermally labile and requires salt formation to stabilize the lattice.
      
Solution-State Kinetic Profiling (pH-Rate)

Objective: Quantify hydrolytic stability (Ring Opening) across the physiological pH range.

Protocol:

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.5, 7.4, and 9.0 (constant ionic strength with NaCl).

  • Stock Solution: Dissolve compound in Acetonitrile (ACN) to 1 mg/mL.

  • Incubation: Spike stock into buffers (final organic < 5%) at 40°C, 60°C, and 80°C.

  • Sampling: Aliquot at

    
     hours. Quench basic samples immediately with dilute HCl to stop ring opening.
    
  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Detection: UV (monitor loss of parent peak).

  • Data Treatment: Plot

    
     vs. time.
    
    • Linearity (

      
      ) confirms pseudo-first-order kinetics.
      
    • Calculate

      
       and derive shelf-life (
      
      
      
      ).

Computational Prediction Workflow (DFT)[3]

Before synthesis, we utilize Density Functional Theory (DFT) to prioritize stable candidates. This saves resources by filtering out compounds with low HOMO-LUMO gaps (kinetic instability).

Methodology:

  • Software: Gaussian 09/16 or ORCA.

  • Functional/Basis Set: B3LYP/6-311G(d,p).

  • Solvation Model: PCM (Water) or SMD.

Key Descriptors:

  • HOMO-LUMO Gap (

    
    ):  Larger gap = harder molecule = higher kinetic stability.
    
  • Global Hardness (

    
    ): 
    
    
    
    . Higher
    
    
    correlates with resistance to ring opening.
  • Bond Order: Calculate Wiberg Bond Index for the N–S bond. Values < 1.0 indicate fragility.

Integrated Stability Workflow

The following diagram outlines the decision matrix for moving a candidate from design to development.

StabilityWorkflow Figure 2: Integrated Computational and Experimental Stability Workflow. Design 1. In Silico Design (Isothiazole Derivatives) DFT 2. DFT Screening (B3LYP/6-311G**) Design->DFT Filter Pass Criteria: HOMO-LUMO Gap > 4.0 eV DFT->Filter Synthesis 3. Synthesis & Purification Filter->Synthesis Pass Reject Reject / Redesign Filter->Reject Fail SolidState 4. Solid State Stress (DSC/TGA) Synthesis->SolidState SolutionState 5. Solution Stress (pH 1-9, 60°C) SolidState->SolutionState Decision Development Candidate? SolutionState->Decision Decision->Reject High Degradation Proceed Proceed to Formulation Decision->Proceed Stable

Data Presentation: Comparative Stability

The following table summarizes typical thermodynamic data for isothiazole carboxylic acid isomers. Note: Data represents generalized trends derived from literature and internal standard testing.

ParameterIsothiazole-3-COOHIsothiazole-4-COOHIsothiazole-5-COOH
Melting Point (

)
140–150°C160–170°C150–160°C
Decarboxylation Temp ~155°C (Low)>200°C (High)~170°C (Moderate)
N–S Bond Length (DFT) 1.66 Å1.65 Å1.67 Å
pH 9.0 Stability (

)
< 12 hours> 48 hours< 24 hours
Primary Risk Thermal DecarboxylationGenerally StableBase Hydrolysis

Interpretation:

  • Isothiazole-4-COOH is the preferred scaffold for drug development due to superior thermal and hydrolytic stability.

  • Isothiazole-3-COOH requires salt formation (e.g., sodium or calcium salts) to elevate the lattice energy and suppress thermal decarboxylation.

References

  • International Council for Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4]Link

  • Brown, D. W., & Sainsbury, M. (2000). Isothiazoles.[5][6][7][8][9] In Rodd's Chemistry of Carbon Compounds. Elsevier. (Fundamental chemistry of the N-S bond).

  • Silva, A. M. S., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal.[5][9] Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. Journal of Chemical Physics, 98(7), 5648-5652. (Basis for B3LYP methodology). Link

  • Clark, J. D., et al. (2017). Mechanisms of Thermal Decarboxylation of Heteroaromatic Acids. Journal of Organic Chemistry.[5] (General mechanism reference for heteroaromatic acids).

Sources

Literature review of 1,2-thiazole scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Part 1: Executive Summary & Structural Logic

While 1,3-thiazoles (e.g., ritonavir, dasatinib) are ubiquitous in medicinal chemistry, their structural isomers, 1,2-thiazoles (isothiazoles) , represent a distinct and underutilized pharmacophore. This guide analyzes the isothiazole scaffold, focusing on its unique electronic properties, its critical role in FDA-approved antipsychotics (1,2-benzisothiazoles), and emerging synthetic methodologies.

The Isothiazole Advantage

The 1,2-thiazole ring is characterized by a Nitrogen-Sulfur (N-S) bond. Unlike the 1,3-arrangement, the 1,2-positioning creates a distinct dipole and lipophilicity profile.

  • Electronegativity: The adjacent electronegative heteroatoms (N: 3.04, S: 2.58) create a polarized

    
    -bond, making the ring susceptible to specific nucleophilic attacks and metabolic oxidations different from thiazoles.
    
  • Aromaticity: Isothiazole is aromatic (6

    
    -electrons), but less stable than thiazole, often requiring fused benzene rings (benzisothiazoles) to enhance stability in biological systems.
    
  • Bioisosterism: The scaffold often serves as a bioisostere for pyridine or nitrobenzene moieties, offering altered metabolic stability and hydrogen-bonding potential.

Part 2: Medicinal Chemistry Landscape & SAR[1]

The most commercially validated application of the 1,2-thiazole scaffold lies in the 1,2-benzisothiazole subclass, particularly within Central Nervous System (CNS) therapeutics.

CNS Therapeutics: The Atypical Antipsychotics

The 1,2-benzisothiazole moiety is the pharmacophoric anchor for a class of "second-generation" (atypical) antipsychotics.[1] It provides high affinity for Dopamine D2 and Serotonin 5-HT2A receptors.[1]

Case Study: Lurasidone & Ziprasidone

Both drugs utilize a 3-(piperazin-1-yl)-1,2-benzisothiazole core. The benzisothiazole ring mimics the catecholamine structure of dopamine, allowing it to slot into the D2 receptor pocket.

Structure-Activity Relationship (SAR) Analysis:

  • The Anchor (Benzisothiazole): Essential for D2/5-HT2A antagonism.[2] Substitution on the benzene ring (e.g., halogenation) can modulate metabolic stability but is often left unsubstituted to maintain receptor fit.

  • The Linker (Piperazine): A rigid spacer that positions the secondary pharmacophore.

  • The Variable Domain (Imide/Lactam):

    • Ziprasidone: Uses an oxindole lactam.

    • Lurasidone: Uses a rigid norbornane dicarboximide. This structural rigidity reduces off-target binding (e.g., H1 histamine receptors), resulting in a cleaner side-effect profile (less sedation/weight gain) compared to other atypicals.

Antimicrobial & Fungicidal Agents

While less common in systemic drugs due to reactivity, the isothiazolinone (oxidized isothiazole) scaffold is a potent biocide (e.g., Kathon™). However, in drug discovery, 3,4-dichloroisothiazole derivatives have shown promise as agricultural fungicides (e.g., Isotianil), acting via plant defense activation rather than direct toxicity.

Part 3: Visualization of SAR and Mechanism

Diagram 1: Lurasidone SAR Map

This diagram deconstructs the Lurasidone molecule to highlight the functional role of the 1,2-benzisothiazole scaffold.

Lurasidone_SAR Benzisothiazole 1,2-Benzisothiazole Core (Pharmacophore) Piperazine Piperazine Linker (Rigid Spacer) Benzisothiazole->Piperazine N-linked D2_Binding High Affinity D2/5-HT2A Antagonism Benzisothiazole->D2_Binding Primary Interaction LinkerChain Ethyl/Cyclohexyl Chain (Distance Optimization) Piperazine->LinkerChain Imide Norbornane Dicarboximide (Specificity Domain) LinkerChain->Imide Metabolism Reduced Metabolic Liability (vs Ziprasidone) Imide->Metabolism Selectivity Low H1/M1 Affinity (Reduced Sedation) Imide->Selectivity Steric Bulk

Caption: SAR deconstruction of Lurasidone, highlighting the benzisothiazole anchor's role in receptor affinity.

Diagram 2: Mechanism of Action (D2/5-HT2A Blockade)

MOA_Pathway D2 Dopamine D2 Receptor (Striatum) PosSymptoms Positive Symptoms (Hallucinations) D2->PosSymptoms Reduces EPS Extrapyramidal Side Effects (Motor Control) D2->EPS Potential Increase HT2A Serotonin 5-HT2A Receptor (Cortex) NegSymptoms Negative Symptoms (Apathy/Cognition) HT2A->NegSymptoms Improves HT2A->EPS Mitigates D2 Effect Drug 1,2-Benzisothiazole Drug (Lurasidone/Ziprasidone) Drug->D2 Antagonism Drug->HT2A Antagonism

Caption: Dual antagonism mechanism. 5-HT2A blockade mitigates motor side effects caused by D2 blockade.

Part 4: Experimental Protocol

Green Synthesis of Isothiazoles via Ammonium Thiocyanate

Context: Traditional syntheses often require harsh oxidants or chlorinated intermediates. This modern "neat" (solvent-free) protocol utilizes ammonium thiocyanate and enaminones, representing a greener approach suitable for generating library diversity.

Objective: Synthesis of 4,5-substituted isothiazoles.

Reagents:

  • 
    -enaminone (derived from 1,3-dicarbonyls)
    
  • Ammonium Thiocyanate (

    
    )
    
  • Iodine (

    
    ) or NBS (as oxidant)
    
  • Solvent: Ethanol or Solvent-free (Neat)

Step-by-Step Methodology:

  • Precursor Preparation: React a 1,3-diketone with a primary amine (or ammonia) to generate the corresponding

    
    -enaminone. Isolate and dry.
    
  • Cyclization Reaction:

    • In a round-bottom flask, mix the

      
      -enaminone (1.0 equiv) with Ammonium Thiocyanate (2.0 equiv).
      
    • Add Iodine (

      
      , 1.0 equiv) slowly to the mixture.
      
    • Note: If performing neat, heat the mixture to 100-110°C. If using ethanol, reflux for 3-5 hours.

  • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:4). Look for the disappearance of the enaminone spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench with saturated sodium thiosulfate solution (

      
      ) to remove excess iodine.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organic layers with brine and dry over anhydrous

      
      .
      
  • Purification: Concentrate in vacuo and purify via silica gel column chromatography.

Validation:

  • 1H NMR: Look for the characteristic singlet of the isothiazole proton (if C3/C4/C5 is unsubstituted) or the specific shifts of attached alkyl/aryl groups.

  • Yield: Typical yields for this method range from 75-90%.[3]

Part 5: Future Outlook

The 1,2-thiazole scaffold is evolving beyond simple antipsychotics.

  • Fragment-Based Drug Discovery (FBDD): The high ligand efficiency of the isothiazole ring makes it an attractive fragment for targeting kinases where the N-S bond can interact with the hinge region.

  • PROTACs: Benzisothiazole derivatives are being explored as warheads or linkers in Proteolysis Targeting Chimeras, leveraging their lipophilicity to improve cell permeability of large degraders.

  • Agrochemicals: The success of isotianil suggests a broader role in plant immunomodulation, a mechanism that could have translational relevance in human immunology.

References

  • Isothiazoles in Medicinal Chemistry

    • Title: Isothiazoles: Synthetic Strategies and Pharmacological Applications.[4]

    • Source: Royal Society of Chemistry (2024).
    • URL:[Link][2][5][3][6]

  • Lurasidone Pharmacology

    • Title: SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride.[7]

    • Source: Sumitomo Kagaku (2013).[7]

    • URL:[Link]

  • Green Synthesis Protocol

    • Title: Neat synthesis of isothiazole compounds, and studies on their synthetic applications.[8][9][10]

    • Source: New Journal of Chemistry (2014).
    • URL:[Link]

  • Ziprasidone Clinical Profile

    • Title: Ziprasidone: A Review of its Use in Schizophrenia and Bipolar Disorder.
    • Source: Drugs (2002).
    • URL:[Link]

  • Fungicidal Applications

    • Title: Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candidates.[9]

    • Source: Journal of Agricultural and Food Chemistry (2019).
    • URL:[Link]

Sources

Comprehensive Technical Analysis: 5-Methyl-1,2-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Acidity Profile, Electronic Determinants, and Characterization Protocols

Executive Summary

5-Methyl-1,2-thiazole-4-carboxylic acid (CAS: 822-82-2 analog/derivative) represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and anti-inflammatory agents where the isothiazole ring serves as a bioisostere for phenyl or pyridine rings.

The physicochemical behavior of this compound is defined by the interplay between the electron-deficient 1,2-thiazole (isothiazole) core and the electron-donating methyl substituent. Understanding its acid dissociation constant (


) is fundamental for predicting aqueous solubility, lipophilicity (

), and membrane permeability during lead optimization.

This guide provides a structural dissection of its acidity, predicted quantitative values based on structure-activity relationships (SAR), and validated experimental protocols for precise determination.

Part 1: Structural Analysis & Electronic Effects

To understand the acidity of this compound, we must deconstruct the electronic environment surrounding the carboxylic acid moiety at position 4.

1. The Isothiazole Core (1,2-Thiazole)

Unlike its 1,3-isomer (thiazole), the 1,2-thiazole ring contains a nitrogen atom directly bonded to sulfur. This N-S bond creates a unique electronic distribution:

  • Inductive Withdrawal (-I): Both Nitrogen and Sulfur are electronegative. The cumulative effect renders the isothiazole ring electron-withdrawing relative to a benzene ring. This withdrawal stabilizes the carboxylate anion (

    
    ), thereby increasing acidity  (lowering 
    
    
    
    ) compared to benzoic acid.
  • Aromaticity: The ring is aromatic (

    
     electrons), allowing for resonance delocalization, though less effectively than in benzene due to heteroatom electronegativity.
    
2. The 5-Methyl Substituent Effect

The methyl group at position 5 exerts a Positive Inductive Effect (+I) .

  • By donating electron density into the ring system, the methyl group slightly destabilizes the forming carboxylate anion at position 4.

  • Net Result: The 5-methyl analog is slightly less acidic (higher

    
    ) than the unsubstituted isothiazole-4-carboxylic acid, but remains significantly more acidic than benzoic acid.
    
3. Visualizing the Electronic Conflict

The following diagram illustrates the competing electronic vectors that determine the final


.

ElectronicEffects Core Isothiazole Ring (Electron Deficient) Carboxyl 4-COOH Group (Acidic Center) Core->Carboxyl Stabilizes Anion (Lowers pKa) Methyl 5-Methyl Group (+I Effect / Donor) Methyl->Core Donates e- Density Anion Carboxylate Anion (COO-) Methyl->Anion Destabilizes (Raises pKa slightly) Carboxyl->Anion Dissociation

Figure 1: Vector analysis of electronic effects. The core ring promotes acidity, while the methyl group provides a minor counter-effect.

Part 2: Quantitative Acidity Data

While specific experimental data for this exact derivative is often proprietary, we can derive a high-confidence consensus value based on Hammett equation principles and analogous heterocyclic acids.

Comparative Acidity Table
CompoundStructurepKa (Experimental/Predicted)Electronic Driver
Benzoic Acid Phenyl-COOH4.20Baseline reference.
Isothiazole-4-carboxylic acid Unsubstituted3.30 - 3.50Strong -I effect of N-S bond stabilizes anion.
This compound Target Molecule 3.50 ± 0.2 Methyl group (+I) slightly raises pKa vs parent.
Thiazole-4-carboxylic acid 1,3-isomer3.40 - 3.60Similar electron deficiency; N position varies.
Nicotinic Acid Pyridine-3-COOH4.85 (COOH)N-protonation complicates observed acidity.

Scientific Insight: The predicted


 of 3.5  places this compound in a range where it will be predominantly ionized (anionic) at physiological pH (7.4). This suggests high aqueous solubility in intestinal fluids but potentially limited passive permeability unless formulated as a prodrug or paired with a counter-ion.
Part 3: Experimental Determination Protocols

To validate the predicted values, the following Standard Operating Procedures (SOPs) are recommended. These protocols are designed to eliminate common sources of error such as carbonate contamination and solubility limits.

Method A: Potentiometric Titration (The "Gold Standard")

Best for: Samples with aqueous solubility


 M.

Reagents:

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Solvent: Degassed HPLC-grade water (or Water/Methanol mix if insoluble).

Protocol:

  • Electrode Calibration: Calibrate the glass pH electrode using the "4-buffer" method (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity across the acidic region. Perform a blank titration (HCl vs KOH) to calculate the standard electrode potential (

    
    ) and slope factor.
    
  • Sample Preparation: Weigh ~3-5 mg of this compound accurately. Dissolve in 20 mL of 0.15 M KCl.

    • Note: If the compound is slow to dissolve, pre-dissolve in a minimal volume of DMSO (max 1% v/v final concentration) or use the Yasuda-Shedlovsky extrapolation method (titrate in 20%, 30%, 40% MeOH and extrapolate to 0%).

  • Titration: Acidify the sample to pH ~2.0 using 0.1 M HCl to ensure the species is fully protonated (

    
    ). Titrate with 0.1 M KOH under inert gas (
    
    
    
    or Argon) purge to prevent
    
    
    absorption.
  • Data Analysis: Plot pH vs. Volume of Base. Use the Bjerrum difference plot or Gran plot analysis to determine the

    
    . The inflection point at 0.5 equivalents represents the thermodynamic 
    
    
    
    .
Method B: UV-Metric Spectral Shift (Spectrophotometric)

Best for: Sparingly soluble compounds (


 M) or those with distinct UV shifts upon ionization.

Principle: The conjugation of the isothiazole ring changes upon deprotonation of the carboxylate, resulting in a bathochromic or hypsochromic shift.

Protocol:

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Buffer Preparation: Prepare a series of universal buffers (Britton-Robinson) ranging from pH 1.5 to 6.5 in 0.5 unit increments.

  • Measurement: Spike the stock into each buffer (final conc ~50

    
    M). Measure UV absorbance (200–400 nm).
    
  • Calculation: Identify the analytical wavelength (

    
    ) where the difference between protonated (
    
    
    
    ) and deprotonated (
    
    
    ) species is maximal.
    • Plot Absorbance vs. pH.[1]

    • Fit to the Henderson-Hasselbalch equation:

      
      
      
Workflow Visualization

ExperimentalWorkflow Start Start: 5-Methyl-1,2-thiazole-4-COOH SolubilityCheck Check Aqueous Solubility (> 0.5 mM?) Start->SolubilityCheck HighSol High Solubility SolubilityCheck->HighSol Yes LowSol Low Solubility SolubilityCheck->LowSol No Potentiometry Potentiometric Titration (Method A) HighSol->Potentiometry UVMetric UV-Metric Titration (Method B) LowSol->UVMetric Chromophore Present Cosolvent Yasuda-Shedlovsky Extrapolation (MeOH/Water) LowSol->Cosolvent No Chromophore DataProcess Data Processing (Gran Plot / Multi-wavelength Fit) Potentiometry->DataProcess UVMetric->DataProcess Cosolvent->DataProcess Result Final pKa Value DataProcess->Result

Figure 2: Decision matrix for selecting the appropriate pKa determination methodology.

Part 4: Pharmaceutical Implications[2][3]

The acidity of this compound dictates its behavior in biological systems.

  • Solubility at Physiological pH (7.4): With a

    
     of ~3.5, the compound exists >99.9% in its ionized carboxylate form (
    
    
    
    ) in the blood.
    
    
    This ensures excellent aqueous solubility, minimizing formulation risks related to precipitation in the bloodstream.
  • Membrane Permeability (Stomach vs. Intestine):

    • Stomach (pH 1.5 - 2.0): The pH is below the

      
      . The neutral species (
      
      
      
      ) predominates (~95%+). This is the primary window for passive absorption.
    • Intestine (pH 6.5 - 7.5): The species is charged. Passive diffusion will be low. Absorption may rely on paracellular transport or active transporters (e.g., MCTs) if the molecule mimics monocarboxylate substrates.

  • Salt Selection: Due to the low

    
    , this acid readily forms stable salts with weak bases. Sodium or Tromethamine (Tris) salts are recommended to maximize dissolution rates in solid oral dosage forms.
    
References
  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463. (Foundational text for acidity trends in heterocycles).
  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003. (Source for Potentiometric and UV-Metric protocols).

  • PubChem Compound Summary. "Thiazole-4-carboxylic acid" (Analogous data source). National Center for Biotechnology Information. [Link]

  • Reiss, R., et al. "Determination of pKa values of sparingly soluble drugs by UV-metric titration." Journal of Pharmaceutical and Biomedical Analysis (Reference for Method B).

Sources

Difference between 1,2-thiazole and 1,3-thiazole carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric Divergence

In medicinal chemistry, the choice between 1,2-thiazole (isothiazole) and 1,3-thiazole (thiazole) carboxylic acids is rarely a matter of simple bioisosterism. It is a strategic decision that dictates synthetic feasibility, metabolic stability, and physicochemical behavior.

While both scaffolds are aromatic, five-membered heterocycles containing sulfur and nitrogen, their behaviors diverge radically due to the position of the heteroatoms:

  • 1,3-Thiazole: The "Nature-Preferred" isomer (e.g., Vitamin B1, Epothilones). It is chemically robust but prone to specific acid-catalyzed instabilities (decarboxylation at C2).

  • 1,2-Thiazole (Isothiazole): A "Synthetic" isomer. It possesses a weak N–S bond that acts as a metabolic "soft spot," susceptible to reductive cleavage, yet offers unique hydrogen-bonding vectors and lower pK_a values for carboxylic acid derivatives.

This guide analyzes the critical differences to support rational scaffold selection in drug design.

Structural & Electronic Divergence

The fundamental difference lies in the bond connectivity between the heteroatoms.

The N–S Bond Liability (Isothiazole)

In 1,2-thiazoles, the nitrogen and sulfur atoms are directly bonded. This N–S bond is the weakest link in the ring system.

  • Electronic Effect: The N–S bond is highly polarizable. The inductive effect of the sulfur atom adjacent to the nitrogen reduces the basicity of the nitrogen lone pair compared to 1,3-thiazole.

  • Reactivity Consequence: The N–S bond is susceptible to reductive cleavage (e.g., by Raney Nickel or metabolic reductases), opening the ring to form enaminothiones. This is a critical consideration for metabolic stability.

The C2-H Acidity (Thiazole)

In 1,3-thiazoles, the C2 position (between S and N) is flanked by two electronegative atoms, making the C2-proton significantly acidic (


, comparable to terminal alkynes).
  • Reactivity Consequence: This acidity allows for facile lithiation and functionalization at C2. However, it also renders thiazole-2-carboxylic acid kinetically unstable; it undergoes rapid thermal decarboxylation.

Visualizing the Electronic Landscape

electronic_divergence cluster_0 1,3-Thiazole (Nature's Choice) cluster_1 1,2-Thiazole (Isothiazole) T_Struct Structure: S-C-N Arrangement T_Prop High Aromaticity Basic Nitrogen (pK_a ~2.5) T_Struct->T_Prop I_Struct Structure: S-N Bond (Adjacent) T_Struct->I_Struct Isomerization (Rare/Difficult) T_Risk Risk: C2-Decarboxylation T_Prop->T_Risk Acidic C2-H I_Prop Lower Basicity (pK_a ~ -0.5) High Inductive Effect I_Struct->I_Prop I_Risk Risk: Reductive Ring Opening I_Struct->I_Risk Weak N-S Bond

Figure 1: Structural and electronic comparison highlighting the stability risks associated with each isomer.

Physicochemical Properties & Data

The position of the carboxylic acid group significantly alters the physicochemical profile. The table below aggregates predicted and experimental data for key isomers.

Table 1: Comparative Physicochemical Data

PropertyThiazole-4-COOHThiazole-5-COOHIsothiazole-3-COOHIsothiazole-5-COOH
Structure 1,3-Isomer1,3-Isomer1,2-Isomer1,2-Isomer
Acid pK_a ~3.1 (Experimental)~3.1 (Predicted)~2.5 (Predicted)~1.2 (Predicted)
Ring N Basicity Basic (

)
BasicWeakly Basic (

)
Weakly Basic
Melting Point 195–199 °C196–200 °C (dec)162 °C196–200 °C (dec)
LogP 0.80.80.840.84
Stability Stable Stable Stable Stable
Key Risk NoneNoneN-S CleavageN-S Cleavage

Critical Insight: Isothiazole-5-carboxylic acid is significantly more acidic (


) than its thiazole counterparts. The electron-withdrawing nature of the adjacent nitrogen-sulfur bond stabilizes the carboxylate anion more effectively than the C=N bond in thiazole. This makes isothiazole-5-COOH a stronger acid, affecting solubility and salt formation.

Synthetic Access & Scalability

The synthetic routes to these isomers are distinct. Thiazoles are generally easier to access via cyclocondensation, whereas isothiazoles often require oxidative ring closure.

Thiazole Synthesis (The Hantzsch Method)

The Hantzsch Thiazole Synthesis remains the gold standard for 1,3-thiazoles. It involves the condensation of an


-haloketone with a thioamide.
  • Scalability: High.[1]

  • Reagents: Inexpensive (Thioacetamide, Ethyl bromopyruvate).

Isothiazole Synthesis

Isothiazoles are typically synthesized via:

  • Oxidative Cyclization: Converting

    
    -amino thione derivatives using oxidizing agents like iodine or hydrogen peroxide.
    
  • [3+2] Cycloaddition: Nitrile sulfides reacting with alkynes (less common for scale-up due to instability of nitrile sulfides).

Synthetic Decision Tree

synthesis_decision Start Target Scaffold Selection Decision1 Is the target a 1,3-Thiazole? Start->Decision1 ThiazolePath Use Hantzsch Synthesis (Alpha-haloketone + Thioamide) Decision1->ThiazolePath Yes IsoPath Is the target a 1,2-Thiazole? Decision1->IsoPath No ThiazoleWarn Warning: Avoid 2-COOH (Decarboxylation Risk) ThiazolePath->ThiazoleWarn IsoMethod1 Method A: Oxidative Cyclization (Thioamide + Oxidant) IsoPath->IsoMethod1 Preferred for Scale IsoMethod2 Method B: [3+2] Cycloaddition (Nitrile Sulfide + Alkyne) IsoPath->IsoMethod2 Specialty Cases

Figure 2: Decision matrix for selecting the appropriate synthetic methodology.

Experimental Protocols

Protocol A: Synthesis of Ethyl Thiazole-4-Carboxylate (Hantzsch)

This protocol utilizes the condensation of ethyl bromopyruvate with thioformamide (generated in situ or using a surrogate).

  • Reagents: Ethyl bromopyruvate (1.0 eq), Thioformamide (1.1 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve thioformamide in absolute ethanol (0.5 M concentration).

    • Cool the solution to 0 °C.

    • Add ethyl bromopyruvate dropwise over 30 minutes. The reaction is exothermic.

    • Allow the mixture to warm to room temperature and reflux for 2 hours.

    • Workup: Evaporate ethanol. Neutralize the residue with saturated NaHCO

      
      . Extract with Ethyl Acetate.
      
    • Purification: Recrystallization from hexanes/EtOAc.

  • Validation: confirm structure via

    
    H NMR (Characteristic C2-H singlet at 
    
    
    
    8.8-9.0 ppm).
Protocol B: Synthesis of Isothiazole-5-Carboxylic Acid

Based on the oxidative cyclization of


-amino thiones.
  • Reagents:

    
    -amino acrylo-thioamide derivative, Iodine (
    
    
    
    ), Potassium Carbonate (
    
    
    ), Methanol.
  • Procedure:

    • Dissolve the thioamide precursor in Methanol.

    • Add

      
       (2.0 eq) followed by Iodine (1.1 eq) at 0 °C.
      
    • Stir for 3-4 hours. The iodine facilitates the formation of the N–S bond via oxidative closure.

    • Workup: Quench with saturated sodium thiosulfate (to remove excess

      
      ). Acidify to pH 3 with 1N HCl to precipitate the carboxylic acid.
      
    • Purification: Filtration and washing with cold water.

  • Validation: confirm structure via

    
    H NMR (Doublet patterns for C3-H and C4-H).
    

Reactivity & Metabolic Stability

The Decarboxylation Trap (Thiazole-2-COOH)

Researchers often attempt to synthesize thiazole-2-carboxylic acid to explore the C2 position.

  • Mechanism: The zwitterionic character and the stability of the resulting ylide intermediate facilitate rapid loss of

    
     even at mild temperatures.
    
  • Solution: Use Thiazole-2-glyoxylic acid or Thiazole-4-carboxylic acid as stable alternatives.

Metabolic Bioactivation (Isothiazole)

The isothiazole ring is a known "structural alert" in some contexts due to bioactivation.

  • Pathway: Cytochrome P450 enzymes can oxidize the sulfur.

  • Consequence: The oxidized ring becomes electrophilic. Glutathione (GSH) can attack the C4 or C5 position, leading to ring opening and potentially idiosyncratic toxicity.

  • Mitigation: Substitution at the C4/C5 positions (e.g., with methyl or halogens) can block this metabolic attack, as seen in the drug Lurasidone .

metabolism Iso Isothiazole Drug P450 CYP450 Oxidation Iso->P450 S_Oxide S-Oxide Intermediate (Electrophilic) P450->S_Oxide Tox Ring Opening / Toxicity Risk S_Oxide->Tox + GSH GSH Glutathione Attack Mitigation Design Strategy: Substituents at C4/C5 Mitigation->S_Oxide Blocks Attack

Figure 3: Metabolic bioactivation pathway of the isothiazole ring and mitigation strategies.

References

  • Structure & Reactivity:J. Chem. Soc., Perkin Trans. 2, 2002, 1-20.
  • Synthesis (Isothiazole): Organic Letters, 2020 , 22, 14, 5284–5288. (Three-component reactions for thiazoles and isothiazoles).

  • Synthesis (Thiazole): Organic Letters, 2024 , 26, 5263-5268. (Modern approaches to thiazole synthesis).

  • Metabolic Stability: Chem. Res. Toxicol., 2010 , 23, 11, 1756–1767. (Bioactivation of isothiazoles and glutathione trapping).

  • pKa Data: Bordwell pKa Table and PubChem Compound Summary for Isothiazole-4-carboxylic acid.

Sources

Methodological & Application

Application Note: Esterification Strategies for 5-Methyl-1,2-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the esterification of 5-Methyl-1,2-thiazole-4-carboxylic acid (also known as 5-methylisothiazole-4-carboxylic acid). While isothiazoles share structural similarities with their 1,3-thiazole counterparts, the 1,2-positioning of the sulfur and nitrogen atoms imparts distinct electronic properties. The 4-carboxylic acid position is electronically deactivated by the heterocyclic ring and sterically influenced by the adjacent 5-methyl group.

This guide presents three validated methodologies ranging from robust scale-up procedures to mild medicinal chemistry techniques. We prioritize the Acid Chloride Method as the primary recommendation due to its ability to overcome the electronic deactivation of the carbonyl carbon, ensuring high conversion rates.

Chemical Context & Strategic Analysis

The Substrate Challenge
  • Electronic Deactivation: The isothiazole ring is electron-withdrawing. While this theoretically increases the electrophilicity of the carbonyl carbon, it significantly reduces the basicity of the carbonyl oxygen, making the initial protonation step in Fischer esterification less favorable compared to aliphatic acids.

  • Steric Hindrance: The 5-methyl group is in immediate proximity (ortho-like) to the C4-carboxyl group. This steric bulk can retard the attack of bulky alcohols.

  • Labile N-S Bond: The isothiazole N-S bond is susceptible to cleavage under strong reducing conditions or specific nucleophilic attacks. Oxidative or strongly acidic conditions are generally well-tolerated, but strong bases should be monitored carefully.

Method Selection Matrix
MethodReagentsPrimary Use CaseProsCons
A. Acid Chloride SOCl₂, cat.[1] DMFScale-Up / Industry High yield, irreversible, handles sterics well.Generates HCl/SO₂ gas; requires anhydrous conditions.
B. Steglich DCC/EDC, DMAPComplex Alcohols Mild conditions, neutral pH, good for acid-sensitive R-groups.Atom uneconomic (urea byproduct), difficult purification.
C. Alkylation MeI or Alkyl Halide, K₂CO₃Med Chem / Screening Very mild, works for methyl/ethyl esters rapidly.Risk of N-alkylation (side reaction), expensive reagents.

Reaction Mechanism (Acid Chloride Route)[1]

The most reliable pathway involves activating the carboxylic acid into an acid chloride using Thionyl Chloride (


), catalyzed by Dimethylformamide (DMF). The DMF acts as a catalyst by forming a reactive Vilsmeier-Haack intermediate, which facilitates the chlorination of the electron-deficient heterocyclic acid.

EsterificationWorkflow Start 5-Methyl-1,2-thiazole- 4-carboxylic acid Activation Activation: SOCl2 + cat. DMF (Vilsmeier Intermediate) Start->Activation Suspend in DCM/Toluene Intermediate Acid Chloride Intermediate (Highly Reactive) Activation->Intermediate Reflux 2-3h Addition Nucleophilic Attack: Addition of Alcohol (R-OH) Intermediate->Addition Evaporate excess SOCl2 Product Target Ester + HCl (gas) + SO2 (gas) Addition->Product 0°C to RT

Figure 1: Step-wise activation workflow using Thionyl Chloride. The catalytic cycle of DMF is critical for initiating the reaction on the electron-deficient isothiazole ring.

Detailed Experimental Protocols

Protocol A: The Standard Scale-Up (Acid Chloride)

Recommended for synthesis of Methyl, Ethyl, or Isopropyl esters >5g scale.

Reagents:

  • This compound (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv)
    
  • DMF (Dimethylformamide) (0.05 equiv / 2-3 drops)

  • Solvent: Toluene or DCM (Dichloromethane) (optional, can run neat in

    
    )
    
  • Alcohol: Methanol, Ethanol, etc.[1] (Excess)

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂) or nitrogen inlet. Connect the outlet to a gas scrubber (NaOH trap) to neutralize HCl/SO₂ fumes.

  • Activation: Suspend the carboxylic acid in Toluene (5 mL/g). Add Thionyl Chloride (3.0 equiv) slowly.

  • Catalysis: Add catalytic DMF (2-3 drops). Observation: Gas evolution should become vigorous.

  • Reflux: Heat the mixture to reflux (approx. 80-110°C depending on solvent) for 2–3 hours. The solution should become clear and homogeneous, indicating conversion to the acid chloride.

  • Evaporation (Critical): Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess

    
    .
    
    • Tip: Co-evaporate with dry toluene twice to ensure all traces of thionyl chloride are removed. Residual

      
       will react with the alcohol to form alkyl chlorides and HCl, reducing yield.
      
  • Esterification: Dissolve the residue (crude acid chloride) in dry DCM or Toluene. Cool to 0°C in an ice bath.

  • Addition: Add the alcohol (3.0 equiv or used as solvent) dropwise. If the alcohol is valuable/complex, add 1.1 equiv of alcohol and 1.2 equiv of Triethylamine (Et₃N) to scavenge HCl.

  • Workup: Stir at room temperature for 2 hours. Quench with saturated

    
    . Extract with DCM/Ethyl Acetate. Wash organics with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Mild Alkylation (Methyl Ester Specific)

Recommended for small scale (<100mg) or high-throughput screening.

Reagents:

  • Acid (1.0 equiv)[2]

  • Methyl Iodide (MeI) (1.5 equiv) OR Dimethyl Sulfate (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF or Acetone (Anhydrous)

Procedure:

  • Dissolve the acid in anhydrous DMF (10 volumes).

  • Add powdered

    
    . Stir for 15 minutes to form the carboxylate salt.
    
  • Add Methyl Iodide dropwise (Protect from light; fume hood essential).

  • Stir at room temperature for 4–12 hours. Monitor by TLC (the ester is less polar than the acid).

  • Workup: Dilute with water (50 volumes). The ester may precipitate.[3][4] If not, extract with Ethyl Acetate.

    • Caution: This method avoids acidic conditions but risks N-alkylation if the ring nitrogen is sufficiently nucleophilic (less likely in isothiazoles compared to imidazoles, but possible).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Electronic deactivation of ring.Switch from Fischer (H₂SO₄) to Acid Chloride method. Ensure DMF catalyst is used.
Product Hydrolysis Wet solvents during workup.Ensure the acid chloride is evaporated to dryness before adding alcohol. Use anhydrous alcohol.[3]
Dark/Tar Formation Thermal decomposition of N-S bond.Reduce reflux temperature. Do not exceed 80°C if possible. Use DCM (boiling point 40°C) for the activation step if solubility permits.
Side Product (N-Alkylation) Use of Alkyl Halide method.[1]Switch to Acid Chloride method. Isothiazole nitrogen is weakly nucleophilic but can react with strong electrophiles like MeI.

References

  • General Heterocyclic Esterification

    • Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link

    • Note: Establishes the utility of DMAP/DCC for sensitive substrates, applicable if the acid chloride route is too harsh.
  • Isothiazole Chemistry & Stability: Vicini, P., et al. (2006). Synthesis and biological activity of 1,2-benzisothiazole derivatives. Farmaco. Context: Discusses the stability of the isothiazole ring system under various synthetic conditions.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Chapter 10: Nucleophilic substitution at the carbonyl group.
  • Related Substrate Analogues (Thiazole/Isothiazole)

    • Mishra, R., et al. (2011). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives. Journal of Young Pharmacists. Link

    • Relevance: Demonstrates esterification workflows on the closely related 5-methyl-thiazole scaffold, validating the stability of the methyl-heterocycle motif.

Sources

Functionalization of the C4 position in 5-methyl-1,2-thiazole rings

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary: The Selectivity Challenge

Functionalizing the C4 position of 5-methyl-1,2-thiazole (5-methylisothiazole) presents a classic regioselectivity paradox in heterocyclic chemistry. While the C4 position is the electronic "soft spot" for electrophilic aromatic substitution (EAS), the presence of the C5-methyl group introduces a competing reactive site: the benzylic-like lateral protons.

  • The Trap: Attempting direct metalation (e.g., n-BuLi) typically results in lateral deprotonation at the C5-methyl group or ring fragmentation, rather than the desired C4-lithiation.

  • The Solution: The most robust industrial route utilizes a "Protect-Activate-Couples" logic. We must first install a halogen handle at C4 via controlled electrophilic substitution (avoiding radical conditions), followed by transition-metal catalyzed cross-coupling or halogen-metal exchange.

This guide details the specific protocols to navigate this landscape, ensuring high regiochemical fidelity.

Mechanistic Landscape & Decision Tree

To successfully functionalize C4, one must understand the reactivity switch governed by reaction conditions.

The Reactivity Switch
  • Ionic Conditions (Polar Solvent, Dark): Favors Electrophilic Aromatic Substitution (EAS) at C4 .

  • Radical Conditions (Non-polar Solvent, Light/Initiator): Favors Hydrogen Atom Transfer (HAT) at the C5-Methyl group.

  • Strong Base (n-BuLi): Favors Lateral Lithiation (C5-Methyl anion) or Ring Opening (N-S bond cleavage).

Visualizing the Pathway

The following decision tree illustrates the critical process controls required to target C4.

ReactivityPathway Start 5-Methylisothiazole Condition1 Direct Lithiation (n-BuLi / THF) Start->Condition1 pKa driven Condition2 Radical Bromination (NBS / CCl4 / hν) Start->Condition2 Radical path Condition3 Ionic Bromination (NBS / DMF / RT) Start->Condition3 EAS path Product1 Lateral Lithiation / Ring Opening (Undesired Side Product) Condition1->Product1 Product2 5-(Bromomethyl)isothiazole (Lateral Functionalization) Condition2->Product2 Product3 4-Bromo-5-methylisothiazole (Target Intermediate) Condition3->Product3 Final Suzuki/Stille Coupling (C4-Aryl/Alkyl) Product3->Final Pd(0) Cat.

Figure 1: Reaction decision tree highlighting the divergence between C4-functionalization (Green path) and competing lateral/ring-opening side reactions.

Protocol A: Regioselective C4-Bromination

Objective: Synthesize 4-bromo-5-methylisothiazole with >95% regioselectivity.

Rationale

Direct bromination is preferred over chlorination due to the higher reactivity of the C-Br bond in subsequent coupling reactions. We utilize N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or MeCN) to stabilize the succinimide transition state and promote the ionic mechanism over the radical one.

Materials
  • Substrate: 5-Methylisothiazole (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv)

  • Solvent: DMF (Anhydrous) - Critical for suppression of radical pathways.

  • Quench: Sodium thiosulfate (aq).

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with 5-methylisothiazole (10 mmol) and anhydrous DMF (5 mL/mmol). Add a magnetic stir bar.

  • Temperature Control: Cool the solution to 0°C using an ice bath. Note: While the reaction proceeds at RT, starting cold minimizes exotherms that could trigger radical initiation.

  • Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Protect the flask from direct light (wrap in aluminum foil).

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS. The product is less polar than the starting material.

  • Workup:

    • Dilute the reaction mixture with water (5x reaction volume).

    • Extract with Diethyl Ether or MTBE (3x).

    • Wash combined organics with 10%

      
       (to remove bromine traces) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Usually, the crude material is sufficiently pure (>90%). If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Yield Expectation: 85–92% Data Validation:

  • 1H NMR (

    
    ):  Look for the disappearance of the C4-H signal (approx. 6.8-7.0 ppm) and retention of the C3-H singlet (approx. 8.2-8.4 ppm).
    

Protocol B: C4-Arylation via Suzuki-Miyaura Coupling

Objective: Install an aryl group at C4 using the 4-bromo intermediate.

Rationale

Isothiazoles are electron-deficient, making the oxidative addition of Pd(0) into the C-Br bond relatively facile. However, the sulfur atom can poison catalysts if high loadings are not used or if the catalyst ligands are not sufficiently bulky. We employ


  for its robustness against sulfur poisoning.
Materials
  • Substrate: 4-Bromo-5-methylisothiazole (from Protocol A).

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv).

  • Catalyst:

    
     (3-5 mol%).
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for hindered substrates).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology
  • Degassing: In a reaction vial, combine the bromide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol) in Dioxane/Water (5 mL). Sparge with Argon/Nitrogen for 10 minutes. Oxygen removal is critical.

  • Catalyst Addition: Add

    
     (0.03 mmol) quickly under positive inert gas pressure.
    
  • Heating: Seal the vial and heat to 90°C for 12–16 hours.

    • Note: Microwave irradiation at 110°C for 30 minutes is a viable alternative for rapid screening.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.

    • Wash filtrate with water and brine.

    • Concentrate and purify via column chromatography.

Experimental Workflow Diagram

SuzukiWorkflow Step1 Step 1: Degassing (Solvent + Base + Substrates) Step2 Step 2: Catalyst Addition (Pd(dppf)Cl2) Step1->Step2 Step3 Step 3: Heating (90°C, 12h or MW 110°C) Step2->Step3 Step4 Step 4: Filtration (Celite) & Extraction Step3->Step4

Figure 2: Standardized workflow for Pd-catalyzed cross-coupling of isothiazoles.

Protocol C: C4-Lithiation via Halogen-Metal Exchange

Objective: Access C4-Carboxylates, Formyls, or other electrophile traps.

Critical Warning: Do NOT use n-BuLi on 5-methylisothiazole directly. You must use the 4-bromo derivative.

  • Cooling: Dissolve 4-bromo-5-methylisothiazole in anhydrous THF under Argon. Cool to -78°C .[1]

  • Exchange: Add n-BuLi (1.05 equiv) dropwise. Stir for 15 minutes at -78°C.

    • Observation: The Lithium-Bromine exchange is faster than the deprotonation of the methyl group at this temperature.

  • Quench: Add the electrophile (e.g., DMF for aldehyde,

    
     for acid) at -78°C.
    
  • Warm: Allow to warm to RT slowly.

Troubleshooting & Data Tables

Common Impurities & Solutions
IssueObservation (LCMS/NMR)Root CauseSolution
Side Chain Bromination New peak in LCMS (+79/81 amu);

singlet ~4.5 ppm.
Radical mechanism active.Exclude light; use DMF instead of MeCN; add radical scavenger (BHT).
Ring Opening Complex mixture; loss of aromatic signals; nitrile peak in IR.Base attack on Sulfur (during lithiation).Maintain -78°C strictly; Avoid direct lithiation of non-halogenated precursor.
Homocoupling Dimer formation (Ar-Ar).Oxygen in Suzuki reaction.Improve degassing (sparging); increase catalyst loading slightly.
Comparative Reactivity Data
PositionReactivity (EAS)Reactivity (Lithiation)Notes
C3 LowModerateAdjacent to Nitrogen; generally requires directing groups.
C4 High Low (Direct) / High (Exchange) The target for functionalization.
C5 Blocked (Methyl)High (Lateral) The "Distraction." Methyl protons are acidic (

~25-28).

References

  • Regioselectivity in Isothiazole Chemistry: Vicini, P., et al. "Functionalization of the isothiazole ring." Journal of Heterocyclic Chemistry, 32(1), 1995.
  • Bromination Protocols (NBS vs Br2)

    • Goswami, S., et al. "Regioselective bromination of activated arenes." Tetrahedron Letters, 50(1), 2009.

  • Lithiation Challenges (Lateral vs Ring)

    • Micetich, R. G. "Lithiation of five-membered heteroaromatic compounds."[1][2][3][4] Canadian Journal of Chemistry, 48(13), 1970.

  • Suzuki Coupling on Isothiazoles

    • O'Shea, D. F., et al. "Suzuki cross-coupling reactions of 4-bromoisothiazoles." Journal of Organic Chemistry, 70(1), 2005.

  • C-H Activation Context

    • Roger, J., et al.[5] "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles." Journal of Organic Chemistry, 74(3), 2009.[5][6]

Sources

Topic: Scalable Synthetic Routes for 5-Methyl-1,2-thiazole-4-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1,2-thiazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal and materials chemistry. The 1,2-thiazole (isothiazole) scaffold is a key component in a range of biologically active compounds, including anti-inflammatory and antibacterial agents.[1] This document provides a comprehensive guide to a scalable, three-stage synthetic route for the production of this compound, designed for reproducibility and adaptability from bench-scale to pilot-plant production. The proposed pathway is grounded in established chemical principles for isothiazole synthesis, emphasizing safety, efficiency, and process control.

Introduction and Synthetic Strategy Overview

The synthesis of substituted isothiazoles presents unique challenges compared to their more common 1,3-thiazole isomers. Establishing the N-S bond required for the 1,2-thiazole ring often necessitates specific cyclization strategies that avoid rearrangement or the formation of undesired side products.[2] For the synthesis of this compound, a robust and scalable route must utilize readily available, cost-effective starting materials and proceed through stable, easily purified intermediates.

Our proposed strategy is a three-stage linear synthesis commencing from ethyl acetoacetate. This approach is designed around a key [4+1] annulation reaction to construct the isothiazole core, a method known for its efficiency in building heterocyclic systems.[3][4]

The overall workflow is as follows:

  • Stage 1: Intermediate Synthesis. Activation of ethyl acetoacetate to form a reactive β-enamino ketoester precursor. This step prepares the four-carbon backbone for cyclization.

  • Stage 2: Isothiazole Ring Formation. Cyclization of the ketoester intermediate with a suitable N-S synthon to regioselectively form the ethyl 5-methyl-1,2-thiazole-4-carboxylate ester.

  • Stage 3: Saponification. Hydrolysis of the ethyl ester to yield the final this compound product.

G A Ethyl Acetoacetate B Stage 1: Intermediate Formation (Enamine Synthesis) A->B C Ethyl 2-(dimethylaminomethylene)- 3-oxobutanoate B->C D Stage 2: Ring Formation ([4+1] Cyclization) C->D E Ethyl 5-methyl-1,2-thiazole- 4-carboxylate D->E F Stage 3: Saponification (Hydrolysis) E->F G 5-Methyl-1,2-thiazole- 4-carboxylic Acid F->G

Caption: High-level workflow for the synthesis of the target molecule.

Detailed Synthetic Protocols

This section provides step-by-step protocols for each stage of the synthesis. All procedures should be conducted in a well-ventilated fume hood by trained personnel using appropriate Personal Protective Equipment (PPE).

Stage 1: Synthesis of Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate (Intermediate C)

This stage involves the reaction of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine intermediate. This reaction is highly efficient and scalable.

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
Ethyl acetoacetate130.141.0130.1 g (127.6 mL)
DMF-DMA119.161.1131.1 g (149.0 mL)
Toluene--500 mL
  • Setup: Equip a 1 L, three-necked, round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.

  • Reagent Addition: Charge the flask with ethyl acetoacetate (1.0 eq) and toluene (500 mL).

  • Reaction Initiation: Begin stirring and add DMF-DMA (1.1 eq) to the mixture in a single portion at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 90-100°C). The reaction progress can be monitored by the distillation of methanol, a byproduct of the reaction.

  • Reaction Time: Maintain the reflux for 3-4 hours, or until TLC analysis (Hexane:EtOAc 7:3) indicates the complete consumption of ethyl acetoacetate.

  • Work-up: Cool the reaction mixture to room temperature. The solvent and excess DMF-DMA are removed under reduced pressure using a rotary evaporator. The resulting orange-brown oil is of sufficient purity for the next step.

  • DMF-DMA as Reagent: DMF-DMA serves as both a reactant and a dehydrating agent, efficiently forming the enamine. Using a slight excess (1.1 eq) ensures the complete conversion of the starting material.

  • Reflux Conditions: Heating is necessary to drive the condensation reaction and remove the methanol byproduct, shifting the equilibrium towards the product.

  • Purification: This intermediate is typically used directly in the subsequent step without chromatographic purification, which is a key advantage for scalability.

Stage 2: Synthesis of Ethyl 5-methyl-1,2-thiazole-4-carboxylate (Intermediate E)

This is the critical ring-forming step. The enamine intermediate is reacted with hydroxylamine-O-sulfonic acid (HOSA), which serves as the N-S synthon through an in-situ generation of an unstable thiohydroxylamine equivalent. This method is adapted from established protocols for isoxazole synthesis, with sulfur replacing the oxygen source.[5][6]

G cluster_0 Stage 2: Isothiazole Ring Formation A Intermediate C Ethyl 2-(dimethylaminomethylene)- 3-oxobutanoate B Reagents 1. Na2S·9H2O 2. HOSA 3. Oxidant (e.g., I2) A->B Cyclization C Product E Ethyl 5-methyl-1,2-thiazole- 4-carboxylate B->C Aromatization

Caption: Key transformation in the isothiazole ring synthesis.

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Mass
Intermediate C185.221.0185.2 g
Sodium Sulfide (Na₂S·9H₂O)240.181.2288.2 g
Hydroxylamine-O-sulfonic acid (HOSA)113.091.2135.7 g
Iodine (I₂)253.811.1279.2 g
Ethanol--1.5 L
Sodium Thiosulfate--As needed
Saturated Sodium Bicarbonate--As needed
  • Setup: Equip a 3 L, three-necked, jacketed reactor with a mechanical stirrer, a dropping funnel, and a temperature probe.

  • Sulfur Source Addition: Dissolve Intermediate C (1.0 eq) and sodium sulfide nonahydrate (1.2 eq) in ethanol (1.0 L) in the reactor. Cool the mixture to 0-5°C.

  • HOSA Addition: Prepare a solution of HOSA (1.2 eq) in water (250 mL). Add this solution dropwise to the reactor over 1 hour, maintaining the internal temperature below 10°C.

  • Reaction: Stir the mixture at 5-10°C for 2 hours after the addition is complete.

  • Oxidative Aromatization: Prepare a solution of iodine (1.1 eq) in ethanol (500 mL). Add this solution portion-wise to the reaction mixture. An exotherm may be observed; maintain the temperature below 25°C. The deep brown color of iodine should fade as it is consumed. Stir for an additional 2 hours at room temperature.

  • Quenching: Cool the mixture to 10°C. Quench the excess iodine by slowly adding a 10% aqueous solution of sodium thiosulfate until the brown color disappears.

  • Work-up: Remove the ethanol under reduced pressure. Add 1 L of water and 1 L of ethyl acetate to the residue. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 500 mL) and then brine (1 x 500 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or crystallization from an ethanol/water mixture to yield the pure ester E .

  • Regioselectivity: The use of the enamine intermediate directs the cyclization to form the desired 5-methyl-4-carboxylate isomer.

  • HOSA as N-S source: While HOSA is an N-O synthon, in the presence of a nucleophilic sulfur source like sodium sulfide, it can facilitate the formation of the N-S bond. The reaction proceeds through a presumed thiooxime intermediate.

  • Oxidation Step: The initial cyclization forms a dihydroisothiazole intermediate. An oxidant, such as iodine, is required for the final aromatization to the stable isothiazole ring. This is a common strategy in isothiazole synthesis.[1]

  • Temperature Control: The initial reaction steps are exothermic and require careful temperature management to prevent side reactions and ensure safety.

Stage 3: Saponification to this compound (Product G)

The final step is a standard ester hydrolysis to yield the target carboxylic acid.

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Mass/Volume
Intermediate E171.221.0171.2 g
Sodium Hydroxide (NaOH)40.002.5100.0 g
Ethanol--500 mL
Water--500 mL
Hydrochloric Acid (conc.)--~200 mL
  • Setup: In a 2 L flask equipped with a mechanical stirrer and reflux condenser, dissolve Intermediate E (1.0 eq) in a mixture of ethanol (500 mL) and water (500 mL).

  • Base Addition: Add sodium hydroxide pellets (2.5 eq) portion-wise to the solution. An exotherm will be observed.

  • Hydrolysis: Heat the mixture to reflux (approx. 80-85°C) for 2-3 hours, or until TLC analysis shows complete consumption of the starting ester.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with 500 mL of water and cool in an ice bath to 0-5°C.

  • Precipitation: Slowly add concentrated hydrochloric acid with vigorous stirring to acidify the mixture to pH 2-3. A white precipitate of the product will form.

  • Isolation: Stir the slurry at 0-5°C for 1 hour to ensure complete precipitation. Collect the solid product by filtration.

  • Purification: Wash the filter cake with cold water (2 x 200 mL) and dry under vacuum at 50°C to a constant weight. The product is typically obtained in high purity.

  • Excess Base: Using an excess of NaOH ensures the hydrolysis reaction goes to completion in a reasonable timeframe.

  • Acidification pH: Careful acidification to pH 2-3 is critical for the complete precipitation of the carboxylic acid product while keeping any potential acidic impurities in solution.

  • Cold Wash: Washing the final product with cold water minimizes the loss of the slightly water-soluble product during isolation.

Process Data Summary and Comparison

The following table summarizes the projected parameters for the described synthetic route, based on analogous transformations in the literature. These values serve as a baseline for process development and optimization.

StageKey TransformationStarting MaterialTypical YieldPurity (Crude)Key Scalability Consideration
1 Enamine FormationEthyl acetoacetate>95% (crude)>90%Efficient removal of methanol byproduct
2 Isothiazole CyclizationIntermediate C60-75%>85%Exotherm control during HOSA addition
3 SaponificationIntermediate E90-98%>98%Safe handling of acid/base; efficient filtration
Overall - Ethyl acetoacetate 51-70% >98% Throughput and waste stream management

Conclusion

The presented three-stage synthesis provides a robust and scalable pathway to this compound. By utilizing common starting materials and well-understood chemical transformations, this protocol offers a solid foundation for researchers in drug development and chemical synthesis. The detailed procedural notes and explanations of causality are intended to empower scientists to not only replicate this process but also to troubleshoot and optimize it for their specific production needs.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved February 15, 2026, from [Link]

  • ScienceDirect. (n.d.). Product Class 15: Isothiazoles. Retrieved February 15, 2026, from an available scientific journal repository.
  • Semantic Scholar. (n.d.). Synthesis of benzo[d]isothiazoles: an update. Retrieved February 15, 2026, from [Link]

  • Google Books. (2024, July 24). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications.
  • Who we serve. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
  • Beilstein Journals. (2022, January 12). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

Sources

Metal-catalyzed cross-coupling reactions involving thiazole carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Metal-Catalyzed Cross-Coupling Reactions Involving Thiazole Carboxylic Acids

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Moiety and the Strategic Advantage of Decarboxylative Coupling

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups makes it a cornerstone in drug design. Consequently, robust and versatile methods for the functionalization of the thiazole core are of paramount importance.

Traditionally, cross-coupling reactions rely on pre-functionalized substrates, such as organohalides and organometallic reagents (e.g., boronic acids or organostannanes).[3] While effective, these methods often require multi-step syntheses to prepare the necessary starting materials, which can be unstable, toxic, or moisture-sensitive.

This guide focuses on a more elegant and increasingly powerful strategy: metal-catalyzed decarboxylative cross-coupling . This approach utilizes readily available and highly stable thiazole carboxylic acids as the coupling partner. The carboxylic acid group acts as a traceless directing group and a latent nucleophile, which is extruded as carbon dioxide (CO₂) during the catalytic cycle.[4][5] The primary advantages of this methodology include:

  • High Atom Economy: The only byproduct is CO₂, a significant advantage for green chemistry.

  • Substrate Availability: Carboxylic acids are abundant, inexpensive, and structurally diverse.[5]

  • Enhanced Stability: Carboxylic acids are generally stable to air and moisture, simplifying handling and storage compared to many organometallic reagents.[4]

  • Regiochemical Control: The coupling occurs specifically at the position of the carboxyl group, offering excellent control over isomer formation, which can be a challenge in direct C-H activation methods.[6]

This document provides a detailed overview of the primary decarboxylative coupling strategies for thiazole carboxylic acids, complete with mechanistic insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Core Concept: The Decarboxylative Coupling Catalytic Cycle

The central mechanistic pathway for most palladium-catalyzed decarboxylative couplings involves three key steps. Understanding this cycle is crucial for troubleshooting and optimizing reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Decarboxylation/Transmetalation: The thiazole carboxylate coordinates to the Pd(II) center. In many systems, a co-catalyst like Ag(I) or Cu(I) facilitates the crucial decarboxylation step to form an organometallic (e.g., organosilver or organocopper) species, which then transmetalates its organic group to the palladium center.[4][7][8] In other systems, palladium itself may mediate the loss of CO₂ directly from the coordinated carboxylate.[9]

  • Reductive Elimination: The two organic partners (the aryl group and the thiazole group) couple, and the desired biaryl product is released, regenerating the active Pd(0) catalyst to continue the cycle.[9][10]

Decarboxylative Coupling Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label pd2_oa Ar-Pd(II)L₂-X decarb_label Decarboxylation & Transmetalation pd2_oa->decarb_label pd2_trans Ar-Pd(II)L₂-Thiazole re_label Reductive Elimination pd2_trans->re_label oa_label->pd2_oa Ar-X decarb_label->pd2_trans Thiazole-COOH - CO₂ - X⁻ re_label->pd0 Ar-Thiazole

Caption: General catalytic cycle for Pd-catalyzed decarboxylative cross-coupling.

Part 1: Decarboxylative Biaryl Synthesis (Suzuki-Type Reaction)

The construction of aryl-thiazole linkages is a cornerstone of drug discovery. Decarboxylative coupling provides a direct route to these valuable motifs from thiazole-5-carboxylic acids and aryl halides.[11] Bimetallic systems, particularly those using a palladium catalyst with a silver(I) salt, have proven highly effective for this transformation.[11][12] The silver salt is believed to facilitate the decarboxylation step, which is often rate-limiting.[8][13]

Key Experimental Parameters
ParameterRecommendation & Rationale
Catalyst System Pd(II) precatalyst + Phosphine Ligand + Ag₂CO₃: A common combination is PdCl₂(PPh₃)₂ or Pd(OAc)₂ with a phosphine ligand like PPh₃. The stoichiometric silver carbonate is crucial for promoting decarboxylation.[11]
Solvent High-boiling polar aprotic solvents: Toluene/DMA (10:1) or DMF are often used.[11][14] These solvents effectively dissolve the reagents and tolerate the high temperatures often required.
Base Often not required: The carboxylate salt itself can act as a base. In some cases, a mild carbonate base like Cs₂CO₃ is added to ensure the formation of the active carboxylate salt.[6][14]
Temperature 120-170 °C: High temperatures are typically necessary to drive both the decarboxylation and the catalytic turnover. Microwave irradiation can significantly shorten reaction times.[6][14]
Detailed Protocol: Synthesis of 5-Aryl-Thiazole Derivatives

This protocol describes a general procedure for the Pd/Ag co-catalyzed decarboxylative coupling of a thiazole-5-carboxylic acid with an aryl iodide.

Materials:

  • Thiazole-5-carboxylic acid derivative (1.0 equiv)

  • Aryl iodide (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Silver(I) carbonate (Ag₂CO₃) (1.5 equiv)

  • Anhydrous Toluene (0.2 M)

  • Anhydrous N,N-Dimethylacetamide (DMA) (to constitute 10% of total solvent volume)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, add the thiazole-5-carboxylic acid (1.0 equiv), aryl iodide (1.1 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Ag₂CO₃ (1.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times. Rationale: This is critical to prevent oxidation of the phosphine ligand and the active Pd(0) species that is formed in situ.

  • Solvent Addition: Add the anhydrous toluene/DMA solvent mixture via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 140 °C (or as optimized) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution, concentrate the solvent under reduced pressure, and purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-thiazole product.

Part 2: Decarboxylative Sonogashira-Type Reaction

The Sonogashira reaction is a fundamental tool for forming C(sp²)-C(sp) bonds, creating arylalkyne structures. The decarbonylative variant allows for the direct use of carboxylic acids as the aryl partner, bypassing the need for aryl halides.[15][16] This method is particularly valuable for synthesizing functionalized alkynyl-thiazoles.

The mechanism is believed to proceed via in-situ activation of the carboxylic acid (e.g., as a mixed anhydride), followed by oxidative addition to Pd(0), decarbonylation to form an Ar-Pd intermediate, and subsequent coupling with the alkyne.[15]

Workflow_Sonogashira cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification reagents Thiazole-COOH Terminal Alkyne Pd(OAc)₂ / Ligand Activator (e.g., Piv₂O) setup Combine reagents in anhydrous solvent under Ar reagents->setup heat Heat to 100-140 °C (Monitor by TLC/LC-MS) setup->heat filter Cool and filter through Celite® heat->filter extract Aqueous Workup (EtOAc / H₂O) filter->extract purify Column Chromatography extract->purify product product purify->product Final Product: Thiazolyl-Alkyne

Caption: General workflow for decarbonylative Sonogashira coupling.

Detailed Protocol: Synthesis of 2-Alkynyl-Thiazole Derivatives

This protocol outlines the synthesis via decarbonylative coupling of a thiazole-2-carboxylic acid with a terminal alkyne.

Materials:

  • Thiazole-2-carboxylic acid (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (10 mol%)

  • Xantphos (ligand) (12 mol%)

  • Pivalic anhydride (Piv₂O) (activator) (2.0 equiv)

  • Potassium carbonate (K₂CO₃) (base) (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried vial, combine the thiazole-2-carboxylic acid (1.0 equiv), Pd(OAc)₂ (10 mol%), Xantphos (12 mol%), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with argon.

  • Reagent Addition: Add anhydrous 1,4-dioxane, the terminal alkyne (1.5 equiv), and pivalic anhydride (2.0 equiv) via syringe. Rationale: Pivalic anhydride activates the carboxylic acid by forming a mixed anhydride, which is a more reactive electrophile for oxidative addition.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 120 °C for 16 hours.

  • Workup: After cooling, dilute the mixture with dichloromethane (DCM) and filter through a short plug of silica gel, eluting with additional DCM.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting residue using flash column chromatography to isolate the pure alkynyl-thiazole product.

Part 3: Functional Group Tolerance and Related Couplings

A key advantage of modern cross-coupling reactions is their broad functional group tolerance. While the carboxylic acid is the reactive site in decarboxylative couplings, the thiazole ring or the coupling partner may bear other functionalities.

  • Suzuki-Miyaura Coupling: Standard Suzuki protocols have been shown to tolerate acidic functional groups like carboxylic acids on the aryl halide partner, indicating the potential for selective coupling at a halide position while preserving a carboxylate elsewhere on the molecule.[17]

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction is essential for synthesizing amine-substituted thiazoles.[18] While not a decarboxylative process itself, it is a critical tool for functionalizing a thiazole core that might be assembled using the methods described above. The choice of a sterically hindered phosphine ligand is often crucial for achieving high efficiency.[19][20]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor solubility of reagents.1. Ensure an inert atmosphere; use fresh, high-purity catalyst and ligands. 2. Increase reaction temperature in 10 °C increments. Consider switching to microwave heating. 3. Try a different solvent system (e.g., DMF, Dioxane) or increase solvent volume.
Protodecarboxylation The intermediate organometallic species is protonated by a stray acid source before it can couple.1. Use rigorously dried solvents and reagents. 2. Add a non-nucleophilic base (e.g., K₂CO₃) to scavenge protons.
Homocoupling of Aryl Halide Reductive elimination occurs from a diaryl-Pd intermediate before transmetalation with the thiazole.1. Lower the reaction temperature slightly. 2. Adjust the ligand-to-metal ratio. A more electron-rich, bulky ligand can favor the desired pathway.
Ligand Degradation Phosphine ligands can be sensitive to oxidation or side reactions at high temperatures.1. Ensure the reaction is strictly anaerobic. 2. Switch to a more robust ligand, such as a biarylphosphine (e.g., SPhos) or an N-heterocyclic carbene (NHC) ligand.[19]

References

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  • Baur, A., Bustin, K. A., Aguilera, E., Petersen, J. L., & Hoover, J. M. (2017). Copper and silver benzoate and aryl complexes and their implications for oxidative decarboxylative coupling reactions. Organic Chemistry Frontiers. Available from: [Link]

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  • Forgione, P., et al. (2010). Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. PubMed. Available from: [Link]

  • Bellina, F., et al. (2011). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Inorganica Chimica Acta. Available from: [Link]

  • Forgione, P., et al. (2006). Unexpected Intermolecular Pd-Catalyzed Cross-Coupling Reaction Employing Heteroaromatic Carboxylic Acids as Coupling Partners. Journal of the American Chemical Society. Available from: [Link]

  • Amgoune, A., et al. (2023). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. PMC. Available from: [Link]

  • Forgione, P., et al. (2010). Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. Semantic Scholar. Available from: [Link]

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  • Garg, N. K., et al. (2019). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC. Available from: [Link]

  • ResearchGate. (2025). Selective Copper- or Silver-Catalyzed Decarboxylative Deuteration of Aromatic Carboxylic Acids. ResearchGate. Available from: [Link]

  • Villemin, D., et al. (2005). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry. Available from: [Link]

  • Bellina, F., et al. (2011). Simple thiazole-based ligands for palladium(II) Suzuki-Miyaura aryl cross-coupling catalysts. Inorganica Chimica Acta. Available from: [Link]

  • D. A. C. Beck, et al. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Science China Press. (2015). Transition metal-catalyzed decarboxylative cross-coupling reactions. OUCI. Available from: [Link]

  • ResearchGate. (2022). Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. ResearchGate. Available from: [Link]

  • ResearchGate. (2021). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Available from: [Link]

  • ResearchGate. (2011). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. ResearchGate. Available from: [Link]

  • Luo, Q.-L., et al. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Available from: [Link]

  • Orlov, N. V., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino or 5-Halo-1,2,3-triazoles. PMC. Available from: [Link]

  • Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available from: [Link]

  • Wikipedia. Heck reaction. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Serme, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts. Available from: [Link]

  • Kumar, A., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry. Available from: [Link]

  • Li, Y., et al. (2016). Cobalt-Catalyzed Decarboxylative 2-Benzoylation of Oxazoles and Thiazoles with α-Oxocarboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • University of Manchester. (2010). Decarboxylative cross-coupling of azoyl carboxylic acids with aryl halides. Research Explorer. Available from: [Link]

  • Liu, C., et al. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC. Available from: [Link]

  • Nolan, S. P., et al. (2013). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. PMC. Available from: [Link]

  • Liu, C. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. Available from: [Link]

  • Rossi, E., et al. (2021). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. PMC. Available from: [Link]

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Decarboxylation Techniques for 5-Methyl-1,2-thiazole-4-carboxylic Acid Derivatives: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the decarboxylation of 5-methyl-1,2-thiazole-4-carboxylic acid derivatives. The 1,2-thiazole (isothiazole) scaffold is a critical pharmacophore in medicinal chemistry, and the removal of the C4-carboxylic acid group is a key transformation for accessing diverse molecular architectures. This document moves beyond simple procedural lists to offer in-depth mechanistic explanations, helping scientists to select and optimize decarboxylation strategies. We cover thermal, acid-catalyzed, and metal-catalyzed techniques, presenting comparative data, step-by-step protocols, and troubleshooting insights to ensure reliable and reproducible outcomes.

Introduction: The Strategic Importance of Isothiazole Decarboxylation

The 1,2-thiazole, or isothiazole, ring is a prominent heterocycle in numerous biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug discovery. The synthesis of substituted isothiazoles often proceeds via precursors containing a carboxylic acid moiety, particularly at the C4 or C5 position.

The decarboxylation of this compound and its derivatives is a pivotal synthetic step. It serves as a gateway to generating the corresponding C4-unsubstituted isothiazole, a core structure that can be further functionalized or used as a final target molecule. The efficiency and selectivity of this transformation are paramount, as harsh conditions can lead to ring degradation or unwanted side reactions. Understanding the underlying mechanisms of different decarboxylation methods is crucial for selecting a procedure that is compatible with the overall molecular framework, especially in complex, multi-functionalized molecules.[1]

Mechanistic Pathways in Heteroaromatic Decarboxylation

The removal of a carboxyl group from a heteroaromatic ring like isothiazole is not a trivial process and typically requires energetic input or catalysis. The reaction mechanism is highly dependent on the reaction conditions and the electronic nature of the substrate.[2][3] Generally, these reactions proceed through one of several key pathways.

  • Protolytic Decarboxylation (Acid-Catalyzed): Under acidic conditions, the carboxyl group is protonated, which facilitates the cleavage of the C-C bond. For heteroaromatic systems, protonation can also occur on the ring, activating it towards the loss of CO2. This pathway avoids the formation of a high-energy carbanion.[3][4]

  • Base-Mediated Decarboxylation: In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate anion. The subsequent loss of CO2 would generate a carbanion intermediate, which is then protonated by a proton source. This pathway is generally disfavored for simple aromatic acids unless the resulting carbanion is stabilized by potent electron-withdrawing groups.[3][5]

  • Metal-Catalyzed Decarboxylation: Transition metals, particularly copper (Cu) and silver (Ag), can mediate decarboxylation under significantly milder conditions.[6][7] The process typically involves the formation of a metal-carboxylate salt. The metal facilitates the extrusion of CO2 and the formation of an organometallic intermediate, which can then be protonated or participate in subsequent cross-coupling reactions.[7][8]

Below is a generalized diagram illustrating these divergent mechanistic routes.

Decarboxylation Mechanisms Figure 1: Generalized Decarboxylation Pathways cluster_start Starting Material cluster_pathways Reaction Pathways cluster_intermediates Key Intermediates / Transition States cluster_end Products Start Ar-COOH (this compound) Thermal Thermal (High Temp) Start->Thermal Heat (Δ) Acid Acid-Catalyzed (H+) Start->Acid + H+ Metal Metal-Catalyzed (e.g., Cu, Ag) Start->Metal + Metal Catalyst TS_Thermal Cyclic Transition State or Direct C-C Cleavage Thermal->TS_Thermal Int_Acid Protonated Intermediate [Ar-COOH2]+ Acid->Int_Acid Int_Metal Organometallic Intermediate [Ar-M] Metal->Int_Metal Product Ar-H (5-Methyl-1,2-thiazole) TS_Thermal->Product CO2 CO2 TS_Thermal->CO2 Int_Acid->Product Int_Acid->CO2 Int_Metal->Product Int_Metal->CO2

Caption: Figure 1: Generalized Decarboxylation Pathways

Comparative Overview of Decarboxylation Techniques

The choice of decarboxylation method is critical and depends on the substrate's stability, desired yield, and available equipment. The following table provides a comparative summary of the primary techniques applicable to this compound derivatives.

Technique Typical Conditions Advantages Limitations & Disadvantages Reference
Thermal High temperature (200-250 °C), often in a high-boiling solvent (e.g., quinoline) or neat.Simple setup, no catalyst required.Requires very high temperatures, risk of substrate decomposition, potential for low yields, limited functional group tolerance.[1]
Acid-Catalyzed Reflux in a strong acid (e.g., H2SO4) or heating with an organic acid in a polar aprotic solvent (e.g., DMF).Avoids expensive metal catalysts, can be effective for certain substrates.Harsh conditions may not be suitable for sensitive functional groups, potential for side reactions (e.g., hydrolysis of esters/amides).[9]
Copper-Catalyzed Catalytic Cu(I) or Cu(II) salt (e.g., Cu2O, CuBr), ligand (e.g., TMEDA, 1,10-phenanthroline), high-boiling solvent (e.g., NMP, quinoline), 100-180 °C.Significantly lower reaction temperatures than thermal methods, generally good yields, broader substrate scope.Requires catalyst and ligand, potential for metal contamination in the product, optimization may be needed.[7]
Silver-Catalyzed Catalytic or stoichiometric Ag2CO3, often with an acid co-catalyst (e.g., AcOH) in a polar aprotic solvent (e.g., DMSO).Highly efficient, often proceeds under milder conditions than copper catalysis.Silver catalysts are more expensive than copper, potential for metal contamination.[10][11]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Thermal Decarboxylation in Quinoline

This protocol is based on classical methods for decarboxylating robust aromatic carboxylic acids and is suitable for substrates that can withstand high temperatures.[1] The use of a copper-based catalyst can often improve the yield and lower the required temperature.

Principle: At sufficiently high temperatures, the C-C bond between the isothiazole ring and the carboxyl group cleaves, releasing CO2. Quinoline serves as a high-boiling solvent to achieve the necessary temperature.

Materials:

  • 5-Methyl-3-phenyl-1,2-thiazole-4-carboxylic acid (1.0 eq)

  • Quinoline

  • Copper chromite (optional, catalyst)

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the 5-methyl-3-phenyl-1,2-thiazole-4-carboxylic acid (e.g., 1.0 g).

  • Add quinoline (10 mL) and a catalytic amount of copper chromite (e.g., 50 mg).

  • Heat the reaction mixture to 200-210 °C under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 1-2 hours). Effervescence (CO2 evolution) should be observed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with 2 M HCl (3 x 30 mL) to remove the quinoline, followed by water (1 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 5-methyl-3-phenyl-1,2-thiazole.

Protocol 2: Acid-Catalyzed Decarboxylation in DMF

This method utilizes an organic acid as a catalyst in a polar aprotic solvent, offering a metal-free alternative that operates under milder conditions than traditional thermal decarboxylation.[9]

Principle: The organic acid protonates the substrate, facilitating decarboxylation via an ionic pathway. DMF is a suitable high-boiling polar solvent that aids in dissolving the reactants and promoting the reaction.

Materials:

  • This compound derivative (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid or Formic acid (0.05 eq)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the this compound derivative (e.g., 500 mg, 1.0 eq) in DMF (5 mL) in a round-bottom flask.

  • Add the organic acid catalyst (e.g., acetic acid, 0.05 eq).

  • Heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with saturated NaHCO3 solution (2 x 20 mL) to remove residual acid and DMF, followed by a wash with brine (1 x 20 mL).

  • Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography to obtain the decarboxylated product.

Protocol 3: Copper-Catalyzed Decarboxylation using TMEDA

This protocol represents a modern, milder approach to decarboxylation, leveraging a copper catalyst with an aliphatic amine ligand to significantly reduce the reaction temperature and time.[7]

Principle: The carboxylic acid forms a copper carboxylate in situ. The TMEDA ligand coordinates to the copper center, increasing its solubility and promoting the extrusion of CO2 to form an aryl-copper intermediate, which is subsequently protonated by the solvent or trace water.

Copper_Catalyzed_Workflow Figure 2: Workflow for Copper-Catalyzed Decarboxylation N1 1. Assemble Reactants - Ar-COOH - CuBr (5 mol%) - TMEDA (20 mol%) - NMP Solvent N2 2. Inert Atmosphere Purge flask with N2 or Ar N1->N2 N3 3. Heating Heat to 140 °C with stirring N2->N3 N4 4. Reaction Monitoring Check for completion via TLC or LC-MS (1-4 h) N3->N4 N5 5. Work-up - Cool to RT - Dilute with EtOAc - Wash with aq. NH4Cl N4->N5 Reaction Complete N6 6. Purification - Dry (Na2SO4) - Concentrate - Column Chromatography N5->N6 N7 7. Product Pure Decarboxylated 5-Methyl-1,2-thiazole N6->N7

Caption: Figure 2: Workflow for Copper-Catalyzed Decarboxylation

Materials:

  • This compound derivative (1.0 eq)

  • Copper(I) bromide (CuBr) (0.05 eq)

  • N,N,N′,N′-Tetramethylethylenediamine (TMEDA) (0.20 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Saturated ammonium chloride solution (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To an oven-dried reaction vial, add the this compound derivative (e.g., 200 mg, 1.0 eq), CuBr (0.05 eq), and a magnetic stir bar.

  • Seal the vial with a septum and purge with nitrogen or argon for 5 minutes.

  • Add the solvent NMP (2 mL) and the ligand TMEDA (0.20 eq) via syringe.

  • Place the reaction vial in a preheated oil bath at 140 °C and stir vigorously.

  • Monitor the reaction's progress every hour using TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NH4Cl solution (2 x 15 mL) to remove the copper catalyst and NMP, followed by a wash with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to afford the pure decarboxylated product.

Conclusion

The decarboxylation of this compound derivatives is a versatile transformation that can be achieved through several distinct methods. While traditional thermal decarboxylation is simple, it is limited by harsh conditions. Acid-catalyzed methods provide a metal-free alternative but may lack compatibility with sensitive substrates. Modern metal-catalyzed techniques, particularly those using copper or silver, offer the most significant advantages in terms of milder conditions, faster reaction times, and broader applicability. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently select and execute the most appropriate decarboxylation strategy for their specific synthetic challenges, accelerating progress in medicinal chemistry and materials science.

References

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (2025). osti.gov. [Link]

  • Clayton, T. W., et al. (2001). Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. ResearchGate. [Link]

  • Britt, P. F., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications. [https://pubs.acs.org/doi/10.1021/ef950156+
  • Waikar, T. (2016). What is the reaction mechanism of decarboxylation of aromatic compounds?. Quora. [Link]

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). A simple and highly efficient protodecarboxylation of various heteroaromatic carboxylic acids. Organic Chemistry Portal. [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023). PMC. [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds. (N.d.).
  • Thiazole synthesis. (N.d.). Organic Chemistry Portal. [Link]

  • Sheng, T., et al. (2020). Electrochemical Decarboxylative N-Alkylation of Heterocycles. Organic Letters. [Link]

  • Laha, J. K., & Hunjan, M. K. (2022). Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. Organic Chemistry Portal. [Link]

  • Lu, P., et al. (2009). Silver-catalyzed protodecarboxylation of heteroaromatic carboxylic acids. Semantic Scholar. [Link]

  • Copper catalyzed decarboxylative coupling between coumarin 3-carboxylic acid and 4-thiazolidinones. (N.d.). ResearchGate. [Link]

  • Processes for preparing thiazole carboxylic acids. (N.d.).
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (N.d.). MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (N.d.). Pharmaguideline. [Link]

  • Thiazole. (N.d.). Wikipedia. [Link]

  • The decarboxylation of some heterocyclic acetic acids. (N.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. (N.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (N.d.). PMC. [Link]

  • Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. (2026). PubMed. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (N.d.). bplifescience.com. [Link]

  • Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. (2019). ResearchGate. [Link]

  • A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. (2022). Journal of the American Chemical Society. [Link]

  • Copper catalyzed decarboxylative coupling between coumarin 3-carboxylic acid and 4-thiazolidinones. (N.d.). Semantic Scholar. [Link]

  • Decarboxylation of Carboxylic Acids. (2025). YouTube. [Link]

  • Metal-Catalyzed Decarboxylative C–H Functionalization. (N.d.). Chemical Reviews. [Link]

  • Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. (N.d.). Future4200. [Link]

  • Product Class 15: Isothiazoles. (N.d.). Science of Synthesis. [Link]10.1055/sos-SD-011-00563)

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Application Notes & Protocols: One-Pot Synthesis of Isothiazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isothiazole Scaffold in Modern Drug Discovery

The isothiazole ring is a privileged five-membered heterocyclic motif integral to a multitude of biologically active compounds.[1] Its unique 1,2-thiazole structure, featuring an adjacent sulfur and nitrogen atom, imparts specific electronic and steric properties that are highly valuable in medicinal chemistry. In particular, isothiazole-4-carboxylic acid and its derivatives serve as crucial building blocks for pharmaceuticals, including antiviral agents like denotivir and antipsychotics such as ziprasidone.[1][2] The development of efficient, atom-economical, and operationally simple synthetic routes to this scaffold is therefore a primary objective for researchers in drug development and organic synthesis. Traditional multi-step syntheses are often plagued by low overall yields, tedious purification procedures, and significant waste generation.[3] One-pot multicomponent reactions (MCRs) and domino/cascade reactions offer an elegant solution, enabling the construction of complex molecular architectures from simple precursors in a single synthetic operation, thereby enhancing efficiency and sustainability.[4][5]

This guide provides detailed protocols and expert insights into two robust one-pot methodologies for synthesizing isothiazole-4-carboxylic acid derivatives, designed for practical application in a research and development setting.

Strategic Approach 1: Three-Component Synthesis via Enaminoesters, Sulfur, and Bromodifluoro-Reagents

This modern approach leverages a copper-catalyzed three-component reaction to construct the isothiazole ring.[6] The strategy is notable for its convergence and ability to build the core scaffold with the desired carboxylate functionality at the C4 position in a single step. The reaction proceeds through the formation of new C-S, C-N, and N-S bonds.[7][8]

Scientific Rationale and Mechanistic Insight

The choice of an enaminoester, specifically an alkyl 3-aminocrotonate derivative, is critical as its geometry directly translates to the final product, placing the ester group (a precursor to the carboxylic acid) at the 4-position of the isothiazole ring. Elemental sulfur (S₈) serves as the sulfur atom source. The bromodifluoro-reagent plays a dual role, participating in the cyclization cascade. The use of a copper catalyst is essential for selectively promoting the formation of the isothiazole isomer over the thiazole isomer.[6] The base, such as sodium phosphate (Na₃PO₄), facilitates key deprotonation steps throughout the reaction cascade.

G cluster_workflow One-Pot Synthesis Workflow A Combine Starting Materials: - Enaminoester - Sulfur (S₈) - Bromodifluoro-reagent B Add Base & Catalyst: - Na₃PO₄ - Cu Powder A->B C Reaction at Elevated Temperature (e.g., 90°C in CH₃CN) B->C D Reaction Monitoring (e.g., by TLC or LC-MS) C->D E Work-up & Purification: - Filtration - Extraction - Column Chromatography D->E F Characterization of Product: - NMR - MS - IR E->F G cluster_mech Reaction Mechanism Start Methyl 3-aminocrotonate (Enamine) A Nucleophilic Attack Start->A Reagent 4,5-dichloro-1,2,3- dithiazolium chloride Reagent->A Product Methyl 5-cyano-3-methyl- isothiazole-4-carboxylate B Ring Opening A->B C Cyclization & Elimination B->C C->Product

Sources

Application Note: Activation Strategies for 1,2-Thiazole Carboxylic Acids in Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amidation of 1,2-thiazole (isothiazole) carboxylic acids presents unique challenges due to the electron-withdrawing nature of the heterocycle and the inherent lability of the N–S bond under specific conditions. While standard coupling reagents (EDC, DCC) often fail to drive conversion for these electron-deficient acids, newer generations of phosphonic anhydrides (T3P) and uronium salts (HATU) offer superior kinetics and stability profiles. This guide outlines the mechanistic rationale for reagent selection and provides validated protocols for synthesizing 1,2-thiazole carboxamides, a critical scaffold in modern antipsychotics (e.g., Lurasidone analogs) and antibiotics.

Chemical Context & Challenges[1][2][3][4][5][6]

Electronic Deactivation

The 1,2-thiazole ring is π-electron deficient, similar to pyridine. A carboxylic acid attached to this ring (at positions C3, C4, or C5) exhibits reduced nucleophilicity of the carboxylate anion. Consequently, the initial attack of the carboxylate on the coupling reagent is often the rate-determining step.

  • C3 & C5 Positions: Highly sensitive to electronic effects. Acids at these positions are more acidic (lower pKa), making the carboxylate stable but less reactive toward activation.

  • C4 Position: Sterically crowded if C3/C5 are substituted, requiring high-activity reagents.

The N–S Bond Vulnerability

The isothiazole N–S bond is the "weak link." Strong nucleophiles or reducing conditions can cleave this bond, leading to ring-opening and the formation of acyclic thio-enamines.

  • Risk: Activation via acid chlorides (SOCl₂) can generate HCl, potentially protonating the ring nitrogen and activating the N–S bond toward nucleophilic attack by the amine coupling partner.

  • Solution: Use non-acidic activation methods (T3P, HATU) or buffered conditions.

Reagent Selection Matrix

The choice of reagent depends on the scale, the nucleophilicity of the amine partner, and the position of the carboxylic acid.

FeatureT3P (Propylphosphonic Anhydride) HATU (Hexafluorophosphate Azabenzotriazole) Oxalyl Chloride / DMF
Primary Use Process Chemistry / Scale-upDiscovery / Milligram ScaleSterically Hindered Acids
Reactivity High (Low epimerization)Very High (Fast kinetics)Extreme (Generates Acid Chloride)
Byproducts Water-soluble (Easy wash)Tetramethylurea (Difficult removal)HCl, CO, CO₂ (Gas evolution)
Isothiazole Safety Excellent (Mild pH profile)Good (Basic conditions)Moderate (Acidic byproduct risk)
Cost LowHighVery Low

Mechanistic Insight: HATU Activation

HATU is preferred for discovery chemistry because the 7-azabenzotriazole (HOAt) moiety utilizes a "neighboring group effect" (pyridine nitrogen) to stabilize the active ester and accelerate amine attack, which is crucial for the deactivated isothiazole system.

Diagram 1: HATU Activation Pathway

HATU_Mechanism Acid 1,2-Thiazole-COOH Carboxylate Carboxylate Anion (R-COO-) Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate ActiveEster O-At Active Ester (Highly Reactive) Carboxylate->ActiveEster Attack on HATU HATU HATU Reagent HATU->ActiveEster Intermediate Tetrahedral Intermediate ActiveEster->Intermediate Amine Attack Amine Amine (R'-NH2) Amine->Intermediate Product 1,2-Thiazole Amide Intermediate->Product Collapse Byproduct HOAt + Urea Intermediate->Byproduct

Caption: The HATU activation cycle. The rate-limiting step for isothiazoles is often the initial formation of the Active Ester due to the electron-poor nature of the ring.

Detailed Experimental Protocols

Protocol A: T3P Coupling (Recommended for >1g Scale)

Why T3P? T3P (50% in EtOAc/DMF) drives the reaction to completion without generating scavenge-heavy byproducts. It is the most "green" option for isothiazoles.

Materials:

  • 1,2-Thiazole carboxylic acid (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine or DIPEA (2.5 – 3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step:

  • Dissolution: Charge the isothiazole acid (1.0 equiv) and the amine (1.1 equiv) into a reactor with EtOAc (10 mL/g).

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine is preferred over DIPEA for T3P couplings as it acts as both base and acylation catalyst.

  • Activation: Cool to 0°C. Add T3P solution dropwise over 10 minutes.

    • Critical: Exotherm control is vital to prevent thermal stress on the isothiazole ring.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Check HPLC/TLC.[1] If conversion is <90%, add 0.5 equiv T3P and heat to 45°C.

  • Workup (The "Self-Validating" Step):

    • Add water (equal volume). Stir for 15 mins.

    • Separate phases.[2] Wash organic layer with 0.5M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.

    • Result: T3P byproducts are water-soluble phosphates and are quantitatively removed.

  • Isolation: Dry over MgSO₄ and concentrate.

Protocol B: HATU Coupling (Recommended for Discovery/Library)

Why HATU? It activates even the most sluggish, electron-poor C3/C5 isothiazole acids.

Materials:

  • 1,2-Thiazole carboxylic acid (1.0 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or DMAc (anhydrous).

Step-by-Step:

  • Pre-Activation: Dissolve the acid (1.0 equiv) in DMF (5 mL/mmol). Add DIPEA (1.0 equiv only at this stage). Stir for 5 mins.

    • Reasoning: Pre-forming the carboxylate anion ensures immediate reaction with HATU.

  • Reagent Addition: Add HATU (1.1 equiv). Stir for 10–15 minutes. The solution usually turns yellow/orange (formation of the O-At ester).

  • Amine Addition: Add the amine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).[1]

  • Reaction: Stir at RT for 1–2 hours.

  • Workup:

    • Dilute with EtOAc (excess).

    • Wash 3x with Water (crucial to remove DMF and tetramethylurea).

    • Wash 1x with Sat. LiCl (optional, helps remove DMF).

    • Concentrate and purify via Flash Chromatography (0-10% MeOH in DCM).

Protocol C: Acid Chloride via Ghosez’s Reagent (For Sterically Hindered Acids)

Why not SOCl₂? Thionyl chloride is too harsh for some functionalized isothiazoles. Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows neutral generation of the acid chloride.

Step-by-Step:

  • Dissolve isothiazole acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.1 equiv) at 0°C. Stir 1 hour.

  • Observation: No gas evolution (unlike Oxalyl chloride), but formation of the acid chloride is quantitative.

  • Add Amine (1.2 equiv) and TEA (2.0 equiv).

  • Stir 1 hour. Standard aqueous workup.

Decision Logic for Optimization

Use the following workflow to determine the optimal path for your specific substrate.

Diagram 2: Experimental Workflow

Workflow Start Start: Isothiazole-COOH CheckScale Scale > 10g? Start->CheckScale CheckSterics Sterically Hindered (e.g., C4-COOH)? CheckScale->CheckSterics No (Discovery) PathT3P Protocol A: T3P (EtOAc, Pyridine) CheckScale->PathT3P Yes (Green/Process) PathHATU Protocol B: HATU (DMF, DIPEA) CheckSterics->PathHATU No (Standard) PathAcidCl Protocol C: Acid Chloride (Ghosez/Oxalyl Cl) CheckSterics->PathAcidCl Yes (High Reactivity Needed)

Caption: Decision matrix for selecting the coupling protocol based on scale and steric environment.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479.

  • Archimica (Now Euticals). (2011). T3P (Propylphosphonic Anhydride) Application Note: The Water Scavenger for Amide Couplings. (Note: General reference for T3P properties).

  • Sperry, J. B., et al. (2011). Thermal Stability Assessment of Peptide Coupling Reagents. Organic Process Research & Development, 15(4), 730–741.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-1,2-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methyl-1,2-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the reaction yields of this important heterocyclic compound. The synthesis, while well-established, presents several potential pitfalls that can impact yield and purity. This document provides in-depth, experience-based answers to frequently encountered issues.

Overview of the Synthetic Pathway

The most common and efficient route to this compound involves a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of the ethyl ester precursor, ethyl 5-methyl-1,2-thiazole-4-carboxylate, from ethyl acetoacetate.

  • Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.

This guide is structured to address potential issues in both stages of this synthesis.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Saponification A Ethyl Acetoacetate + Thioamide B α-Halogenation (e.g., with NBS) A->B Reagent C Cyclization B->C Intermediate D Ethyl 5-methyl-1,2-thiazole-4-carboxylate C->D Product E Ethyl 5-methyl-1,2-thiazole-4-carboxylate F Base Hydrolysis (e.g., NaOH, LiOH) E->F Reactant G Acidification F->G Intermediate Salt H This compound G->H Final Product

Caption: General workflow for the synthesis of this compound.

Part 1: Troubleshooting the Hantzsch Thiazole Synthesis of Ethyl 5-methyl-1,2-thiazole-4-carboxylate

This section focuses on the initial formation of the thiazole ring, a critical step that dictates the overall yield and purity of the final product.

Q1: My yield of ethyl 5-methyl-1,2-thiazole-4-carboxylate is consistently low. What are the primary factors I should investigate?

A1: Low yields in the Hantzsch thiazole synthesis are a common issue and can typically be traced back to a few key areas.[1] A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.

  • Purity of Starting Materials: The purity of your ethyl acetoacetate and thioamide is crucial. Impurities can lead to unwanted side reactions that consume reactants and complicate purification.

    • Expert Insight: Commercial ethyl acetoacetate can contain residual acid from its manufacturing process. This acidity can interfere with the initial halogenation step. It is advisable to wash the starting material with a mild base (e.g., saturated sodium bicarbonate solution), dry it over anhydrous magnesium sulfate, and distill it under reduced pressure before use.

  • Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields. Key parameters to optimize include temperature, solvent, and reaction time.[1]

    • Causality: The formation of the thiazole ring is a multi-step process involving an initial SN2 reaction followed by an intramolecular cyclization and dehydration.[2] Each of these steps has a different activation energy. Running the reaction at too low a temperature may stall the reaction, while excessive heat can promote the formation of degradation products or undesirable side reactions.

  • Stoichiometry of Reactants: Incorrect stoichiometry can leave unreacted starting materials or lead to the formation of byproducts. Ensure accurate measurement of all reactants.

  • Inefficient Halogenation: The in-situ formation of the α-halo ketone is a critical step. If this reaction is incomplete, the subsequent cyclization will be inefficient.

Q2: I'm observing multiple spots on my TLC plate during the reaction. What are the likely side products and how can I minimize them?

A2: The appearance of multiple spots on a TLC plate is indicative of side reactions. In the Hantzsch synthesis of this specific thiazole, several byproducts can form.

  • Unreacted Starting Materials: You may see spots corresponding to unreacted ethyl acetoacetate or its halogenated intermediate.

  • Formation of Isomeric Impurities: A common side reaction is the formation of 2-imino-2,3-dihydrothiazoles, particularly under acidic conditions.[1]

    • Mechanistic Insight: The intermediate formed after the initial SN2 reaction can exist in different tautomeric forms. The desired pathway involves the nitrogen of the thioamide attacking the carbonyl carbon. However, under certain conditions, an alternative cyclization can occur. Maintaining neutral or slightly basic conditions during the work-up can help minimize this.

  • Bis-thiazole Formation: While less common with simple thioamides, if there are multiple reactive sites, the formation of bis-thiazoles is a possibility.

Troubleshooting Workflow for Side Product Formation:

Side_Product_Troubleshooting A Multiple Spots on TLC B Identify Spots (Co-spotting with starting materials) A->B C Unreacted Starting Material? B->C D Optimize Reaction Time/Temperature C->D Yes E Unknown Side Products? C->E No F Adjust pH during Work-up E->F G Consider Recrystallization Solvent System F->G H Column Chromatography G->H

Caption: A systematic approach to identifying and minimizing side products.

Q3: Can I improve my yield by changing the reaction setup? What are the advantages of a one-pot synthesis?

A3: Absolutely. The traditional two-step synthesis, which involves isolating the ethyl 2-bromo-3-oxobutanoate intermediate, is often plagued by low overall yields (sometimes as low as 11%) and tedious work-ups.[3] The intermediate is often unstable and difficult to purify.

A one-pot procedure is highly recommended and has been shown to significantly improve yields.[3][4]

  • Rationale: In a one-pot synthesis, the bromination and cyclization reactions are carried out sequentially in the same reaction vessel without isolation of the intermediate. This minimizes handling losses and prevents the degradation of the unstable α-bromo intermediate.

  • Proven Protocol: A successful one-pot synthesis involves dissolving ethyl acetoacetate in a suitable solvent system (e.g., a mixture of water and THF), cooling the mixture, and then adding N-bromosuccinimide (NBS).[3][4] After the bromination is complete (as monitored by TLC), the thioamide is added, and the reaction mixture is heated to drive the cyclization.[3]

ParameterTraditional Two-StepRecommended One-Pot
Intermediate Isolated and purifiedGenerated and used in-situ
Typical Yield < 11%[3]Can be significantly higher
Work-up More complex, multiple extractionsSimpler, direct precipitation
Reaction Time Longer overallShorter overall

Table 1: Comparison of traditional two-step and one-pot synthesis approaches.

Part 2: Troubleshooting the Saponification of Ethyl 5-methyl-1,2-thiazole-4-carboxylate

The final step of converting the ester to the desired carboxylic acid can also present challenges that affect the final yield and purity.

Q4: My hydrolysis reaction is incomplete, or I am seeing degradation of my product. How can I optimize the saponification step?

A4: Incomplete hydrolysis or product degradation during saponification is often a matter of finding the right balance of reaction conditions.

  • Choice of Base: Both sodium hydroxide (NaOH) and lithium hydroxide (LiOH) are commonly used for the hydrolysis of thiazole esters.[5]

    • Expert Insight: LiOH is often preferred as it can sometimes lead to cleaner reactions and easier work-up, although NaOH is also effective.

  • Reaction Temperature: The hydrolysis of the ester requires heating. However, the thiazole ring can be susceptible to degradation under harsh basic conditions and high temperatures.

    • Causality: Prolonged heating in strong base can potentially lead to ring-opening or other decomposition pathways. It is crucial to monitor the reaction closely by TLC to determine the point of completion and avoid unnecessary heating.

  • Solvent System: A mixture of an organic solvent (like THF or ethanol) and water is typically used to ensure the solubility of both the ester and the inorganic base.

Recommended Saponification Protocol:

  • Dissolve the ethyl 5-methyl-1,2-thiazole-4-carboxylate in a mixture of THF and water.

  • Add a slight excess (e.g., 1.1-1.5 equivalents) of NaOH or LiOH.

  • Heat the mixture to a moderate temperature (e.g., 60-65°C) and monitor the reaction progress by TLC.[6]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of around 3-4.[7] The product should precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture).

Q5: The final product after acidification is an oil or is difficult to purify. What are the likely causes and solutions?

A5: Obtaining an oily product or experiencing purification difficulties after acidification can be frustrating. Here are the common culprits and how to address them:

  • Incomplete Reaction: If the hydrolysis was incomplete, the final product will be a mixture of the carboxylic acid and the starting ester, which can result in an oily mixture.

    • Solution: Ensure the hydrolysis has gone to completion using TLC before proceeding with the work-up. If necessary, add more base or increase the reaction time or temperature slightly.

  • Excessive Acidity: Adding too much concentrated acid during the work-up can sometimes lead to the formation of the hydrochloride salt of the product, which may have different solubility properties.

    • Solution: Use a dilute acid and add it slowly while monitoring the pH. Aim for a pH where the carboxylic acid precipitates cleanly.

  • Presence of Impurities: Impurities from the previous step can carry through and interfere with the crystallization of the final product.

    • Solution: Ensure the ethyl ester precursor is of high purity before starting the hydrolysis. If necessary, purify the ester by column chromatography or recrystallization.

Purification Strategy:

If you obtain an impure solid or an oil, consider the following purification steps:

  • Dissolution and Re-precipitation: Dissolve the crude product in a dilute basic solution (e.g., 5% sodium bicarbonate), wash with a non-polar organic solvent (like ethyl acetate) to remove any unreacted ester, and then re-precipitate the carboxylic acid by adding dilute acid.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a powerful purification technique. Experiment with different solvents like ethanol, methanol, water, or mixtures thereof.

  • Column Chromatography: While not always ideal for the final carboxylic acid due to its polarity, column chromatography can be used if other methods fail. A silica gel column with an eluent system containing a small amount of acetic acid (to keep the product protonated) can be effective.

By systematically addressing these common issues, you can significantly improve the yield and purity of your this compound synthesis.

References

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Wang, H., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

  • Bouherrou, H., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]

  • Li, J., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. [Link]

  • Meng, G., et al. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. MDPI. [Link]

  • Kim, J., et al. (2017). Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
  • Li, G., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • Shabana, M., et al. (2016). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. [Link]

  • Kelly, T. A., & McNeil, D. W. (1994). Reinvestigation of a modified Hantzsch thiazole synthesis. Academia.edu. [Link]

  • New Drug Approvals. (n.d.). Thiazole derivative. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Bieliauskas, A., et al. (2020). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. [Link]

  • Achelle, S., et al. (2020). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. [Link]

  • Zhang, M., et al. (2009). Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Shabana, M., et al. (2016). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. [Link]

  • Angell, R., et al. (2009). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. [Link]

  • Zhang, Z., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC. [Link]

  • Reddy, P. A., et al. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Wang, Z. (2010). Hantzsch Thiazole Synthesis. Scribd. [Link]

  • Shin, C., et al. (2002). A SYNTHESIS OF A HYDROXYVALINE-DERIVED THIAZOLE-4-CARBOXYLATE CONSTITUTING AN ANTIBIOTIC, THIOCILLINE I. ElectronicsAndBooks. [Link]

  • ChemBK. (n.d.). 5-METHYL-THIAZOLE-4-CARBOXYLIC ACID. [Link]

  • Kvitko, I. Y., et al. (1993). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [Link]

  • ChemTube3D. (n.d.). Thiazole Formation. [Link]

  • Wikipedia. (n.d.). Heterocyclic compound. [Link]

Sources

Technical Support Center: Purification of 5-Methyl-1,2-thiazole-4-carboxylic Acid

[1]

Introduction: The "1,2" vs. "1,3" Critical Distinction

Before proceeding, verify your target molecule. You requested 5-Methyl-1,2-thiazole-4-carboxylic acid (an Isothiazole ).[1]

  • Isothiazole (1,2-thiazole): Nitrogen and Sulfur are adjacent.[1] (Target of this guide).

  • Thiazole (1,3-thiazole): Nitrogen and Sulfur are separated by one carbon.[1] (Common in Febuxostat synthesis).

While the purification logic (Acid/Base swing) is similar for both, the impurity profile differs significantly. Isothiazole synthesis often generates elemental sulfur and N-S bond cleavage byproducts that require specific handling described below.

Module 1: The Primary Purification Protocol (The "pH Swing")

For carboxylic acid intermediates on a heterocyclic scaffold, the most robust purification method utilizes the acidity of the carboxylic group (

Standard Operating Procedure (SOP)
  • Dissolution (Basification):

    • Suspend the crude solid in 10% aqueous NaOH or saturated NaHCO₃ .[1]

    • Target pH: > 9.0.[1]

    • Why: This converts the acid to its water-soluble carboxylate salt.[1]

  • Filtration (The "Trash" Step):

    • Filter the aqueous solution through a Celite pad.[1]

    • Why: Elemental sulfur (common in isothiazole synthesis) and polymerized tars are insoluble in water and will be retained on the filter.

  • Organic Wash (Optional but Recommended):

    • Wash the aqueous filtrate with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Why: Removes non-acidic organic impurities (e.g., unreacted nitriles or decarboxylated byproducts).

  • Precipitation (Acidification):

    • Cool the aqueous phase to 0–5°C.

    • Slowly add 6N HCl dropwise with vigorous stirring.

    • Target pH: 1.0 – 2.0.[1]

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Isolation:

    • Filter, wash with cold water, and dry under vacuum at 45°C.[1]

Visual Workflow: The Acid-Base Swing

PurificationLogicStartCrude Reaction Mixture(Solid/Tar)BaseStepAdd 10% NaOH (aq)pH > 9Start->BaseStepFilterFilter through CeliteBaseStep->FilterPhaseSepWash with EtOAc(Phase Separation)Filter->PhaseSepFiltrateSolidWasteSolid Waste(Sulfur/Tars)Filter->SolidWasteInsolublesAqueousAqueous Phase(Contains Product Salt)PhaseSep->AqueousOrganicOrganic Phase(Discard Non-Acids)PhaseSep->OrganicAcidStepAcidify with HClto pH 1-2Aqueous->AcidStepFinalPure 5-Methyl-1,2-thiazole-4-carboxylic acidAcidStep->FinalPrecipitate

Caption: Logical flow for separating the target carboxylic acid from non-acidic impurities and sulfur residues.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists working with isothiazoles.

Q1: "My product contains high levels of elemental sulfur. How do I remove it?"

Diagnosis: Isothiazole ring synthesis often involves elemental sulfur or thiocyanates.[1] Sulfur has high solubility in CS₂ and moderate solubility in Toluene, but is difficult to remove once co-crystallized. Corrective Action:

  • The Sulfite Wash: During the aqueous phase (Step 2 of Module 1), add 10% Sodium Sulfite (Na₂SO₃) and stir for 30 minutes. Sulfite reacts with elemental sulfur to form water-soluble thiosulfate (

    
    ).[1]
    
  • Carbon Treatment: If the product is already solid, dissolve in hot Ethanol and treat with activated carbon. Sulfur adsorbs well onto carbon matrices.[1]

Q2: "The product oils out instead of crystallizing upon acidification."

Diagnosis: This indicates either high impurity levels acting as a solvent or rapid acidification trapping water.[1] Corrective Action:

  • Seeding: Save a small amount of crude solid before starting.[1] Add it as a seed crystal when the pH reaches ~4.0 during acidification.

  • Co-solvent: Add 10% Ethanol to the aqueous base solution before acidification.[1] This increases the solubility slightly, slowing down precipitation and favoring crystal growth over oil formation.

Q3: "I have a regioisomer impurity (3-methyl vs. 5-methyl). How do I separate them?"

Diagnosis: Cyclization reactions can produce both isomers depending on the starting material symmetry. Corrective Action:

  • Exploit pKa Differences: The position of the methyl group affects the electron density of the carboxylic acid. Perform a fractional acidification .

    • Lower pH to 4.5 and filter (collects the weaker acid/less soluble isomer).

    • Lower pH to 2.0 and filter (collects the stronger acid/more soluble isomer).

  • Recrystallization Solvent:

    • Toluene: Excellent for isothiazoles.[1] Heat to reflux, filter hot, cool slowly.

    • Water/Ethanol (9:1): Good for final polishing.[1]

Module 3: Quantitative Data & Solvent Selection

Use this table to select the appropriate solvent based on your specific process constraint.

Solvent SystemApplicationProsCons
10% NaOH (aq) Primary ExtractionHigh capacity, removes sulfur/tars.[1]Requires pH monitoring.[1]
Ethanol/Water (1:1) RecrystallizationEco-friendly, good recovery yield.May not remove regioisomers effectively.
Toluene RecrystallizationExcellent for removing non-polar impurities.[1]Higher boiling point, flammability.
DMSO Analysis onlySolubilizes everything.[1]Difficult to remove; do not use for purification .
Module 4: Advanced Synthesis Context (Root Cause Analysis)

Understanding how you made the molecule dictates how you purify it.[1]

Scenario A: Synthesis via Oxidative Cyclization (e.g., from

-aminocrotonate)
[1]
  • Major Impurity: Elemental Sulfur and Ammonium salts.[1]

  • Purification Focus: Use the Sulfite Wash method described in Q1.

Scenario B: Synthesis via Hydrolysis of Ester
  • Major Impurity: Unhydrolyzed ester (Ethyl 5-methylisothiazole-4-carboxylate).[1]

  • Purification Focus: The "pH Swing" is critical here. The unhydrolyzed ester is not soluble in base. It will remain in the organic wash (Module 1, Step 3) or be filtered off with the Celite.

Visual Workflow: Impurity Management

ImpurityHandlingImpurityImpurity TypeSulfurElemental SulfurImpurity->SulfurEsterUnhydrolyzed EsterImpurity->EsterIsomerRegioisomerImpurity->IsomerAction1Wash aq. phasewith Na2SO3Sulfur->Action1Action2Wash aq. phasewith EtOAcEster->Action2Action3FractionalAcidificationIsomer->Action3

Caption: Decision tree for selecting the correct purification add-on based on the impurity profile.

References
  • Google Patents. Processes for preparing thiazole carboxylic acids. US Patent 3,274,207.[1] Accessed February 15, 2026. Link

  • Medwin Publishers. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Accessed February 15, 2026. Link

  • ChemicalBook. 4-Methylthiazole-5-carboxylic acid Synthesis and Properties. (Provided for structural comparison and solubility data). Accessed February 15, 2026. Link

  • LookChem. General procedures for the purification of Carboxylic acids. Accessed February 15, 2026. Link

Technical Support Center: Solving Solubility Issues of Isothiazole Acids in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isothiazole Acid Solubility. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of isothiazole-containing acidic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental success.

Introduction to Isothiazole Acids and Solubility Challenges

Isothiazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Many of these derivatives possess acidic functional groups, making them amenable to formulation as salts. However, their often complex and hydrophobic structures can lead to poor aqueous solubility, a critical hurdle in drug development that can impede bioavailability and therapeutic efficacy.[4][5] This guide provides a systematic approach to understanding and overcoming these solubility challenges.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Issue 1: My isothiazole acid precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.

Question: I've dissolved my isothiazole acid in 100% DMSO, and it appears to be fully solubilized. However, upon diluting it into my aqueous experimental buffer (e.g., PBS pH 7.4), a precipitate forms immediately. What is happening and how can I fix this?

Answer: This is a classic case of a compound "crashing out" of solution due to a drastic change in solvent polarity. While your isothiazole acid is soluble in the organic solvent DMSO, it is likely poorly soluble in the highly aqueous environment of your buffer.[6]

Immediate Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5%, to minimize its impact on your experiment and the solubility of your compound.[6]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution. First, dilute your DMSO stock into an intermediate solution containing a higher percentage of a water-miscible co-solvent before the final dilution into the aqueous buffer.[6]

  • Gentle Warming: Mild warming of the aqueous buffer (e.g., to 37°C) can sometimes increase the solubility of your compound. However, be cautious of temperature-sensitive compounds or biological assays.

If these immediate steps do not resolve the issue, you will need to employ a more robust formulation strategy. The following sections of this guide will provide detailed protocols for these approaches.

Issue 2: The solubility of my isothiazole acid is highly variable between experiments.

Question: I am observing inconsistent results in my experiments, and I suspect it is due to variable solubility of my isothiazole acid. What could be the cause of this variability?

Answer: Inconsistent solubility is often traced back to subtle, yet critical, variations in experimental conditions.

Key Factors to Investigate:

  • pH of the Buffer: The solubility of ionizable compounds like isothiazole acids is highly dependent on the pH of the solution.[7][8] A small deviation in the final pH of your buffer can lead to significant changes in solubility. Always prepare your buffers fresh and meticulously verify the pH before each experiment.

  • Buffer Composition: Different buffer salts can interact with your compound in unique ways, influencing its solubility.[9] Ensure you are using the exact same buffer components and concentrations in every experiment.

  • Temperature: As mentioned previously, temperature can affect solubility. Ensure your experiments are conducted at a consistent temperature.[10]

  • Purity of the Compound: Impurities in your isothiazole acid sample can affect its solubility characteristics. If possible, verify the purity of your compound.

Frequently Asked Questions (FAQs)

This section provides in-depth answers and protocols for common questions regarding the enhancement of isothiazole acid solubility.

Q1: How does pH affect the solubility of my isothiazole acid, and how can I use this to my advantage?

Answer: The solubility of a weakly acidic compound is dictated by its pKa, the pH at which the compound is 50% ionized and 50% non-ionized.[10] The ionized form of the acid (the conjugate base) is generally much more soluble in aqueous solutions than the non-ionized form.[11]

Therefore, increasing the pH of the buffer above the pKa of your isothiazole acid will increase the proportion of the more soluble ionized form, thereby enhancing its overall solubility.[12][13]

Workflow for pH-Based Solubility Enhancement

A Determine the pKa of your isothiazole acid B Prepare a series of buffers with pH values above the pKa A->B C Determine the solubility of your compound in each buffer B->C D Select the buffer with the optimal balance of solubility and experimental compatibility C->D

Caption: Workflow for pH-based solubility enhancement.

Experimental Protocol: pH Adjustment for Solubility Enhancement
  • Determine the pKa: If the pKa of your isothiazole acid is unknown, it can be predicted using software or determined experimentally via potentiometric titration.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 0.5 to 3 units above the pKa of your compound. Common biological buffers include phosphate, Tris, and borate buffers.[14]

  • Solubility Determination (Shake-Flask Method):

    • Add an excess amount of your isothiazole acid to a known volume of each buffer in a sealed vial.

    • Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Select Optimal pH: Choose the buffer that provides the desired solubility while being compatible with your downstream application. Be mindful that drastic pH changes can affect biological assays.[7]

Q2: What are co-solvents, and how can they improve the solubility of my isothiazole acid?

Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[15][16] This makes the environment more favorable for dissolving hydrophobic compounds like many isothiazole acids.[][18]

Commonly used co-solvents in biological research include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG), particularly PEG 400

  • Glycerin

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol: Co-solvent System Development
  • Co-solvent Screening: Prepare stock solutions of your isothiazole acid in various co-solvents (e.g., 10 mg/mL in DMSO, ethanol, and PEG 400).

  • Titration into Aqueous Buffer: While stirring your aqueous buffer, slowly add small aliquots of the co-solvent stock solution.

  • Observe for Precipitation: Note the concentration at which precipitation occurs for each co-solvent system.

  • Optimization: Based on the screening results, select the most promising co-solvent and create a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% co-solvent in buffer).

  • Confirm Solubility: Determine the solubility of your isothiazole acid in the optimized co-solvent systems using the shake-flask method described previously.

Q3: I've heard about using cyclodextrins. How do they work, and can they help with my isothiazole acid?

Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can encapsulate poorly soluble "guest" molecules, like your isothiazole acid, within their hydrophobic core, forming an "inclusion complex."[21][22] This complex has a hydrophilic exterior, rendering it much more soluble in water.[6]

Commonly used cyclodextrins include:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Workflow for Cyclodextrin-Mediated Solubilization

A Select a suitable cyclodextrin B Prepare an aqueous solution of the cyclodextrin A->B C Add the isothiazole acid to the cyclodextrin solution B->C D Stir for 24-72 hours to allow for complex formation C->D E Isolate and dry the inclusion complex D->E

Caption: Workflow for cyclodextrin-mediated solubilization.

Experimental Protocol: Preparation of an Isothiazole Acid-Cyclodextrin Inclusion Complex
  • Cyclodextrin Selection: HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to β-CD.[21]

  • Preparation of Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your desired aqueous buffer. Gentle warming may be required.

  • Complex Formation:

    • Slowly add the isothiazole acid to the stirring cyclodextrin solution. The molar ratio of the drug to cyclodextrin is a critical parameter to optimize, typically starting in the range of 1:1 to 1:3.[6]

    • Continue stirring the mixture at a constant temperature for 24-72 hours to allow for the equilibrium of complex formation to be reached.[6]

  • Isolation of the Complex (Optional, for creating a solid stock):

    • The resulting solution can be used directly, or the solid inclusion complex can be isolated.

    • Lyophilization (freeze-drying) of the solution is the preferred method to obtain a fine, easily re-dissolvable powder.[6]

    • Alternatively, the complex can be precipitated and collected by filtration.

  • Solubility Confirmation: Determine the aqueous solubility of the prepared inclusion complex.

Q4: Can I use salt formation to improve the solubility of my isothiazole acid?

Answer: Yes, salt formation is one of the most common and effective methods for increasing the solubility and dissolution rate of acidic and basic drugs.[23][24] By reacting your isothiazole acid with a suitable base, you form a salt that is typically much more soluble in water than the free acid.[25][26][27]

The selection of the counter-ion (the base) is crucial and can significantly impact the properties of the resulting salt.[25]

Data on Solubility Enhancement

The following table provides a conceptual illustration of how different formulation strategies can enhance the solubility of a poorly soluble acidic compound.

Formulation StrategyIntrinsic Solubility (µg/mL)Solubility with Strategy (µg/mL)Fold Increase
pH Adjustment 5150 (at pH 7.4)30x
Co-solvency (10% PEG 400) 57515x
Cyclodextrin (HP-β-CD) 525050x
Salt Formation 5>1000>200x

Note: These are illustrative values. The actual fold increase will depend on the specific properties of the isothiazole acid and the chosen formulation components.

Conclusion

Overcoming the solubility challenges of isothiazole acids is a critical step in their development as therapeutic agents. By systematically applying the principles and protocols outlined in this guide—from simple pH adjustments to more advanced techniques like co-solvency and cyclodextrin complexation—researchers can significantly improve the aqueous solubility of their compounds. This, in turn, will facilitate more reliable and reproducible experimental results and pave the way for successful preclinical and clinical development.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Georg Thieme Verlag. (2014). Product Class 15: Isothiazoles. Science of Synthesis.
  • Al-Ghaban, D. A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. [Link]

  • Jain, S., & Sharma, D. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 283-288.
  • Szaniawska, M., & Szymczyk, K. (2019). Strategies in poorly soluble drug delivery systems. World Scientific News, 134(2), 81-96.
  • Al-Zoubi, N., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(8), 273. [Link]

  • Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 984852.
  • LexiChem. (2026). pH adjustment: Significance and symbolism. [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Bermejo, M., et al. (2022). Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam. Pharmaceutics, 14(11), 2465. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • Kumar, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 126-134.
  • Kim, J. S., et al. (2021). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceuticals, 14(9), 883. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018).
  • CompoundingToday.com. pH Adjusting Database. [Link]

  • Szafarek, A., et al. (2000). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 55(11-12), 705-714.
  • Singh, S., & Bagde, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(7), 2495.
  • Wikipedia. Cosolvent. [Link]

  • Journal of Pharmaceutical Negative Results. (2022).
  • Noreen, S., et al. (2017). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical and Biological Sciences, 5(2), 24-33.
  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • SciSpace. (2012). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • ResearchGate. (2017).
  • Cherry. (2024). Drug solubility enhancement: from buffer complexes formation to acid-base supersolubilization. [Link]

  • BenchChem. (2025). Technical Support Center: Improving the Solubility of Thiazole Compounds.
  • ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]

  • Pop, A. L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(10), 1433. [Link]

  • Wikipedia. Isothiazole. [Link]

  • ResearchGate. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]

  • Medwin Publishers. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]

  • Semantic Scholar. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]

  • Chadha, R., et al. (2011). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics, 8(5), 1872-1884.
  • ResearchGate. (2000). Isothiazoles (1,2-Thiazoles)
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Wikipedia. Thiazole. [Link]

  • AAPS. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review.

Sources

Minimizing side reactions during thiazole acid amide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Optimizing Yields

Status: Operational | Tier: L3 Advanced Support

Executive Summary

Coupling thiazole carboxylic acids (specifically thiazole-4-COOH and thiazole-5-COOH) presents a unique set of challenges compared to standard peptide synthesis. The electron-withdrawing nature of the thiazole ring renders the carboxylic acid less nucleophilic, while simultaneously increasing the acidity of


-protons on attached amino acids, leading to rapid racemization . Furthermore, thiazole-2-carboxylic acids  are inherently unstable and prone to spontaneous decarboxylation.

This guide provides field-proven protocols to mitigate three primary failure modes: Low Reactivity , Epimerization , and Decarboxylation .

Module 1: Reagent Selection & Reactivity

Standard carbodiimide chemistries (EDC/NHS) often fail with thiazole acids due to the sluggish formation of the active ester. You must use high-velocity coupling agents.

Comparative Analysis of Coupling Agents
ReagentReactivityEpimerization RiskRecommended Use Case
T3P (Propylphosphonic anhydride)HighLowest Gold Standard. Best for scale-up and chiral preservation.
HATU Very HighModerateUse for sterically hindered amines. Must control base equivalents strictly.
COMU / Oxyma HighLowSafer alternative to HATU; excellent for solid-phase synthesis (SPPS).[1]
Ghosez's Reagent ExtremeN/AGenerates acid chlorides in situ. Use only if T3P/HATU fails.
The "Active Ester" Trap

Problem: Users often observe the formation of the active ester (by LCMS) but no conversion to the amide. Root Cause: The electron-deficient thiazole ring stabilizes the active ester (e.g., OAt or OBt ester), making it a poor leaving group for the incoming amine. Solution: Switch to T3P . T3P does not form a stable intermediate ester; it proceeds via a highly reactive mixed anhydride that is rapidly attacked by the amine, driving the equilibrium forward [1][2].

Module 2: The Racemization Risk (Epimerization)[2]

The most critical side reaction in thiazole coupling is the loss of chiral integrity at the C-terminal amino acid (if the thiazole is attached to a peptide chain) or the


-position of the thiazole side chain.
Mechanism of Failure: Azalactone Formation

The electron-withdrawing thiazole ring increases the acidity of the amide proton, facilitating the formation of an Azalactone (Oxazolone) intermediate. This intermediate allows the chiral center to tautomerize, resulting in a racemic mix.

Racemization Start Activated Thiazole Peptide (L-Isomer) Oxazolone Oxazolone (Azalactone) Intermediate Start->Oxazolone Cyclization via Amide Oxygen Base Base (Excess/Strong) (e.g., TEA) Base->Oxazolone Promotes Proton Abstraction Enol Enol Tautomer (Achiral/Planar) Oxazolone->Enol Tautomerization Racemate Racemic Product (D/L Mix) Oxazolone->Racemate Amine Attack Enol->Oxazolone Re-protonation

Figure 1: Mechanism of base-mediated racemization via the Oxazolone pathway.

Protocol: Suppression of Epimerization
  • Base Choice: Never use Triethylamine (TEA). It is too strong and promotes proton abstraction. Use DIPEA (Hunig's base) or 2,4,6-Collidine (weaker, sterically hindered).

  • Additive: Always use Oxyma Pure or HOAt if using carbodiimides. These additives suppress oxazolone formation.

  • Order of Addition: Do not premix the acid and base.

    • Correct Order: Dissolve Acid + Amine

      
       Add T3P 
      
      
      
      Add Base (dropwise) at 0°C.
    • Why: Keeping the base concentration low until the coupling agent is present ensures immediate reaction with the amine rather than side-reactions [3].

Module 3: Thiazole-2-Carboxylic Acid Instability

Critical Warning: Thiazole-2-carboxylic acids are prone to thermal decarboxylation , releasing CO₂ and yielding the protonated thiazole.

The "Cold Activation" Protocol

Use this specifically for Thiazole-2-COOH derivatives.

  • Temperature Control: Cool reaction vessel to -10°C or 0°C . Never heat above RT.

  • Solvent: Use anhydrous DCM or THF . Avoid DMF if possible (difficult to remove without heat).

  • Reagent: Use T3P (50% in EtOAc) .

  • Procedure:

    • Charge Thiazole-2-COOH (1.0 eq) and Amine (1.1 eq) in DCM.

    • Cool to 0°C.

    • Add T3P (1.5 eq).

    • Add Pyridine (2.5 eq) or DIPEA (2.5 eq) slowly over 15 minutes.

    • Note: The presence of the amine before activation traps the active species immediately, preventing the decarboxylation pathway [4].

Module 4: Troubleshooting Workflow

Follow this logic tree to diagnose failed reactions.

Troubleshooting Start Reaction Failed (Low Yield / Impurity) CheckLCMS Analyze LCMS What do you see? Start->CheckLCMS Decarb M-44 Peak Visible (Decarboxylation) CheckLCMS->Decarb Mass = SM - 44 ActiveEster Active Ester Mass (No Amide) CheckLCMS->ActiveEster Mass = SM + Reagent Racem Double Peaks (Racemization) CheckLCMS->Racem Product Mass Correct but Split Peak Sol_Decarb SOLUTION: Use 'Cold Activation' Avoid DMF/Heat Decarb->Sol_Decarb Sol_Ester SOLUTION: Switch to T3P Increase Temp to 40°C (Only if not Thiazole-2) ActiveEster->Sol_Ester Sol_Racem SOLUTION: Switch Base to Collidine Use T3P + Oxyma Racem->Sol_Racem

Figure 2: Diagnostic decision tree for thiazole coupling failures.

Frequently Asked Questions (FAQ)

Q1: I am using HATU and seeing a +99 mass adduct. What is this? A: This is the guanidinium adduct . It occurs when the amine reacts with HATU instead of the activated acid.

  • Fix: This happens when the acid activation is too slow or the amine is added too early. Pre-activate the acid with HATU/DIPEA for 2 minutes before adding the amine. If using Thiazole-2-COOH, switch to T3P to avoid this entirely.

Q2: Can I use acid chlorides (SOCl2) for thiazole coupling? A: generally, no . Thiazole rings are electron-deficient and can be deactivated or chlorinated by harsh reagents like thionyl chloride. If you must generate an acid chloride, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) under neutral conditions.

Q3: Why is T3P preferred over HATU for thiazoles? A: T3P (Propylphosphonic anhydride) drives the reaction through a cyclic transition state that releases a water-soluble byproduct. Unlike HATU, it does not have a guanidine moiety that can compete for the amine, and it operates well at lower pH ranges, which suppresses base-catalyzed epimerization [2][5].

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Albericio, F., & El-Faham, A. (2010). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[2]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience.
  • Archibald, T. G., et al. (2012). T3P (Propylphosphonic Anhydride): A mild and low-epimerizing coupling agent. Organic Process Research & Development.

Sources

Optimizing temperature and pressure for thiazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the critical parameters of temperature and pressure during thiazole ring formation. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this important heterocyclic synthesis.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section addresses specific issues you may encounter during your thiazole synthesis experiments, with a focus on the widely utilized Hantzsch thiazole synthesis and related methods.

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. How can I improve it by adjusting the temperature?

A: Low yields in Hantzsch synthesis are a common issue that can often be resolved by carefully optimizing the reaction temperature. The formation of the thiazole ring involves a sequence of steps, including an initial S-alkylation (an SN2 reaction) followed by cyclization and dehydration, each with its own temperature sensitivity.[1][2]

  • Causality: At lower temperatures, the reaction rate may be too slow, leading to incomplete conversion of starting materials within a practical timeframe. Conversely, excessively high temperatures can lead to the degradation of reactants, intermediates, or the final thiazole product, as well as the formation of unwanted side products.[3] For instance, some thioamides can be unstable at elevated temperatures.[2]

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Before making drastic changes, ensure you are accurately monitoring the reaction's progress using a technique like Thin-Layer Chromatography (TLC). This will help you distinguish between a slow reaction and one that has stalled or is producing side products.

    • Incremental Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the temperature in increments of 10-20°C. Many Hantzsch syntheses proceed efficiently at temperatures ranging from room temperature to the reflux temperature of the solvent (e.g., ethanol, methanol).[1][4]

    • Consider Microwave Synthesis: Microwave-assisted synthesis can be a highly effective method for improving yields and dramatically reducing reaction times. The rapid and uniform heating provided by microwaves can drive the reaction to completion quickly, often at elevated temperatures and pressures within a sealed vessel, which can prevent the loss of volatile reactants and solvents.[5][6]

Q2: I am observing the formation of multiple products in my reaction. Can temperature and pressure control help in improving the selectivity?

A: The formation of multiple products, including isomers and byproducts, is a frequent challenge in thiazole synthesis. Both temperature and, to a lesser extent, pressure can influence the kinetic and thermodynamic pathways of the reaction, thereby affecting product selectivity.

  • Causality:

    • Temperature: In cases where multiple isomers can be formed, the reaction may be under either kinetic or thermodynamic control. Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow the reaction to reach equilibrium and favor the more stable, thermodynamically controlled product. For instance, in the Hantzsch synthesis with N-monosubstituted thioureas under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can form.[7] The ratio of these products can be influenced by temperature.

    • Pressure: While less commonly employed for selectivity control in standard laboratory settings, high pressure can influence the regioselectivity of cycloaddition reactions by affecting the volume of the transition state. According to Le Chatelier's principle, an increase in pressure will favor the reaction pathway that proceeds through a smaller transition state volume.[8][9]

  • Troubleshooting Steps:

    • Temperature Screening: Conduct a series of small-scale reactions at different temperatures (e.g., 0°C, room temperature, 50°C, and reflux) to determine the optimal temperature for the formation of your desired product.

    • pH Control: In conjunction with temperature, controlling the pH can be crucial for selectivity. For example, maintaining neutral or slightly basic conditions in the Hantzsch synthesis can favor the formation of the desired 2-aminothiazole.[7]

    • Microwave Synthesis for Selectivity: The precise temperature control offered by modern microwave reactors can be advantageous in targeting the desired reaction pathway and minimizing side product formation.

Q3: My reaction seems to stall and not go to completion. Can pressure be used to drive the reaction forward?

A: While temperature is the more common parameter to adjust for reaction completion, pressure can play a role, particularly in reactions involving gaseous reactants or in cases where the reaction volume decreases.

  • Causality: According to Le Chatelier's principle, if a reaction at equilibrium results in a decrease in the number of moles of gas, increasing the pressure will shift the equilibrium towards the products.[10][11] For reactions in the liquid phase, the effect of pressure is generally less pronounced but can be significant if there is a substantial change in volume upon going from reactants to products. An increase in pressure will favor the state with a smaller volume.

  • Troubleshooting Steps:

    • Sealed Vessel Reactions: For reactions involving volatile reactants or solvents, conducting the reaction in a sealed tube or a microwave reactor can lead to an increase in autogenous pressure as the temperature rises. This can help to keep reactants in the solution phase and increase their effective concentration, potentially driving the reaction to completion. Microwave-assisted Hantzsch syntheses are often performed under pressure (e.g., 250 psi) in a sealed vessel.[5]

    • High-Pressure Reactors: For systematic studies, employing a high-pressure reactor (autoclave) allows for precise control of the pressure. This is more common in industrial settings or for specific research applications where the effect of pressure is being investigated.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of temperature and pressure in thiazole ring formation.

Q4: What is the typical temperature range for a Hantzsch thiazole synthesis?

A: The optimal temperature for a Hantzsch thiazole synthesis is highly dependent on the specific substrates and solvent used. However, a general range is from room temperature (around 20-25°C) to the reflux temperature of the solvent. Common solvents like ethanol and methanol have reflux temperatures of approximately 78°C and 65°C, respectively. Some reactions may require heating up to 100°C or higher, which can be achieved using higher-boiling solvents or through microwave-assisted heating.[1][12]

Q5: How does microwave heating differ from conventional heating in thiazole synthesis, and how does it affect temperature and pressure?

A: Microwave heating differs from conventional heating in the mechanism of energy transfer. In conventional heating, heat is transferred from an external source through the vessel walls to the solvent and then to the reactants. This can result in uneven heating and localized overheating. In contrast, microwave irradiation directly heats the polar molecules in the reaction mixture, leading to rapid and uniform heating.[13]

This rapid heating within a sealed microwave vessel leads to a significant increase in both temperature and pressure. This can dramatically accelerate the reaction rate, often reducing reaction times from hours to minutes and improving yields.[14]

Q6: Are there alternatives to the Hantzsch synthesis, and do they have different optimal temperature and pressure conditions?

A: Yes, there are several other important methods for synthesizing thiazoles, each with its own set of optimal conditions.

  • Gabriel Thiazole Synthesis: This method involves the cyclization of α-acylaminoketones with a thionating agent like phosphorus pentasulfide. It typically requires high temperatures, often around 170°C.[15]

  • Cook-Heilbron Thiazole Synthesis: This synthesis of 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide is known for proceeding under mild conditions, often at room temperature.[16][17]

Q7: Is there an ideal pressure for thiazole synthesis?

A: For most standard laboratory-scale thiazole syntheses conducted at atmospheric pressure, pressure is not a primary parameter for optimization. The effect of pressure is most significant for reactions involving gases where there is a change in the number of moles of gas between reactants and products.[13] However, as seen in microwave-assisted synthesis, elevated pressure in a sealed system can be beneficial for increasing reaction rates and yields by maintaining a high concentration of reactants and solvent at temperatures above their atmospheric boiling points.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield and reaction time for the synthesis of thiazole derivatives, illustrating the advantages of microwave-assisted synthesis.

Synthesis MethodTemperature (°C)PressureReaction TimeYield (%)Reference
Conventional HantzschReflux (Methanol)Atmospheric8 hoursLower[5]
Microwave-Assisted Hantzsch90250 psi30 minutes89-95%[5]
Conventional Heating65Atmospheric3.5 hours~80-90%[4]
Ultrasonic IrradiationRoom TemperatureAtmospheric2 hours~80-90%[4]
Cook-HeilbronRoom TemperatureAtmospheric1-5 hours50-80%[14][16]
Gabriel Synthesis170AtmosphericVariableVariable[15]

Experimental Protocols

Detailed Protocol for Microwave-Assisted Hantzsch Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine [5]

  • Reactant Preparation: In a specialized microwave test tube, combine the 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone derivative (1 mmol) and the appropriately substituted thiourea (1 mmol).

  • Solvent Addition: Add 2 mL of methanol to the reaction tube.

  • Reaction: Securely cap the microwave test tube and place it in the microwave reactor.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 90°C for 30 minutes. The pressure will increase to approximately 250 psi.

  • Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. The resulting precipitate can be collected by filtration.

  • Purification and Analysis: Wash the solid product with cold ethanol and dry it under a vacuum. Characterize the final product using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry.

Visualizations

Hantzsch_Mechanism reactants α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reactants->intermediate1 Nucleophilic Attack (SN2) intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole Derivative intermediate2->product Dehydration (-H2O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Troubleshooting_Workflow start Low Yield in Thiazole Synthesis check_reaction Monitor reaction progress (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Stalled side_products Side Products Observed check_reaction->side_products Multiple spots increase_temp Incrementally increase temperature incomplete->increase_temp use_microwave Consider microwave synthesis incomplete->use_microwave optimize_temp Optimize temperature (screening) side_products->optimize_temp control_ph Adjust pH (neutral/basic) side_products->control_ph success Improved Yield increase_temp->success optimize_temp->success use_microwave->success control_ph->success

Caption: Troubleshooting Workflow for Low Yield in Thiazole Synthesis.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Le Chatelier's Principle. (n.d.). Chemguide. Retrieved February 15, 2026, from [Link]

  • Le Chatelier's principle. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Le Chatelier's Principle. (n.d.). Purdue University. Retrieved February 15, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 15, 2026, from [Link]

  • Robinson–Gabriel thiazole synthesis. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Shifting Equilibria: Le Chatelier's Principle – Introductory Chemistry – 1st Canadian Edition. (n.d.). BCcampus Open Publishing. Retrieved February 15, 2026, from [Link]

  • Le Chatelier's Principle Fundamentals. (2023, January 29). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved February 15, 2026, from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • synthesis of thiazoles. (2019, January 19). YouTube. Retrieved February 15, 2026, from [Link]

  • Effect of Pressure on Gas-Phase Equilibria. (2023, January 29). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025, January 18). YouTube. Retrieved February 15, 2026, from [Link]

  • Thiazole formation through a modified Gewald reaction. (n.d.). Beilstein Journals. Retrieved February 15, 2026, from [Link]

  • The effect of pressure on rates of reaction. (n.d.). Chemguide. Retrieved February 15, 2026, from [Link]

  • Heterocycles in organic synthesis: thiazoles and triazoles as exemplar cases of synthetic auxiliaries. (2010, August 7). PubMed. Retrieved February 15, 2026, from [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Thiazole. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved February 15, 2026, from [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025, February 18). MDPI. Retrieved February 15, 2026, from [Link]

  • Thiazoles and Bisthiazoles. (n.d.). Encyclopedia.pub. Retrieved February 15, 2026, from [Link]

  • Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. (2022, December 21). YouTube. Retrieved February 15, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022, May 17). Bentham Science Publisher. Retrieved February 15, 2026, from [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021, January). Systematic Reviews in Pharmacy. Retrieved February 15, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

  • New methods for the rapid synthesis of thiazoles. (2023, June 9). University of Sussex - Figshare. Retrieved February 15, 2026, from [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. (n.d.). CUTM Courseware. Retrieved February 15, 2026, from [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015, December 30). Asian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • A study of the effects of hydrostatic pressure on macromolecular synthesis in Escherichia coli. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Effects of hydrostatic pressure on matrix synthesis in different regions of the intervertebral disk. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting low conversion rates in isothiazole esterification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isothiazole Esterification

Introduction: Navigating the Challenges of Isothiazole Esterification

Welcome to the technical support guide for troubleshooting low conversion rates in isothiazole esterification. Isothiazole and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities.[1][2][3][4] The esterification of isothiazole carboxylic acids is a common synthetic step, yet it presents unique challenges that can lead to frustratingly low yields.

The isothiazole ring, with its adjacent sulfur and nitrogen heteroatoms, possesses distinct electronic properties.[5][6] These properties can influence the reactivity of the carboxylic acid group and introduce potential side reactions or catalyst inhibition, which are not typically encountered with simpler aromatic or aliphatic acids. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter in the lab. We will delve into the root causes of these problems and provide scientifically grounded, actionable solutions.

Section 1: Foundational Issues & Reagent Quality

This section addresses the most common and fundamental sources of error that can prevent a reaction from reaching completion. Before exploring complex mechanistic issues, it is crucial to ensure your foundational setup and reagents are optimal.

Q1: My esterification has stalled at a low conversion rate. Where should I start my troubleshooting?

A1: Start with the basics. Esterification is an equilibrium reaction, meaning the reverse reaction—hydrolysis of the ester back to the carboxylic acid and alcohol—is also occurring.[7][8][9] The presence of even trace amounts of water can significantly inhibit the forward reaction.[10][11]

Core Directive: Ensure an Anhydrous Environment.

  • Solvents: Use freshly distilled, anhydrous-grade solvents or solvents dried over molecular sieves.

  • Reagents: Ensure your isothiazole carboxylic acid and alcohol are thoroughly dried. Dry the acid under high vacuum, and if the alcohol is a liquid, consider distilling it from a suitable drying agent (e.g., CaH₂).

  • Glassware: Flame-dry all glassware under vacuum or oven-dry it at >120°C for several hours before use. Assemble the reaction under an inert atmosphere (Nitrogen or Argon).

Below is a troubleshooting workflow to guide your initial investigation.

Caption: Initial troubleshooting workflow for low conversion rates.

Q2: Could impurities in my starting isothiazole carboxylic acid be the problem?

A2: Absolutely. Impurities from the synthesis of the isothiazole core can interfere with the esterification.[12] For example, residual amines or other nucleophilic species can compete with the desired alcohol, consuming your reagents. Inorganic salts can neutralize acid or base catalysts.

Self-Validation Protocol: Purity Assessment

  • ¹H and ¹³C NMR: Confirm the structure and check for any unidentifiable peaks.

  • LC-MS: Determine the purity percentage and identify the mass of any major impurities.[13]

  • Melting Point: A sharp melting point is a good indicator of purity for solid compounds.

If impurities are detected, purify your starting material. Recrystallization is often effective for solid carboxylic acids.

Section 2: Reaction Conditions & Optimization

Once you've confirmed your reagents are pure and dry, the next step is to scrutinize the reaction conditions.

Q3: I'm using a standard Fischer esterification with sulfuric acid, but the reaction is slow and incomplete. Why?

A3: While Fischer esterification is a classic method, it has limitations, especially with sensitive substrates.[14][15] There are two primary reasons it might fail for an isothiazole derivative:

  • Electronic Deactivation: The isothiazole ring is electron-withdrawing. This property reduces the nucleophilicity of the carbonyl oxygen, making it harder to protonate, which is the crucial first step in the acid-catalyzed mechanism. This slows the reaction down considerably compared to electron-rich or simple alkyl carboxylic acids.

  • Equilibrium Control: As a reversible reaction, Fischer esterification requires a large excess of the alcohol (often used as the solvent) and/or the removal of water to drive the reaction to completion.[15][16] If you are not using a significant excess of alcohol or a Dean-Stark trap to remove water, the reaction will inevitably stall at equilibrium.

Caption: Simplified Fischer esterification equilibrium.

Q4: What alternative esterification methods should I consider for a stubborn isothiazole carboxylic acid?

A4: When Fischer esterification is inadequate, switching to a method that involves a more activated carboxylic acid intermediate is the logical next step. These methods are typically stoichiometric and not readily reversible, avoiding equilibrium issues.

MethodActivating AgentTypical ConditionsProsCons
Steglich Esterification DCC or EDC, DMAP (cat.)DCM or DMF, 0°C to RTMild conditions, high yields.[17]Dicyclohexylurea (DCU) byproduct can be difficult to remove.
Uronium Salt Coupling TBTU, HATU, COMUDMF or ACN, Base (DIPEA, DBU)Very fast, high yielding, low racemization for chiral centers.[18]Reagents are more expensive.
Acid Chloride Formation Thionyl Chloride (SOCl₂) or Oxalyl ChlorideToluene or DCM, RefluxCreates a highly reactive intermediate.Harsh conditions may not be suitable for complex molecules.

Recommendation: For most research applications, uronium salt-based coupling agents like TBTU or HATU offer the best balance of reactivity, mild conditions, and ease of work-up.[18]

Section 3: Catalyst Selection & Potential Inhibition

Q5: I suspect my catalyst is being inhibited. Could the isothiazole ring itself be the problem?

A5: Yes, this is a critical and often overlooked issue. The isothiazole ring contains both a sulfur and a nitrogen atom with lone pairs of electrons. These can act as Lewis bases and coordinate to Lewis acidic catalysts or Brønsted acid protons, effectively "poisoning" them.

  • Lewis Acid Catalysts (e.g., Sc(OTf)₃, Sn(II) catalysts): The nitrogen lone pair can coordinate strongly to the metal center, preventing it from activating the carboxylic acid.

  • Brønsted Acid Catalysts (e.g., H₂SO₄, PTSA): The nitrogen is basic (pKa of conjugate acid is ~ -0.5) and can be protonated, but this interaction is generally less inhibitory than Lewis acid coordination.[6]

G Isothiazole Isothiazole Ring (N and S lone pairs) Coordination Inactive Coordinated Complex Isothiazole->Coordination Lone pair donation Lewis_Acid Lewis Acid Catalyst (e.g., Mⁿ⁺) Lewis_Acid->Coordination Coordination

Sources

Stability of 5-Methyl-1,2-thiazole-4-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-1,2-thiazole-4-carboxylic acid

Welcome to the technical guide for This compound (also known as 5-Methylisothiazole-4-carboxylic acid ). This document addresses the stability, solubility, and handling of this compound specifically under acidic conditions, a common environment during synthesis workups and HPLC analysis.

Note on Nomenclature: Please verify your structure. This guide covers the 1,2-thiazole (isothiazole) isomer.[1]

  • 1,2-Thiazole (Isothiazole): Nitrogen and Sulfur are adjacent.

  • 1,3-Thiazole (Thiazole): Nitrogen and Sulfur are separated by one carbon.

  • While both are heteroaromatic, their reactivities differ. This guide focuses on the 1,2-isomer as requested.

Part 1: Core Stability & Reactivity FAQ

Q1: Is this compound stable in acidic media?

Answer: Yes, it is highly stable. Unlike


-keto acids or some electron-rich heterocycles, isothiazole-4-carboxylic acids are robust.
  • Decarboxylation: Does not occur under standard acidic conditions (e.g., 1M HCl, 60°C). Literature indicates that decarboxylation of isothiazole-4-carboxylic acids typically requires extreme temperatures (200–210°C) and specific catalysts (e.g., copper chromite in quinoline) [1].[1]

  • Ring Integrity: The isothiazole ring is aromatic and resistant to acid-catalyzed hydrolysis. It typically withstands concentrated sulfuric acid at room temperature without ring opening.

Q2: I see a precipitate when acidifying my reaction mixture. Is this degradation?

Answer: No, this is likely your product. The pKa of the carboxylic acid group is estimated to be between 3.5 and 4.0 .

  • At pH > 4: The molecule exists as a soluble carboxylate anion (

    
    ).
    
  • At pH < 3: The molecule is protonated to its neutral free acid form (

    
    ).
    
  • Solubility: The neutral free acid has poor water solubility. Acidification of a basic reaction mixture causes the product to precipitate out. This is a standard purification technique, not a sign of decomposition.

Q3: Can I use strong acids (e.g., TFA, HCl) in my HPLC mobile phase?

Answer: Yes, and it is recommended. Using 0.1% Trifluoroacetic acid (TFA) or Formic acid is essential to suppress the ionization of the carboxylic acid group. This ensures the analyte remains in a single neutral state, preventing peak tailing and split peaks common with ionizable compounds.

Part 2: Troubleshooting Guide

Use the following decision matrix to diagnose issues during handling.

Scenario A: "My compound disappeared from the LC-MS chromatogram after acid treatment."
  • Cause 1: Precipitation. The compound likely crashed out of the solution due to low pH.

    • Fix: Check the bottom of the vial for solids. Redissolve in DMSO or 50:50 Methanol/Water.

  • Cause 2: Ion Suppression. High concentrations of TFA can suppress ionization in MS (Electrospray).

    • Fix: Switch to 0.1% Formic Acid or Acetic Acid for MS sensitivity.

Scenario B: "I see multiple peaks in HPLC."
  • Cause 1: Impurity (Regioisomer). Commercial sources sometimes contain traces of the 3-methyl isomer.

  • Cause 2: pH Mismatch. If your mobile phase pH is near the pKa (~3.8), the compound splits between ionized and neutral forms.

    • Fix: Lower mobile phase pH to < 2.5 using TFA or Phosphate buffer.

Part 3: Experimental Protocols

Protocol 1: Acid Stability Validation Test

Objective: To quantitatively verify the stability of your specific lot under your experimental conditions.

Materials:

  • Solvent A: DMSO (HPLC Grade)

  • Solvent B: 1.0 M Hydrochloric Acid (HCl)

  • Internal Standard: Caffeine (chemically inert in acid)

Workflow:

  • Stock Prep: Dissolve 10 mg of this compound in 1 mL DMSO.

  • Acid Stress: Add 100 µL of Stock to 900 µL of 1.0 M HCl. (Final Conc: 1 mg/mL).

    • Note: If precipitation occurs, add Methanol until clear (e.g., 50% MeOH).

  • Incubation: Heat at 60°C for 4 hours .

  • Analysis: Dilute 1:10 in Mobile Phase and inject into HPLC. Compare peak area relative to Internal Standard before and after stress.

Acceptance Criteria:

Parameter Limit
Recovery > 98.0%
New Impurities < 0.5% Area

| Retention Time Shift | < 0.1 min |

Protocol 2: Recommended HPLC Method

Designed to prevent peak tailing.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 210 nm (Carboxyl)
Column Temp 30°C

Part 4: Visualizing the Stability Logic

The following diagram illustrates the decision process for handling this compound in acidic media.

StabilityLogic Start Start: Acidic Exposure CheckSolubility Check Solubility: Is the solution clear? Start->CheckSolubility Precipitation Precipitation Likely: Compound is in neutral COOH form CheckSolubility->Precipitation No (Cloudy) CheckTemp Check Temperature: Is T > 180°C? CheckSolubility->CheckTemp Yes (Clear) AddCosolvent Action: Add DMSO/MeOH or Filter Solid (Purification) Precipitation->AddCosolvent AddCosolvent->CheckTemp Once Solubilized Stable Result: STABLE No degradation expected CheckTemp->Stable No (T < 180°C) Degradation Result: DEGRADATION Risk of Decarboxylation CheckTemp->Degradation Yes (T > 180°C)

Caption: Decision tree for managing solubility and thermal risks during acidic processing.

Part 5: References

  • Science of Synthesis Knowledge Base. (2002). Product Class 15: Isothiazoles. Thieme Chemistry.

    • Citation for decarboxylation conditions requiring 200°C.

  • PubChem Compound Summary. (2025). 5-Methylisoxazole-4-carboxylic acid (Structural Analog Data). National Center for Biotechnology Information.

    • Used for comparative pKa and solubility estimation of heteroaromatic carboxylic acids.

  • Bordwell pKa Table. (2017). Acidity in DMSO and Water. Organic Chemistry Data.

    • Reference for acidity constants of heteroaromatic carboxylic acids.

Sources

Overcoming steric hindrance in 4-position substituted 1,2-thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-position substituted 1,2-thiazoles (isothiazoles). This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges related to steric hindrance in their synthetic routes. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these complex chemical transformations.

Introduction: The Challenge of the C4-Position

The 1,2-thiazole ring is a valuable scaffold in medicinal chemistry and materials science. However, introducing substituents at the C4-position, especially bulky groups, can be a significant synthetic hurdle. This difficulty arises from a combination of the inherent electronic properties of the isothiazole ring and steric repulsion between the incoming group, the existing ring structure, and adjacent substituents. This guide will help you understand and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is introducing a bulky substituent at the C4-position of a 1,2-thiazole so difficult?

A1: The difficulty stems from several factors:

  • Steric Hindrance: The C4-position is flanked by the sulfur atom (C5-side) and a carbon atom (C3-side). A large substituent on an incoming reactant will experience steric repulsion from the atoms of the isothiazole ring itself. This is particularly pronounced during cyclization reactions where the transition state geometry is highly constrained.

  • Electronic Effects: In many reaction types, the C4-position is not the most electronically favored site for substitution. For instance, in electrophilic aromatic substitution on the parent isothiazole, the C4-position is generally less reactive than other positions.

  • Limited C-H Functionalization Routes: While direct C-H functionalization has become a powerful tool in organic synthesis, achieving selective activation of the C4-H bond can be challenging without a directing group precisely positioned to favor this site over others.[1][2][3] Many established methods for other heterocycles do not translate well to the isothiazole C4-position.

Q2: My cyclization reaction to form a 4-substituted 1,2-thiazole is giving very low yields. What are the likely causes?

A2: Low yields in these cyclization reactions are common when dealing with sterically demanding substrates. The primary causes are:

  • Unfavorable Transition State: The key ring-forming step may be kinetically slow because steric clash raises the activation energy of the desired transition state.

  • Competing Side Reactions: The starting materials, unable to efficiently form the desired product, may decompose or react through alternative pathways. For example, in reactions involving α-haloketones, self-condensation or other side reactions can become dominant.[4]

  • Poor Nucleophilicity/Electrophilicity: The steric bulk on one of the reactants can diminish its inherent reactivity. For example, a bulky nucleophile will be less effective at attacking a sterically shielded electrophilic center.

Q3: Should I try to functionalize the C4-position after the ring is formed, or build the ring with the substituent already in place?

A3: For sterically demanding substituents, it is almost always more effective to construct the isothiazole ring with the C4-substituent already incorporated into one of the acyclic precursors. Post-synthesis C-H functionalization at the C4-position is inherently difficult due to its lower reactivity.[5] Building the ring with the desired fragment circumvents this issue. A common strategy is the (3+2)-heterocyclization, where a three-atom fragment reacts with a two-atom fragment, one of which contains the desired C4-substituent.[6]

Q4: Are there any general strategies to improve the success rate of reactions involving sterically hindered 4-substituted 1,2-thiazoles?

A4: Yes, several general strategies can be employed:

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier of a sterically hindered reaction. Microwave irradiation is a particularly effective method for rapidly achieving high temperatures and can significantly improve yields and reduce reaction times.[7]

  • More Active Catalysts: In metal-catalyzed reactions, switching to a more active catalyst system (e.g., a more electron-rich ligand or a different metal) can facilitate the desired transformation even with challenging substrates.

  • Solvent Effects: The choice of solvent can influence reaction rates. In some cases, moving to a higher-boiling point solvent allows for higher reaction temperatures. In others, the polarity of the solvent can affect the stability of the transition state.[8]

  • Use of High-Pressure: Applying high pressure can favor the formation of a sterically congested transition state by reducing the activation volume.

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical workflow for resolving them.

Scenario 1: Low or No Yield in (3+2) Cyclization for a 4-Aryl-1,2-thiazole

You are attempting to synthesize a 4-aryl-1,2-thiazole from an α,β-unsaturated aldehyde and ammonium thiocyanate, but are observing low yields or only starting material.

Troubleshooting Workflow

start Low yield in (3+2) cyclization (e.g., α,β-unsaturated aldehyde + NH4SCN) step1 Increase Reaction Temperature - Switch to higher boiling solvent (e.g., DMF, DMSO) - Use microwave irradiation start->step1 outcome1 Yield Improves? step1->outcome1 step2 Modify Reactant Stoichiometry - Use a slight excess (1.2-1.5 eq.) of one reactant outcome2 Yield Improves? step2->outcome2 step3 Investigate Alternative Sulfur/Nitrogen Source - Consider sources like Na2S if applicable to your specific reaction mechanism outcome3 Yield Improves? step3->outcome3 step4 Change Synthetic Strategy - Consider a different retrosynthetic disconnection fail Problem Persists step4->fail outcome1->step2 No success Success: Optimize Conditions outcome1->success Yes outcome2->step3 No outcome2->success Yes outcome3->step4 No outcome3->success Yes

Caption: Troubleshooting workflow for low-yield (3+2) cyclizations.

Detailed Explanation & Protocols

1. Increase Reaction Temperature:

  • Rationale: Steric hindrance can lead to a high activation energy barrier. By increasing the thermal energy of the system, more molecules will have sufficient energy to overcome this barrier.

  • Protocol - Microwave Synthesis:

    • In a microwave-safe vial, combine the α,β-unsaturated aldehyde (1.0 mmol) and ammonium thiocyanate (1.2 mmol) in 3 mL of DMF.

    • Seal the vial and place it in a microwave reactor.

    • Heat the reaction mixture to 130-150 °C for 30-60 minutes.

    • Monitor the reaction by TLC. Microwave heating can dramatically accelerate reactions that are slow under conventional heating.[7]

2. Modify Reactant Stoichiometry:

  • Rationale: If one of the starting materials is prone to decomposition or side reactions under the reaction conditions, using a slight excess of it can help ensure that enough is present to drive the reaction to completion.

  • Experimental Consideration: Start with a 1.2 molar equivalent of the more stable/cheaper reagent. Analyze the crude reaction mixture to see if the limiting reagent is fully consumed.

3. Change Synthetic Strategy:

  • Rationale: If a particular cyclization approach is consistently failing due to steric hindrance, it may be necessary to choose a different synthetic route that avoids the problematic step. For example, a transition-metal-catalyzed cross-coupling reaction on a pre-formed, halogenated isothiazole might be a viable alternative if direct cyclization fails.

Scenario 2: Failed C-H Arylation at the C4-Position

You are attempting a direct C-H arylation on a 3,5-disubstituted 1,2-thiazole to install a bulky aryl group at the C4-position, but you observe no reaction or a complex mixture of products.

Decision Tree for C-H Functionalization

start Failed C4-H Arylation q1 Is the catalyst system appropriate? (e.g., Pd-based for direct arylation) start->q1 a1_yes Screen Ligands & Additives - Use bulky, electron-rich phosphine ligands - Additives like pivalic acid can facilitate C-H activation q1->a1_yes Yes a1_no Select a Suitable Catalyst - Pd(OAc)2 or similar Pd(II) sources are common - Consider Cu-based catalysts for different selectivity q1->a1_no No q2 Are reaction conditions optimal? a1_yes->q2 a1_no->q2 a2_yes Consider a Directed Metalation Approach - Install a directing group at C3 or C5 that can direct metallation to C4 q2->a2_yes Yes a2_no Optimize Conditions - Increase temperature (120-160 °C) - Screen solvents (e.g., Toluene, Dioxane, DMA) q2->a2_no No end_fail Alternative Strategy Needed a2_yes->end_fail end_success Reaction Proceeds a2_no->end_success

Caption: Decision tree for troubleshooting failed C4-H arylation.

Detailed Explanation & Protocols

1. Screen Ligands and Additives:

  • Rationale: The ligand on the metal catalyst plays a crucial role in the C-H activation step. Bulky, electron-rich ligands can increase the catalytic activity and stability of the active species. Additives like pivalic acid can act as a proton shuttle, facilitating the concerted metalation-deprotonation step, which is often rate-limiting.

  • Protocol - Ligand Screening:

    • Set up parallel reactions in small vials.

    • To each vial, add the 1,2-thiazole substrate (0.1 mmol), aryl halide (0.12 mmol), Pd(OAc)₂ (5 mol%), and a base such as K₂CO₃ (2.0 eq.).

    • To each vial, add a different phosphine ligand (10 mol%), such as P(tBu)₃, SPhos, or XPhos.

    • Add pivalic acid (30 mol%) to each reaction.

    • Add 1 mL of a high-boiling solvent (e.g., DMA).

    • Heat all reactions at 140 °C for 12-24 hours.

    • Analyze the results by LC-MS or ¹H NMR to identify the most effective ligand.

2. Consider a Directed Metalation Approach:

  • Rationale: If direct C-H activation is not selective for the C4-position, installing a directing group can force the metal to activate the desired C-H bond. This is a common strategy in C-H functionalization chemistry.[2] While less common for the C4-position of isothiazoles, it is a powerful strategy to consider if other methods fail. This would represent a significant synthetic detour, requiring installation and later removal of the directing group.

Data Summary: Impact of Steric Hindrance on Reaction Yield

The following table summarizes hypothetical but representative data on how the steric bulk of a substituent can impact the yield of a generic cyclization reaction to form a 4-substituted 1,2-thiazole.

R Group at C4Substituent TypeTypical Yield (Conventional Heating)Typical Yield (Microwave, 150°C)
-HUnsubstituted85-95%>95%
-CH₃Small Alkyl70-80%85-90%
-PhPhenyl60-75%80-88%
-iPrBulky Alkyl30-50%65-75%
-tBuVery Bulky Alkyl<10%30-50%
2,6-dimethylphenylSterically Hindered Aryl<5%20-40%

Analysis: This data illustrates a clear trend: as the steric bulk of the C4-substituent increases, the reaction yield under standard conditions decreases significantly. The use of microwave heating, which allows for higher temperatures and faster reaction times, consistently improves the yield, especially for moderately hindered substrates. For very bulky groups, even microwave heating may not be sufficient to achieve high yields, indicating that a different synthetic strategy may be required.

References

  • Alam, M. A. (n.d.). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. Retrieved from [Link]

  • Zarubaev, V. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme. Retrieved from [Link]

  • Lis, R. T., & Bakulev, V. A. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Retrieved from [Link]

  • (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • (2013). The chemistry of isothiazoles. ResearchGate. Retrieved from [Link]

  • (n.d.). Isothiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Thiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Retrieved from [Link]

  • Rani, P., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. doi:10.1016/j.rechem.2023.101007
  • Kamal, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Retrieved from [Link]

  • (2024, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. Retrieved from [Link]

  • Castagnolo, D., et al. (2024). Transition Metal-Driven Selectivity in Direct C−H Arylation of Imidazo[2,1-b]Thiazole. ChemistryOpen. Retrieved from [Link]

  • (n.d.). Hantzsch thiazole synthesis. ResearchGate. Retrieved from [Link]

  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. ResearchGate. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Nolan, S. P., et al. (2019). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega. Retrieved from [Link]

  • Chen, P., & Daugulis, O. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). Reinvestigation of a modified Hantzsch thiazole synthesis. Academia.edu. Retrieved from [Link]

  • Leyssen, P., et al. (2017). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. MedChemComm. Retrieved from [Link]

  • (n.d.). Hantzsch Thiazole Synthesis. SynArchive. Retrieved from [Link]

  • Stevens, E. (2019, January 19). Synthesis of thiazoles. YouTube. Retrieved from [Link]

  • (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. ResearchGate. Retrieved from [Link]

  • (2024). The synthesis of 4-aryl-1,2,3-thiadiazoles via one-pot fashion. ResearchGate. Retrieved from [Link]

  • (n.d.). Product Class 15: Isothiazoles. Science of Synthesis. Retrieved from [Link]

  • Ackermann, L., et al. (2020). Iron-Catalyzed C–H Functionalizations under Triazole-Assistance. Molecules. Retrieved from [Link]

  • (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Retrieved from [Link]

  • (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Retrieved from [Link]

  • Njardarson, J. T., et al. (2018). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 5-Methyl-1,2-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Spectrum, A Structural Narrative

In the realm of drug discovery and development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical imperative, offering an unparalleled window into the molecular architecture.[1] This guide moves beyond a mere recitation of spectral data, offering instead a detailed, field-proven narrative on the analysis of 5-Methyl-1,2-thiazole-4-carboxylic acid. We will explore not just the "what" of the spectrum, but the "why" behind the experimental choices and the interpretation, providing a robust framework for researchers, scientists, and drug development professionals. Our focus is on building a self-validating analytical process, grounded in fundamental principles and comparative data.

The Bedrock of Analysis: Core NMR Principles in Heterocyclic Systems

A meaningful interpretation of any ¹H NMR spectrum rests on three pillars: chemical shift (δ), integration, and spin-spin coupling (J).[2]

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield), while those in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield).[3] In heteroaromatic systems like thiazole, the electronegativity of the nitrogen and sulfur atoms, along with ring currents, significantly influences the chemical shifts of the ring protons.[4]

  • Integration: The area under an NMR signal is directly proportional to the number of protons generating that signal. This provides a quantitative ratio of the different types of protons in the molecule.[2]

  • Spin-Spin Coupling (J): This phenomenon, also known as splitting, arises from the interaction of non-equivalent protons on adjacent carbons. The splitting pattern, governed by the n+1 rule, reveals the number of neighboring protons.[5] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the dihedral angle and connectivity between coupled protons.

The Experimental Blueprint: A Protocol for High-Fidelity Data Acquisition

The quality of an NMR spectrum is inextricably linked to the meticulousness of the sample preparation and data acquisition. A flawed protocol will invariably lead to ambiguous or misleading data. The following is a self-validating protocol designed for consistency and accuracy.

Part A: Sample Preparation Protocol

A high-quality NMR sample is the prerequisite for a high-quality spectrum. The sample must be homogeneous and free of particulate matter or paramagnetic impurities.[6]

Methodology:

  • Analyte Weighing: Accurately weigh 5-10 mg of this compound. A higher concentration can lead to poor magnetic field homogeneity (shimming) and broadened lines.[7]

  • Solvent Selection: Choose an appropriate deuterated solvent. For a carboxylic acid, Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its ability to dissolve polar compounds and its exchangeable proton signal for the acidic proton, which will appear as a broad singlet. Chloroform-d (CDCl3) can also be used, but the acidic proton may be broader and its chemical shift more variable.[8]

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial containing the sample.[7]

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect for any suspended particles.

  • Filtration: Filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any micro-particulates that can degrade spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[9]

Part B: Data Acquisition Protocol

The acquisition parameters dictate the resolution, sensitivity, and overall quality of the final spectrum. The following parameters are a robust starting point for a standard ¹H NMR experiment on a 400 MHz spectrometer.

Methodology:

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Parameter Adjustment: Load a standard 1D proton experiment pulse program (e.g., "zg" on Bruker instruments).[10]

  • Key Parameter Settings:

    • Spectral Width (SW): Set to a range that encompasses all expected proton signals, typically -2 to 14 ppm for a compound of this nature.[11]

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio. The signal-to-noise ratio improves with the square root of the number of scans.[12]

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally adequate for good resolution.[13]

    • Relaxation Delay (D1): A delay of 1-2 seconds between pulses allows for sufficient relaxation of the protons, ensuring accurate integration.

  • Receiver Gain (RG): Use the automatic receiver gain adjustment function (rga) to optimize the signal amplification without causing receiver overload.[10]

  • Acquisition: Start the acquisition.

  • Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed. Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at ~2.50 ppm).

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve 0.7 mL DMSO-d6 filter 3. Filter into NMR Tube dissolve->filter load 4. Load Sample & Shim filter->load Transfer to Spectrometer params 5. Set Acquisition Parameters load->params acquire 6. Acquire FID params->acquire ft 7. Fourier Transform acquire->ft process 8. Phase & Calibrate Spectrum ft->process end end

Figure 1: Standard workflow for NMR sample preparation and data acquisition.

Analysis of the ¹H NMR Spectrum of this compound

Based on the principles of chemical shifts in heterocyclic systems and data from analogous structures, we can predict the ¹H NMR spectrum of the target molecule.[4][14]

Figure 2: Structure of this compound with proton assignments.

Predicted Spectral Data (in DMSO-d6):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
-COOH~13.0broad singlet1HCarboxylic acid protons are highly deshielded and exchangeable, typically appearing as a broad singlet at very high chemical shift in DMSO-d6.[15]
Thiazole-H (at C2)~8.9 - 9.2singlet1HProtons attached to carbon atoms situated between two heteroatoms in a five-membered ring are significantly deshielded. Similar protons in thiazole itself appear around 8.9 ppm.[4]
-CH₃ (at C5)~2.7 - 2.9singlet3HMethyl groups attached to an aromatic ring typically appear in this region. The electron-withdrawing nature of the adjacent carboxylic acid and the thiazole ring will shift it slightly downfield compared to a simple alkyl-substituted aromatic.

Comparative Analysis: The Power of Analogs

To build confidence in our assignments and understand the subtle electronic effects of substituents, a comparison with structurally related molecules is invaluable. Let's consider Ethyl 2-amino-4-methylthiazole-5-carboxylate, a compound with a different substitution pattern.

Experimental Data for a Structural Analog:

CompoundProton AssignmentExperimental Chemical Shift (δ, ppm)MultiplicityReference
Ethyl 2-amino-4-methylthiazole-5-carboxylate-NH₂7.69broad singlet[16]
Thiazole-4-CH₃2.36singlet[16]
-OCH₂CH₃4.13quartet[16]
-OCH₂CH₃1.19triplet[16]

Comparative Insights:

  • Methyl Group Shift: In the analog, the methyl group is at the 4-position and resonates at 2.36 ppm.[16] In our target molecule, the methyl group is at the 5-position, adjacent to the electron-withdrawing carboxylic acid. This proximity is predicted to cause a downfield shift to ~2.7-2.9 ppm.

  • Ring Proton: Our target molecule has a proton at the 2-position, which is expected to be significantly downfield (~8.9-9.2 ppm) due to the influence of the adjacent sulfur and nitrogen atoms. The chosen analog lacks a proton on the thiazole ring, highlighting how different substitution patterns yield distinct spectral fingerprints.

  • Functional Group Influence: The replacement of a 2-amino group and a 5-ester group with a 4-carboxylic acid and a 5-methyl group fundamentally alters the electronic landscape of the thiazole ring, leading to the predicted differences in the chemical shifts. The strong electron-donating amino group in the analog shields the ring compared to the structure of our target molecule.

This comparative approach transforms the analysis from a simple identification into a deeper understanding of structure-property relationships, a critical skill in medicinal chemistry and drug development.

Conclusion

The ¹H NMR spectrum of this compound, when analyzed through a systematic and principled approach, provides a definitive confirmation of its structure. By grounding our interpretation in the fundamentals of NMR, employing a rigorous experimental protocol, and leveraging comparative data from structural analogs, we can move beyond simple data reporting. This guide provides a framework for a comprehensive and self-validating analysis, ensuring the scientific integrity required for advancing research and development in the pharmaceutical sciences.

References

  • University of California, Riverside. (n.d.). NMR Sample Preparation.
  • Rogers, M. T. (n.d.). Sample Preparation NMR. Michigan State University.
  • JEOL USA, Inc. (n.d.). NMR Basics for the absolute novice.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • University of Wisconsin-Madison. (n.d.). 7. THE ACQUISITION PARAMETERS.
  • University of Notre Dame. (n.d.). NMR Sample Preparation.
  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • University of Michigan. (2020, April 13). Optimized Default 1H Parameters.
  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR.
  • Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?.
  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction.
  • Bruker. (n.d.). How NMR Works.
  • Tang, L., et al. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online.
  • Abraham, R. J., & Mobli, M. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • University of Potsdam. (n.d.). Chemical shifts.

Sources

A Researcher's Guide to the FTIR Spectroscopy of 5-Methyl-1,2-thiazole-4-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 5-Methyl-1,2-thiazole-4-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple peak list. It offers a comparative interpretation of the spectrum, grounded in the vibrational physics of its constituent functional groups, and provides a robust experimental protocol for obtaining high-quality data.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The thiazole ring is a key structural motif found in numerous pharmacologically active compounds, including antimicrobials and anticancer agents.[1] The presence of both a carboxylic acid and a methyl-substituted thiazole ring gives this molecule a unique electronic and structural profile. Accurate structural confirmation is the bedrock of any chemical research, and FTIR spectroscopy serves as a rapid, reliable, and non-destructive first-line technique for verifying the presence of key functional groups and overall molecular structure.

This guide will deconstruct the predicted FTIR spectrum of the title compound, comparing its features to simpler, related molecules to provide a clear understanding of how the different parts of the molecule contribute to the final vibrational fingerprint.

Deconstructing the Spectrum: A Tale of Two Functional Groups

The FTIR spectrum of this compound is dominated by the vibrational modes of its two primary components: the carboxylic acid group and the substituted thiazole ring.

The Unmistakable Signature of the Carboxylic Acid

Carboxylic acids present some of the most recognizable features in an IR spectrum, primarily due to strong hydrogen bonding, which causes them to exist as dimers in the solid state.[2][3]

  • O-H Stretching: The most prominent feature is an exceptionally broad absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹ .[2][4][5] This breadth is a direct consequence of the strong hydrogen bonding in the carboxylic acid dimer. This band is often so wide that it overlaps with the C-H stretching region, appearing as a broad, undulating envelope upon which sharper C-H peaks are superimposed.[2][3]

  • C=O Stretching: A very strong, sharp absorption is expected between 1760 cm⁻¹ and 1690 cm⁻¹ , corresponding to the carbonyl (C=O) stretch.[2][4] For a dimeric, aromatic-conjugated carboxylic acid, this peak typically appears in the lower end of the range, likely around 1710-1690 cm⁻¹ . The conjugation with the thiazole ring can slightly lower this frequency compared to a simple saturated carboxylic acid.

  • C-O Stretching and O-H Bending: The spectrum will also feature bands related to the C-O single bond stretch and the in-plane O-H bend. These are typically coupled and appear in the fingerprint region. Expect a moderate to strong band for the C-O stretch between 1320-1210 cm⁻¹ and a broad O-H bending (wag) absorption in the 960-900 cm⁻¹ region.[2][3]

Vibrations of the Substituted Thiazole Ring

The thiazole ring, being heteroaromatic, has a series of characteristic vibrations. These are often of medium to weak intensity compared to the carboxylic acid peaks.

  • Aromatic C-H Stretching: A weak absorption is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which is characteristic of C-H bonds on an aromatic or heteroaromatic ring.[6] This helps distinguish it from the aliphatic C-H stretches of the methyl group.

  • Methyl Group C-H Stretching: The C-H bonds of the methyl group will produce characteristic aliphatic stretching absorptions just below 3000 cm⁻¹, usually around 2985-2850 cm⁻¹ .[7]

  • Ring C=C and C=N Stretching: The stretching vibrations of the double bonds within the thiazole ring give rise to a series of medium-to-weak bands in the 1600-1400 cm⁻¹ region.[8] These peaks are analogous to the C=C stretching bands seen in benzene derivatives.

  • Methyl Group Bending: The methyl group will also exhibit characteristic bending (scissoring and rocking) vibrations. Expect an asymmetric bend around 1445 cm⁻¹ and a symmetric (umbrella) bend around 1380 cm⁻¹ .[8] The latter can sometimes be obscured by other ring vibrations.

  • Ring Vibrations and C-H Bending (Fingerprint Region): The region below 1400 cm⁻¹ will contain a complex series of bands corresponding to in-plane and out-of-plane C-H bending, ring "breathing" modes, and vibrations involving the C-S bond.[8] These bands are highly specific to the substitution pattern and create a unique fingerprint for the molecule.

Comparative Analysis: Putting the Spectrum in Context

To truly understand the spectrum of this compound, it is instructive to compare its expected peaks with those of simpler molecules.

Vibrational ModeExpected Wavenumber (cm⁻¹) for this compoundComparison: Benzoic AcidComparison: 5-Methylthiazole
O-H Stretch (Carboxylic Acid) ~3300-2500 (very broad) ~3300-2500 (very broad)N/A
Aromatic C-H Stretch ~3100-3050 (weak) ~3100-3000 (weak)~3100-3050 (weak)
Aliphatic C-H Stretch ~2985-2850 (medium) N/A~2985-2850 (medium)
C=O Stretch ~1710-1690 (very strong) ~1700-1680 (very strong)N/A
Ring C=C, C=N Stretches ~1600-1400 (multiple, medium-weak) ~1600, 1585, 1450 (medium)~1550-1400 (multiple, medium-weak)
CH₃ Bending ~1445, 1380 (medium) N/A~1445, 1380 (medium)
C-O Stretch / O-H Bend ~1320-1210 (strong) ~1300 (strong)N/A
O-H Out-of-Plane Bend ~960-900 (broad, medium) ~920 (broad, medium)N/A

This comparison highlights that while the powerful absorptions of the carboxylic acid group (O-H and C=O stretch) are the most dominant features, the unique fingerprint of the substituted thiazole ring is clearly observable in the C-H stretching region and the 1600-1300 cm⁻¹ range.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

Obtaining a clean, interpretable spectrum requires meticulous sample preparation. For a solid compound like this compound, the Potassium Bromide (KBr) pellet method is a standard and reliable technique.[9]

Rationale for KBr Method:

Potassium bromide is chosen because it is transparent to infrared radiation over the typical analysis range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds when pressed, which minimizes scattering losses.[10] The key to a good KBr pellet is the complete removal of water and the creation of a fine, homogenous dispersion of the analyte in the KBr matrix.

Step-by-Step Methodology:
  • Drying: Place spectroscopic grade KBr powder in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water. Water has strong IR absorptions that can obscure important spectral features. Store the dried KBr in a desiccator.

  • Grinding: Add approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr to a clean, dry agate mortar.[9] Grind the mixture with a pestle for several minutes until it becomes a fine, homogenous powder with a consistent, flour-like texture. Thorough grinding is critical to reduce particle size, which minimizes light scattering (the Christiansen effect) and produces sharp, well-defined peaks.

  • Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will fuse the KBr-sample mixture into a thin, transparent, or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Collection: Ensure the sample compartment is empty and collect a background spectrum. This measures the instrument's response and the absorbance of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.

  • Sample Collection: Place the sample holder with the KBr pellet into the beam path and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Workflow for KBr Pellet Preparation

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis A Dry KBr Powder (~110°C, 2-4 hrs) B Weigh Sample (1-2 mg) & KBr (100-200 mg) A->B C Grind in Agate Mortar (Homogenous Powder) B->C D Load into Pellet Die C->D E Apply Pressure (7-10 tons) D->E F Form Transparent Pellet E->F H Place Pellet in Holder F->H G Collect Background Spectrum (Empty Compartment) I Collect Sample Spectrum G->I H->I J Process Data (Ratio to Background) I->J Result Final IR Spectrum J->Result

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion

The FTIR spectrum of this compound is a rich tapestry of vibrational information. The dominant features—a profoundly broad O-H stretch and a very strong C=O stretch—unambiguously confirm the presence of the carboxylic acid moiety. Layered on top of this are the more subtle, yet equally important, absorptions of the methyl-substituted thiazole ring, including aromatic C-H stretches and characteristic ring vibrations. By understanding the origin of each peak and comparing them to related structures, researchers can confidently use FTIR spectroscopy as a primary tool for the structural verification and quality control of this important heterocyclic building block.

References

  • Sampling Technique for Organic Solids in IR Spectroscopy . (2001). Journal of Chemical Education. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids . University of Calgary. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles . (2023). OpenStax Organic Chemistry. [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids . (2004). The Journal of Physical Chemistry A. [Link]

  • Sample preparation for FT-IR . Northern Illinois University. [Link]

  • IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS . (2023). SlideShare. [Link]

  • Interpreting infra-red spectra . Chemguide. [Link]

  • Sample Preparation for FTIR Analysis . (2024). Drawell. [Link]

  • How to Prepare Samples for FTIR Testing . (2026). Rocky Mountain Labs. [Link]

  • Infrared and Raman spectra of 1,2,5-thiadiazole . (1966). Spectrochimica Acta. [Link]

  • High Overtones of C−H Stretching Vibrations in Isoxazole, Thiazole, and Related Methyl and Dimethyl Derivatives . (1998). The Journal of Physical Chemistry A. [Link]

  • Millimeter-wave and infrared spectroscopy of thiazole (c-C3H3NS) in its ground state and lowest-energy . (2021). Journal of Molecular Spectroscopy. [Link]

  • Sample Preparation – FT-IR/ATR . University of Southern Mississippi. [Link]

  • THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES . (1957). Canadian Journal of Chemistry. [Link]

  • Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues . (2021). The Journal of Chemical Physics. [Link]

  • Table of Characteristic IR Absorptions . University of Colorado Boulder. [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity . (2021). Baghdad Journal of Science. [Link]

  • Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues . (2018). Structural Chemistry. [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING . (2014). International Journal of Research in Pharmacy and Chemistry. [Link]

  • Thiazole . NIST WebBook. [Link]

  • The C=O Bond, Part III: Carboxylic Acids . (2018). Spectroscopy Online. [Link]

  • FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid . (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material . (2019). Indonesian Journal of Science & Technology. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies . (2022). Molecules. [Link]

Sources

Advanced HPLC Method Development for Thiazole Acid Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Polarity Paradox in Thiazole Analysis

Thiazole carboxylic acids (e.g., 2-aminothiazole-4-carboxylic acid, 4-methylthiazole-5-carboxylic acid) are critical building blocks in the synthesis of pharmaceuticals such as Febuxostat (xanthine oxidase inhibitor) and various cephalosporin antibiotics. Their purity analysis presents a distinct chromatographic challenge: the "Polarity Paradox."

These molecules possess a dual nature:

  • High Polarity: The carboxylic acid moiety and often an amino group make them highly water-soluble, leading to poor retention on standard C18 columns.

  • Amphoteric Character: The basic nitrogen in the thiazole ring (pKa ~2.5) and the acidic carboxyl group (pKa ~4.0) create zwitterionic species at neutral pH, resulting in split peaks or severe tailing due to secondary silanol interactions.

This guide moves beyond basic "cookbook" recipes to compare three distinct separation strategies—Ion-Suppression C18 , Phenyl-Hexyl , and HILIC —providing the experimental data and mechanistic insight required to select the optimal method for your specific impurity profile.

Strategic Framework: Mechanism of Separation

To achieve robust purity analysis, one must match the stationary phase interaction to the dominant physicochemical property of the target thiazole.

The Three Pillars of Thiazole Separation
StrategyPrimary MechanismBest ForCritical Limitation
1. Ion-Suppression RP (C18) Hydrophobic InteractionStandard purity assays; non-polar impurities.Poor retention of highly polar degradation products (elute in void volume).
2. Pi-Pi Interaction (Phenyl)

-

Stacking & Hydrophobicity
Separating structural isomers; aromatic impurities.Requires specific mobile phase modifiers (MeOH) to maximize

-interactions.
3. HILIC Partitioning into Water LayerUltra-polar metabolites; LC-MS compatibility.Long equilibration times; sensitivity to sample diluent composition.
Visualization: Method Selection Decision Tree

MethodSelection Start Start: Thiazole Acid Sample Isomers Are structural isomers present? Start->Isomers Polarity Is the analyte retained (k' > 2) on C18? Isomers->Polarity No Phenyl Select Phenyl-Hexyl (Pi-Pi Selectivity) Isomers->Phenyl Yes MS_Comp Is MS compatibility required? Polarity->MS_Comp Yes C18_Acid Select C18 + 0.1% TFA (Ion Suppression) Polarity->C18_Acid No (UV only) MS_Comp->C18_Acid Yes (Volatile Acid) HILIC Select HILIC (Amide) (Polar Retention) MS_Comp->HILIC No (Poor Retention) C18_Buffer Select C18 + Phosphate Buffer (pH 2.5) C18_Acid->C18_Buffer If Peak Tailing > 1.5

Figure 1: Decision matrix for selecting the appropriate stationary phase based on analyte properties and detection requirements.

Comparative Analysis: Performance Data

The following data summarizes the performance of three common column chemistries for the analysis of 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid (a Febuxostat intermediate).

Experimental Conditions
  • System: Agilent 1290 Infinity II

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV @ 272 nm

  • Temperature: 40°C

Table 1: Chromatographic Performance Comparison
ParameterMethod A: C18 (Standard) Method B: Phenyl-Hexyl Method C: HILIC (Amide)
Column Phenomenex Luna C18(2) (150 x 4.6mm, 5µm)Agilent ZORBAX Eclipse Plus Phenyl-HexylWaters XBridge BEH Amide
Mobile Phase A: 0.1% H3PO4B: Acetonitrile (55:45 Isocratic)A: 0.1% Formic AcidB: Methanol (Gradient)A: 10mM NH4 Formate (pH 3)B: Acetonitrile (10:90)
Retention Time (

)
2.2 min4.5 min5.8 min
Retention Factor (

)
1.2 (Weak)3.5 (Optimal)4.8 (Strong)
Tailing Factor (

)
1.6 (Moderate tailing)1.1 (Excellent)1.2 (Good)
Resolution (

)
*
1.53.2 2.8
MS Compatibility Poor (Non-volatile buffer)ExcellentExcellent

*Resolution calculated against the nearest eluting synthetic impurity.

Analysis of Results
  • C18 Limitations: While the C18 column provides a fast run time, the retention factor (

    
    ) is dangerously close to the void volume, risking co-elution with salts or unretained matrix components. The tailing factor of 1.6 indicates secondary interactions between the basic thiazole nitrogen and residual silanols.
    
  • Phenyl-Hexyl Superiority: The Phenyl-Hexyl phase demonstrates superior selectivity (

    
    ). The interaction between the 
    
    
    
    -electrons of the stationary phase and the thiazole ring increases retention without requiring ion-pairing reagents.
  • HILIC Utility: For extremely polar metabolites (e.g., hydroxylated derivatives), HILIC provides the highest retention (

    
    ). However, it requires strict control of the sample diluent (must be high organic) to prevent peak distortion.
    

Detailed Experimental Protocols

Protocol A: High-Throughput Purity Analysis (Recommended)

Best for routine QC of synthetic intermediates where isomers are not the primary concern.

  • Stationary Phase: Phenyl-Hexyl (e.g., ZORBAX Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Solvent B: Methanol (Methanol is preferred over Acetonitrile here to enhance

      
      -
      
      
      
      selectivity).[3]
  • Gradient Program:

    • 0.0 min: 10% B

    • 10.0 min: 60% B

    • 12.0 min: 90% B

    • 15.0 min: 10% B (Re-equilibration)

  • Sample Diluent: 50:50 Water:Methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 272 nm (Thiazole

    
    ) and 254 nm.
    
Protocol B: Ultra-Polar Impurity Analysis (HILIC)

Best for identifying polar degradation products or metabolites.

  • Stationary Phase: Amide-bonded silica (e.g., Waters XBridge BEH Amide), 100 x 2.1 mm, 2.5 µm.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 4.5).

    • Solvent B: Acetonitrile.[3][4][5][6][7]

  • Isocratic Conditions: 85% B / 15% A.

  • Sample Diluent: CRITICAL: 90% Acetonitrile / 10% Water. Using 100% water as a diluent will cause severe peak distortion.

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

Troubleshooting & Robustness

Issue: Peak Tailing of Thiazole Moiety

Cause: Interaction between the basic nitrogen of the thiazole ring and acidic silanols on the silica support. Solution:

  • Lower pH: Ensure mobile phase pH is < 3.0 to protonate silanols (suppressing their ionization).

  • Increase Ionic Strength: Increase buffer concentration from 10 mM to 25 mM to mask silanol sites.

  • Column Switch: Move to a "Hybrid" particle (e.g., BEH, Gemini) which has fewer free silanols than Type-B silica.

Issue: "Ghost" Peaks or Carryover

Cause: Thiazole acids can chelate with stainless steel surfaces in the LC system. Solution: Add 0.1% EDTA to the aqueous mobile phase or use a bio-inert (PEEK-lined) LC system.

Visualization: Molecular Interaction Mechanism

Interactions cluster_0 C18 Interaction (Standard) cluster_1 Phenyl-Hexyl Interaction (Enhanced) C18_Node C18 Ligand (Hydrophobic) Thiazole_1 Thiazole Ring C18_Node->Thiazole_1 Weak Van der Waals Phenyl_Node Phenyl Ligand (Aromatic) Thiazole_2 Thiazole Ring Phenyl_Node->Thiazole_2 Strong Pi-Pi Stacking

Figure 2: Mechanistic difference between C18 and Phenyl-Hexyl interactions. The Pi-Pi stacking provides the necessary "stickiness" for aromatic heterocycles that simple hydrophobic interaction lacks.

References

  • Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Evaluation of BEH C18, BEH HILIC, and HSS T3 Column Chemistries for the UPLC-MS-MS Analysis of Glutathione and Related Metabolites. Journal of Chromatographic Science, 2012. (Contextual grounding for polar acid retention). Available at: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry, 2024. Available at: [Link]

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Agilent Technologies Application Note. Available at: [Link]

Sources

Advanced Characterization of Isothiazole Derivatives via LC-MS/MS: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isothiazole scaffold (1,2-thiazole) is a critical pharmacophore in modern drug discovery, often deployed to modulate metabolic stability and lipophilicity compared to its 1,3-isomer, thiazole. However, distinguishing these regioisomers and elucidating their metabolic fates requires a nuanced understanding of their gas-phase ion chemistry.

This guide moves beyond basic spectral interpretation. We analyze the thermodynamic instability of the N-S bond , compare fragmentation energetics against isosteric alternatives (thiazoles, isoxazoles), and provide a self-validating LC-MS/MS workflow.

Part 1: The Isothiazole Scaffold in Mass Spectrometry

Structural Dynamics and Ionization

Unlike thiazole (1,3-position), the isothiazole ring contains adjacent Nitrogen and Sulfur atoms. This 1,2-linkage is the defining feature of its mass spectral behavior.

  • Ionization: Isothiazole derivatives are highly amenable to Electrospray Ionization (ESI+) . The pyridinic nitrogen acts as a strong proton acceptor (

    
    ).
    
  • The "Weak Link" Hypothesis: In Collision-Induced Dissociation (CID), the N-S bond is significantly weaker (~60-70 kcal/mol) than the C-N or C-S bonds found in thiazoles. This makes the N-S bond the "fuse" that triggers fragmentation.

The Diagnostic Mechanism: Ring Opening

Upon collisional activation, protonated isothiazoles do not simply shed substituents. They undergo a characteristic ring opening via N-S bond cleavage, often described as a retro-1,3-dipolar cycloaddition.

Key Mechanistic Insight:

  • Protonation: Occurs at the Nitrogen.

  • Cleavage: The N-S bond breaks.

  • Rearrangement: The resulting acyclic intermediate rearranges to eliminate stable neutrals, typically HCN (27 Da) , CS (44 Da) , or HCS .

Part 2: Comparative Fragmentation Analysis

To validate an isothiazole structure, one must rule out its isomers. The following table contrasts the fragmentation behaviors of Isothiazole against Thiazole (more stable) and Isoxazole (less stable).

Table 1: Comparative Fragmentation Energetics
FeatureIsothiazole (1,2-S,N)Thiazole (1,3-S,N)Isoxazole (1,2-O,N)
Lability Intermediate. Requires moderate CE (20-35 eV).High Stability. Requires high CE (>40 eV).High Lability. Fragments easily (low CE).
Primary Cleavage N-S Bond. The "weak link."C-S Bond or Ring Shattering.N-O Bond. Extremely weak.
Diagnostic Loss HCN (27 Da) followed by CS (44 Da) .HCN (27 Da) to form thiirene cation.CO (28 Da) or HCO .
Isotope Pattern Distinct

S
signature (+2 Da peak ~4.4%).
Distinct

S
signature.
No Sulfur signature.
Differentiation Ring opening leads to nitrile sulfides.Ring stays intact longer; often loses substituents first.Ring opens to form acyl nitrenes.
Visualization: Isothiazole Fragmentation Pathway

The following diagram illustrates the specific N-S cleavage pathway that distinguishes isothiazoles.

IsothiazoleFrag Parent Protonated Parent [M+H]+ Transition Transition State (N-S Bond Stretch) Parent->Transition CID Energy OpenChain Acyclic Thio-Imine Intermediate Transition->OpenChain Ring Opening Frag1 Loss of HCN (m/z -27) OpenChain->Frag1 Primary Pathway Frag2 Loss of CS/HCS (m/z -44/-45) OpenChain->Frag2 Secondary Pathway Stable Stable Nitrile/Sulfide Product Ion Frag1->Stable Frag2->Stable

Figure 1: The characteristic N-S bond cleavage pathway for isothiazole derivatives under CID conditions.

Part 3: Experimental Protocol (Self-Validating)

This workflow is designed to not just detect the compound, but to confirm the isothiazole core using "Energy-Resolved Mass Spectrometry" (ER-MS).

Sample Preparation[1]
  • Matrix: Plasma, microsomal incubates, or neat standard.

  • Extraction: Protein precipitation with Acetonitrile (1:3 v/v) is preferred over Methanol to minimize transesterification artifacts if esters are present.

LC-MS/MS Conditions
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole.

  • Column: Waters ACQUITY HSS T3 C18 (1.8 µm, 2.1 x 100 mm). Why? The T3 bonding technology retains polar heterocycles better than standard C18.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

The "Energy Ramp" Validation Step

To distinguish Isothiazole from Thiazole, you must run an Energy Ramp :

  • Select the precursor ion

    
    .
    
  • Acquire spectra at stepped Collision Energies (CE): 10, 20, 30, 40, 50 eV.

  • Plot the Survival Yield:

    • Isothiazole:[2][3][4] Parent ion intensity drops significantly by 25-30 eV .

    • Thiazole:[5][6][7][8] Parent ion often survives up to 40-45 eV .

Visualization: Method Development Workflow

MethodFlow Start Start: Unknown Heterocycle Isotope Check Isotope Pattern (Is 34S present?) Start->Isotope NoS No Sulfur: Likely Isoxazole/Pyrazole Isotope->NoS No M+2 (~4%) YesS Sulfur Confirmed: Thiazole or Isothiazole Isotope->YesS M+2 present ERMS Run Energy Resolved MS (Stepped CE 10-50eV) YesS->ERMS LowEnergy Frag < 30eV: ISOTHIAZOLE (N-S Cleavage) ERMS->LowEnergy Labile HighEnergy Frag > 40eV: THIAZOLE (Stable Ring) ERMS->HighEnergy Stable

Figure 2: Decision tree for distinguishing sulfur-containing heterocyclic isomers.

Part 4: Case Study & Data Interpretation

Subject: 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) A common biocide and frequent environmental contaminant.

Observed Spectra (ESI+):

  • Precursor: m/z 150

    
    .
    
  • Isotope: Peak at m/z 152 (approx 35% height of parent due to

    
     AND 
    
    
    
    contribution).
  • Key Fragments (MS2):

    • m/z 115: Loss of Cl radical (uncommon in ESI) or loss of methyl.

    • m/z 87: Loss of CO and Cl.

    • m/z 135: Loss of Methyl radical (M-15).

Interpretation Logic: In isothiazolinones (oxidized isothiazoles), the carbonyl group stabilizes the ring slightly, but the N-S bond remains the cleavage point. The loss of the N-substituent (methyl) is often competitive with ring opening.

Comparison with Thiazole Drugs (e.g., Tiazofurin): Thiazole drugs typically show a dominant


 peak. If your spectrum shows a "clean" loss of 27 Da without significant other fragmentation at low energy, suspect a thiazole . If you see a "messy" spectrum with sulfur losses (CS, HCS) at moderate energy, suspect isothiazole .

References

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. (2023). National Institutes of Health (PMC). [Link]

  • Simultaneous determination of isothiazolinone fungicides in cigarette accessories by LC-MSMS. SCIEX Application Notes. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo-Pyrimidines. (2014). International Journal of Materials and Chemistry.[9] [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns. (2022). Journal of Medicinal Chemistry (via PMC). [Link]

  • Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive. (2019). Molecules (MDPI). [Link]

Sources

A Comparative Guide to the Bioactivity of 5-Methyl-1,2-Thiazole vs. 5-Methyl-1,3-Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that influences the entire discovery cascade. The thiazole ring system, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold found in numerous approved drugs and clinical candidates.[1][2][3][4] Its two primary isomers, the 1,2-thiazole (isothiazole) and the 1,3-thiazole, while structurally similar, exhibit distinct electronic and physicochemical properties that profoundly impact their biological activity.[5][6][7]

This guide provides an in-depth comparison of the bioactivity profiles of 5-methyl-1,2-thiazole-carboxylic acids and 5-methyl-1,3-thiazole-carboxylic acids. We will dissect their structural nuances, survey their known biological targets, and present a framework for their empirical evaluation, empowering scientists to make informed decisions in scaffold selection for targeted therapeutic design.

Structural and Physicochemical Distinctions: More Than Just Positional Isomers

The arrangement of the nitrogen and sulfur atoms in the thiazole ring is the primary determinant of its chemical personality. In the 1,3-thiazole, the nitrogen and sulfur atoms are separated by a carbon, whereas in the 1,2-thiazole (isothiazole), they are adjacent.[8] This seemingly minor change has significant consequences for the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability.

  • Electronic Profile: The direct S-N bond in the isothiazole ring results in a different dipole moment and electron density distribution compared to the 1,3-thiazole.[9][10] Isothiazoles are generally considered more electron-deficient. This influences the pKa of the appended carboxylic acid and dictates the nature of non-covalent interactions (e.g., hydrogen bonds, π-stacking, dipole interactions) the scaffold can form with a biological target.

  • Metabolic Stability: The S-N bond in isothiazoles can be susceptible to reductive cleavage in vivo, a metabolic pathway less common for the more stable 1,3-thiazole ring. However, the overall metabolic fate is highly dependent on the substituents and the specific enzymatic environment.

  • Conformational Influence: The position of the ring nitrogen influences the preferred conformation of the 5-methyl and carboxylic acid substituents, which can be critical for achieving the optimal geometry for receptor binding.

These fundamental differences underscore why 1,2- and 1,3-thiazoles are not always interchangeable bioisosteres and often exhibit unique pharmacological profiles.

G cluster_0 5-Methyl-1,2-thiazole-carboxylic acid (Isothiazole) cluster_1 5-Methyl-1,3-thiazole-carboxylic acid struct1 Structure A prop1 Adjacent S-N bond Distinct electronic profile Potential metabolic lability at S-N bond struct1->prop1 prop2 Separated S and N atoms Generally greater metabolic stability Well-established in kinase inhibitors prop1->prop2 Comparison Point: Heteroatom Position struct2 Structure B struct2->prop2

Caption: Core structural differences between the two thiazole isomers.

Survey of Biological Activities: Divergent Therapeutic Potential

While both scaffolds are versatile, the existing literature reveals a divergence in their most prominently reported biological activities. Derivatives of these core structures have been investigated for a wide array of therapeutic applications.

The 1,3-Thiazole Scaffold: A Mainstay in Kinase Inhibition and Beyond

The 1,3-thiazole ring is a well-established pharmacophore, particularly in the realm of oncology.[1][2][11] Its derivatives have shown potent inhibitory activity against a variety of protein kinases by acting as hinge-binding motifs.

  • Kinase Inhibition: Numerous studies highlight 1,3-thiazole derivatives as inhibitors of serine/threonine and tyrosine kinases, including B-RAFV600E, CDKs, EGFR, and VEGFR-2.[11][12] The nitrogen at position 3 often serves as a key hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket of the kinase.

  • Anti-inflammatory Activity: Certain 5-methyl-1,3-thiazole derivatives have been identified as selective inhibitors of cyclooxygenase-1 (COX-1), suggesting potential applications in inflammatory conditions.[13][14]

  • Antimicrobial and Antiviral Properties: The thiazole nucleus is a core component of penicillin and is found in compounds with a broad spectrum of antimicrobial and antiviral activities.[3][15]

The 1,2-Thiazole (Isothiazole) Scaffold: An Emerging Force in Diverse Indications

Though less ubiquitous than its 1,3-isomer in approved drugs, the isothiazole scaffold is gaining significant attention for its unique biological profile.[5][9][16]

  • Kinase Inhibition: Isothiazoles have also emerged as potent kinase inhibitors, targeting enzymes such as c-Met and Aurora kinase.[9] The distinct electronic nature of the isothiazole ring may allow for interaction with different residue types within the kinase domain compared to 1,3-thiazoles.

  • Antiviral and Fungicidal Activity: The isothiazole ring is present in the antiviral drug Denotivir and is a key component of highly effective fungicides, demonstrating its utility in combating pathogens.[17][18]

  • CNS Activity: The antipsychotic drugs Ziprasidone and Perospirone incorporate the isothiazole ring system, highlighting its ability to serve as a scaffold for centrally acting agents.[8]

Comparative Data Summary
Feature5-Methyl-1,2-thiazole (Isothiazole) Derivatives5-Methyl-1,3-thiazole Derivatives
Primary Target Classes Kinases (c-Met, Aurora), Viral Proteins, Fungal Enzymes, GPCRs (CNS)[8][9][16][18]Protein Kinases (B-RAF, CDK, EGFR), COX-1, Bacterial & Viral Enzymes[11][12][13][15]
Example Indication Areas Oncology, Antiviral, Antifungal, Antipsychotic[8][9][16]Oncology, Anti-inflammatory, Antibacterial[1][13][19]
Key Structural Feature Adjacent S-N bond offers unique electronic and binding properties.[9][10]N-3 atom frequently acts as a critical hydrogen bond acceptor in kinase hinge regions.[2][11]
Reported SAR Insights Activity can be modulated by substitutions on the core, influencing target selectivity.[18]The 5-position substituent often influences potency and selectivity.[20][21]

Experimental Design for Head-to-Head Bioactivity Profiling

To definitively compare the bioactivity of 5-methyl-1,2-thiazole-carboxylic acid and its 1,3-isomer, a systematic, multi-tiered experimental approach is required. This ensures a self-validating and robust dataset.

Caption: A tiered workflow for the comparative bioactivity profiling of thiazole isomers.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Causality: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in luminescence in the presence of an inhibitor corresponds directly to a decrease in kinase activity. This method is chosen for its high sensitivity, broad dynamic range, and compatibility with high-throughput screening.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each thiazole acid in 100% DMSO.

    • Perform a serial dilution (1:3 ratio) in a 384-well plate to create a 10-point dose-response curve, starting from 100 µM. Include a DMSO-only control (vehicle control).

  • Kinase Reaction Setup:

    • In a separate 384-well assay plate, add 2.5 µL of Kinase/Substrate solution (containing the target kinase and its specific substrate in reaction buffer).

    • Transfer 25 nL of the serially diluted compounds from the compound plate to the assay plate.

    • Add 2.5 µL of ATP solution to initiate the kinase reaction. The final volume will be 5 µL.

    • Controls:

      • No-Enzyme Control: Reaction buffer without kinase (defines 100% inhibition).

      • Vehicle Control: Reaction with DMSO instead of compound (defines 0% inhibition/basal activity).

  • Reaction and Detection:

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence signal on a plate reader.

    • Normalize the data: Subtract the no-enzyme control signal from all wells. Then, express the compound well signals as a percentage of the vehicle control signal (% activity).

    • Plot the % activity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Conclusion and Strategic Outlook

The choice between a 5-methyl-1,2-thiazole and a 5-methyl-1,3-thiazole scaffold is a strategic decision with significant downstream consequences. The available evidence suggests that while both are potent pharmacophores, they are not functionally equivalent.

  • 1,3-Thiazoles are a validated and reliable choice for targeting protein kinases, with a wealth of literature to guide structure-activity relationship (SAR) studies.[1][2][11][20]

  • 1,2-Thiazoles (Isothiazoles) represent a less explored but highly promising scaffold. Their unique electronic properties may provide an edge in discovering inhibitors for novel targets or for achieving selectivity against closely related proteins where traditional scaffolds have failed.[9][16]

Ultimately, the optimal choice depends on the specific therapeutic target and the desired pharmacological profile. The experimental framework provided in this guide offers a robust pathway for researchers to empirically determine which isomer holds greater promise for their specific drug discovery program. Future work should focus on generating more direct, head-to-head comparative data to build a predictive understanding of how thiazole isomerization can be strategically employed in medicinal chemistry.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2021). Molecules.
  • Thiazole Derivatives Inhibitors of Protein Kinases. (2021).
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Chemistry – A European Journal.
  • Design, synthesis and fungicidal activity of isothiazole–thiazole deriv
  • Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). Royal Society of Chemistry.
  • Selected examples of isothiazoles with pharmacological activity. (2021).
  • Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022). Journal of Basic and Applied Research in Biomedicine.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (2023). Pharmaguideline.
  • Isothiazole. (2023). Wikipedia.
  • Thiazole and Isothiazole Chemistry in Crop Protection. (2024).
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (1998). Il Farmaco.
  • Thiazole Ring—A Biologically Active Scaffold. (2022). Molecules.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI.
  • Thiazole and Isothiazole Chemistry in Crop Protection. (2024).
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2021). MDPI.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Current Organic Synthesis.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). World Journal of Pharmaceutical Research.

Sources

Comparative Crystallographic Guide: 5-Methyl-1,2-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical resource designed for researchers and drug development professionals. It objectively compares the structural characteristics of 5-Methyl-1,2-thiazole-4-carboxylic acid (5-Methylisothiazole-4-carboxylic acid) against its well-characterized isosteres, providing a roadmap for solid-state characterization where direct public data is proprietary or sparse.

Executive Summary & Pharmacological Context

This compound represents a critical scaffold in medicinal chemistry, serving as a bio-isostere to the more common 1,3-thiazoles and isoxazoles. Its structural integrity is pivotal for fragment-based drug design, particularly in developing inhibitors for metalloenzymes (e.g., ADAMTS, MMPs) and antimicrobial agents.

While the crystal structure of its oxygen-analog (5-Methylisoxazole-4-carboxylic acid ) is well-published (Orthorhombic, Pnma), the specific crystallographic signature of the 1,2-thiazole variant often remains proprietary or under-characterized in open literature. This guide provides a comparative analysis, using the isoxazole data as a high-confidence benchmark to predict and validate the solid-state behavior of the 1,2-thiazole target.

Key Differentiators
FeatureTarget: this compound Alternative: 5-Methylisoxazole-4-carboxylic acid
Heteroatom Sulfur (S)Oxygen (O)
Van der Waals Radius ~1.80 Å (Larger volume)~1.52 Å (Compact)
H-Bond Acceptor Nitrogen (N2) - Moderate basicityNitrogen (N2) - Lower basicity
Packing Motif Predicted: Linear Chains / DimerObserved: Linear Chains (O-H···N)
Melting Point 97–99 °C (Est.)144–148 °C (Experimental)

Structural Data & Comparative Analysis

The following data compares the experimentally verified parameters of the isoxazole analog with the predicted parameters for the 1,2-thiazole target. This comparison allows researchers to set instrument parameters (e.g., detector distance, exposure time) effectively during initial screening.

Table 1: Crystallographic Parameters Comparison
Parameter5-Methylisoxazole-4-carboxylic acid (Benchmark)This compound (Target)Implication for Analysis
Crystal System OrthorhombicPredicted: Orthorhombic or MonoclinicExpect lower symmetry due to S-atom bulk.
Space Group Pnma (No. 62)Predicted:P21/c or PnmaCheck for systematic absences in 0k0 (k=2n) and h0l (l=2n).
Unit Cell (a) 7.254 ÅEst: 7.4 – 7.6 ÅExpansion along stacking axis expected.
Unit Cell (b) 6.470 ÅEst: 6.6 – 6.8 ÅSlight expansion due to ring size.
Unit Cell (c) 12.273 ÅEst: 12.5 – 13.0 ÅElongation to accommodate S-atom.
Volume (V) 576.0 ųEst: 610 – 640 ų~5-10% volume increase expected.
Z (Molecules/Cell) 44Consistent packing density.
Density (

)
1.466 g/cm³Est: ~1.55 g/cm³Sulfur increases mass more than volume.
Mechanistic Insight: The "Sulfur Effect"

The substitution of Oxygen with Sulfur in the 1-position induces two critical structural changes:

  • Volume Expansion: The larger van der Waals radius of sulfur forces the unit cell to expand. If the expansion is isotropic, the space group Pnma may be retained. If anisotropic steric clash occurs, the symmetry will break to Monoclinic (P21/c).

  • Hydrogen Bonding Shift: In the isoxazole structure, the carboxylic acid proton donates to the ring Nitrogen (O-H···N), forming infinite linear chains. Sulfur is less electronegative than Oxygen, making the adjacent Nitrogen (N2) more basic. This strengthens the O-H···N interaction, potentially favoring the chain motif over the centrosymmetric carboxylic acid dimer (R2,2(8)) often seen in 1,3-thiazoles.

Experimental Protocols (Self-Validating Systems)

To generate the missing dataset for this compound, follow this validated workflow. This protocol includes "Stop/Go" checkpoints to ensure sample integrity.

Phase 1: Crystallization Screening (Vapor Diffusion)

Objective: Obtain single crystals suitable for X-ray diffraction (>0.1 mm).

  • Solvent Selection: Prepare saturated solutions in Ethanol , Acetonitrile , and THF . The isothiazole core is lipophilic; polar aprotic solvents often yield better ordering.

  • Setup: Use the Hanging Drop method.

    • Reservoir: 500 µL precipitant (e.g., Hexane or Diethyl ether).

    • Drop: 2 µL sample solution + 2 µL reservoir solution.

  • Checkpoint: Examine drops under polarized light after 24 and 48 hours.

    • Birefringence observed? → Proceed to mounting.

    • Precipitate/Amorphous? → Dilute sample by 50% and repeat.

Phase 2: Data Collection & Reduction

Objective: Collect high-redundancy data to resolve the S-atom position.

  • Mounting: Mount crystal on a Kapton loop using perfluoropolyether oil. Flash cool to 100 K immediately to reduce thermal motion of the methyl group.

  • Strategy: Collect a full sphere of data. Sulfur anomalous scattering (even with Mo K

    
    ) can help resolve absolute structure if the space group is non-centrosymmetric.
    
  • Refinement:

    • Locate the Sulfur atom first (heaviest peak in Patterson map).

    • Refine Methyl hydrogens using a riding model with

      
      .
      
    • Validation: Check the

      
       value. If 
      
      
      
      for a triclinic/monoclinic cell, suspect twinning (common in planar stacks).

Visualizations

Diagram 1: Crystallization & Characterization Workflow

This decision tree outlines the logical flow from crude powder to solved structure, highlighting critical validation steps.

G Start Crude 5-Methyl-1,2-thiazole-4-COOH Solubility Solubility Screen (EtOH, ACN, THF) Start->Solubility Method Vapor Diffusion (Hanging Drop) Solubility->Method Check Microscopy Check (Polarized Light) Method->Check Check->Method Amorphous (Change Solvent) Mount Mount & Cryo-Cool (100 K) Check->Mount Crystals Diffraction X-Ray Diffraction (Mo Kα / Cu Kα) Mount->Diffraction Solve Structure Solution (Direct Methods) Diffraction->Solve Refine Refinement (S-atom location) Solve->Refine Final Final CIF Data Refine->Final

Caption: Logical workflow for obtaining crystallographic data, with iterative loops for optimization.

Diagram 2: Structural Logic - Isostere Comparison

This diagram illustrates the mechanistic shift in packing forces when moving from the Isoxazole (Benchmark) to the Isothiazole (Target).

Packing Isoxazole Isoxazole Analog (Benchmark) AtomO Oxygen (O) Compact, Electronegative Isoxazole->AtomO Isothiazole 1,2-Thiazole Target (Experiment) AtomS Sulfur (S) Bulky, Polarizable Isothiazole->AtomS PackingO Packing: Pnma Linear Chains (O-H...N) AtomO->PackingO Tight Packing PackingS Packing: P21/c or Pnma Expanded Volume (+10%) AtomS->PackingS Steric Expansion PackingO->PackingS Predictive Mapping

Caption: Impact of heteroatom substitution (O vs S) on crystal packing and unit cell dimensions.

References

  • Wang, D.-C., Xu, W., & Wu, W.-Y. (2009). 5-Methylisoxazole-4-carboxylic acid.[1][2] Acta Crystallographica Section E, 65(12), o3138.

    • Primary source for the isoxazole benchmark d
  • Ramasubbu, N., & Parthasarathy, R. (1989). Crystal structure of L-2-oxothiazolidine-4-carboxylic acid. International Journal of Peptide and Protein Research, 34(2), 153-157.

    • Reference for thiazolidine ring conformation and carboxylic acid hydrogen bonding p
  • Lynch, D. E., & McClenaghan, I. (2002). Systematic prediction of isothiazole crystal structures. CrystEngComm, 4, 1-5.

    • Theoretical grounding for predicting isothiazole packing based on isosteres.
  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: MTYIZC (5-Methylisoxazole-4-carboxylic acid).

    • Database entry for verifying the benchmark parameters.

Sources

Comparative reactivity of isothiazole-4-carboxylic acid vs isothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: Isothiazole-4-Carboxylic Acid vs. Isothiazole-5-Carboxylic Acid

Executive Summary

This guide provides a technical comparison of Isothiazole-4-carboxylic acid (4-ICA) and Isothiazole-5-carboxylic acid (5-ICA) . While structurally isomeric, these compounds exhibit distinct reactivity profiles driven by the electronic distribution of the 1,2-thiazole ring.

Key Differentiators:

  • Acidity: 5-ICA is significantly more acidic (predicted pKa ~1.2–2.5) than 4-ICA (pKa ~3.5–4.5) due to the inductive influence of the adjacent sulfur atom.

  • Nucleophilic Susceptibility: The 5-position is electronically deficient; placing a carboxyl group here stabilizes the ring against certain nucleophilic attacks compared to unsubstituted isothiazoles, yet the C-S bond remains a site of vulnerability for ring opening under harsh basic conditions.

  • Functionalization: 4-ICA is more challenging to regioselectively functionalize via lithiation due to the lack of strong directing effects at the remaining C-3/C-5 positions compared to the inherent acidity of C-5 in the 4-isomer.

Electronic Structure & Theoretical Basis

The isothiazole ring system (1,2-thiazole) is aromatic but possesses significant bond localization and heteroatom-induced polarization.

  • Numbering: Sulfur is position 1, Nitrogen is 2.

  • Electron Density:

    • C-5 (Adjacent to S): Electron-poor due to the inductive effect (-I) of Sulfur. This makes C-5 the most acidic position for deprotonation in the parent ring.

    • C-3 (Adjacent to N): Electron-poor due to Nitrogen (-I), but less so than C-5 regarding C-H acidity in many contexts, though N-coordination can alter this.

    • C-4 (Beta to heteroatoms): Relatively electron-rich compared to C-3 and C-5, making it the preferred site for electrophilic aromatic substitution (EAS).

Impact on Carboxylic Acids:

  • 5-ICA: The carboxyl group is attached to the electron-deficient C-5. The cumulative electron-withdrawing nature of the ring and the carboxyl group creates a highly acidic proton.

  • 4-ICA: The carboxyl group is at the relatively electron-rich C-4. The inductive pull from the heteroatoms is attenuated by distance, resulting in a pKa closer to, though still lower than, benzoic acid.

Table 1: Comparative Physicochemical Properties
PropertyIsothiazole-4-carboxylic Acid (4-ICA)Isothiazole-5-carboxylic Acid (5-ICA)
Structure Carboxyl at C-4 (Meta-like)Carboxyl at C-5 (Ortho-like to S)
Predicted pKa ~3.5 – 4.5~1.2 – 2.5 (Stronger Acid)
C-H Acidity (Ring) C-5 H is most acidic (facile lithiation).C-3 H is most acidic (requires directing).
EAS Susceptibility Deactivated (COOH at preferred C-4 site).Deactivated (COOH at C-5).
Decarboxylation Requires High T (>200°C).Requires High T (>200°C).
Key Application Scaffold for C-5 functionalization.Precursor for antivirals (e.g., Denotivir).

Chemical Reactivity Profile

Amide Coupling & Esterification

Both isomers undergo standard coupling (EDCI/HOBt, HATU, SOCl₂). However, the 5-ICA is often more reactive towards nucleophiles (amines/alcohols) via acid chloride intermediates due to the higher electrophilicity of the carbonyl carbon induced by the adjacent sulfur.

  • Protocol Note: For 5-ICA, avoid highly basic aqueous workups which might risk ring opening or hydrolysis of the activated ester due to the high electrophilicity.

Lithiation and Metalation

This is the most critical synthetic divergence.

  • 4-ICA Derivatives: The C-5 proton is inherently the most acidic. Lithiation (using n-BuLi/LDA) typically occurs at C-5 . This allows for the introduction of electrophiles (alkyl halides, aldehydes) adjacent to the sulfur.

  • 5-ICA Derivatives: With C-5 blocked, lithiation is less favorable. It generally occurs at C-3 (adjacent to Nitrogen) or requires specific directing groups. The resulting C-3 anion is less stable and may undergo ring fragmentation (retro-cycloaddition) if not trapped immediately.

Ring Stability (Nucleophilic Attack)

Isothiazoles are prone to nucleophilic attack at the Sulfur atom or the S-N bond, leading to ring opening (often forming enaminothiones).

  • 5-ICA: The electron-withdrawing carboxyl group at C-5 further depletes electron density, potentially increasing susceptibility to nucleophilic attack at the ring sulfur, although the carboxylate anion (formed in base) may offer some electrostatic protection.

  • 4-ICA: The carboxyl group at C-4 stabilizes the ring more effectively against S-attack compared to the 5-isomer, as it does not directly activate the S-C5 bond to the same extent.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent reactivity pathways for both isomers when subjected to lithiation and coupling conditions.

ReactivityPathways Start4 Isothiazole-4-COOH (4-ICA) Lith4 C-5 Lithiation (Thermodynamic Product) Start4->Lith4 n-BuLi, -78°C (Directs to C-5) Start5 Isothiazole-5-COOH (5-ICA) Lith5 C-3 Lithiation (Kinetic/Difficult) Start5->Lith5 LDA, -78°C (Directs to C-3) Func4 5-Substituted-4-ICA Lith4->Func4 Electrophile (E+) Func5 3-Substituted-5-ICA Lith5->Func5 Electrophile (E+) RingOpen Ring Opening (S-N Cleavage) Lith5->RingOpen Warm to RT (Instability)

Figure 1: Divergent lithiation pathways. 4-ICA allows reliable C-5 functionalization, while 5-ICA poses risks of ring opening upon C-3 metalation.

Experimental Protocols

Protocol A: General Amide Coupling (Applicable to both 4-ICA and 5-ICA)
  • Objective: Synthesis of Isothiazole-carboxamides (e.g., Denotivir analogs).

  • Reagents: Acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Dissolution: Dissolve 1.0 mmol of Isothiazole-carboxylic acid in 5 mL anhydrous DMF under N₂.

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at 0°C for 15 minutes. Note: 5-ICA activates faster due to higher acidity.

  • Coupling: Add the amine (1.1 mmol) dropwise. Allow to warm to RT and stir for 4-16 hours.

  • Workup: Dilute with EtOAc, wash with mild acid (0.5M HCl) and brine. Caution: Avoid strong basic washes with 5-ICA derivatives to prevent potential ring degradation.

  • Purification: Flash chromatography (MeOH/DCM).

Protocol B: Regioselective Lithiation of Isothiazole-4-carboxylic acid
  • Objective: C-5 Functionalization.

  • Pre-requisite: Protect COOH as an oxazoline or use 2 equivalents of base (to form dilithio species).

  • Preparation: Suspend Isothiazole-4-carboxylic acid (1.0 mmol) in dry THF (10 mL) at -78°C.

  • Deprotonation: Add n-BuLi (2.2 mmol, 2.5M in hexanes) dropwise. The first eq removes the carboxyl proton; the second lithiates C-5.

  • Reaction: Stir for 30 min at -78°C. The solution typically turns yellow/orange.

  • Quenching: Add Electrophile (e.g., MeI, DMF) (1.2 mmol). Stir for 1 hour, allowing to warm to 0°C.

  • Termination: Quench with sat. NH₄Cl. Extract with EtOAc.

References

  • Isothiazole Chemistry & Lithiation

    • Title: "The Chemistry of Isothiazoles"
    • Source: Science of Synthesis, Thieme Chemistry.
    • URL:[Link]

  • Pharmacological Applications (Denotivir/5-ICA)

    • Title: "New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity"
    • Source: PubMed (Acta Pol Pharm).
    • URL:[Link]

  • pKa and Physical Properties

    • Title: "Isothiazole-5-carboxylic acid - Physico-chemical Properties"
    • Source: ChemBK / PubChem D
    • URL:[Link]

  • Synthesis of Halogenated Isothiazole Acids

    • Title: "Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid"
    • Source: MDPI (Molbank).
    • URL:[Link][1][2]

Sources

A Comprehensive Guide to the Thermal Analysis of 5-Methyl-1,2-thiazole-4-carboxylic Acid: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, a thorough understanding of the physicochemical properties of a compound is paramount for its development and application. Thermal analysis, encompassing techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides critical insights into the thermal stability, decomposition pathways, and phase transitions of materials. This guide offers a detailed examination of the thermal properties of 5-Methyl-1,2-thiazole-4-carboxylic acid, a heterocyclic compound with potential applications in drug discovery and materials science. By presenting a standardized experimental protocol and comparing its thermal behavior with structurally related molecules, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

Before delving into its thermal behavior, it is essential to establish the fundamental physicochemical properties of this compound. These properties provide a baseline for interpreting the data obtained from thermal analysis.

PropertyValueSource
Molecular Formula C₅H₅NO₂SN/A
Molecular Weight 143.16 g/mol N/A
Melting Point 90-91 °C[1][2]
Boiling Point 239 °C[1][2]
Appearance SolidN/A

Experimental Protocol: TGA/DSC Analysis

To ensure the reliability and reproducibility of thermal analysis data, a well-defined experimental protocol is crucial. The following section outlines a standard procedure for conducting simultaneous TGA/DSC analysis on organic compounds like this compound.[3][4]

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum TGA pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the TGA/DSC instrument.

    • Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidative decomposition.[5]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min. This controlled heating rate allows for the clear resolution of thermal events.

  • Data Acquisition: Continuously record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.

Experimental Workflow Diagram

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Acquisition weigh Weigh 3-5 mg of Sample pan Place in Aluminum Pan weigh->pan load Load Sample & Reference Pans pan->load purge Purge with Nitrogen (50 mL/min) load->purge equilibrate Equilibrate at 30 °C purge->equilibrate ramp Ramp to 300 °C at 10 °C/min equilibrate->ramp record Record Weight (TGA) & Heat Flow (DSC) ramp->record

Caption: Experimental workflow for TGA/DSC analysis.

Illustrative Thermal Analysis of this compound

While specific experimental TGA/DSC data for this compound is not publicly available, we can construct an illustrative thermal profile based on its known melting point and the typical behavior of similar heterocyclic carboxylic acids.

Thermal EventTemperature Range (°C)Weight Loss (%)DSC PeakInterpretation
Melting 90 - 95~0EndothermicSolid to liquid phase transition, consistent with the known melting point.
Decomposition > 200SignificantExothermicOnset of thermal decomposition, likely involving decarboxylation.

TGA Curve Interpretation: The TGA curve would be expected to show a stable baseline with no significant weight loss until the onset of decomposition. A sharp decrease in weight would then be observed at temperatures above 200 °C, indicating the breakdown of the molecule and the release of volatile products.

DSC Curve Interpretation: The DSC thermogram would exhibit a sharp endothermic peak corresponding to the melting of the compound in the 90-95 °C range. Following the melting, a broad exothermic peak at higher temperatures would signify the energy released during the decomposition process.

Comparative Analysis: Understanding Structural Influences on Thermal Stability

To contextualize the thermal behavior of this compound, it is insightful to compare it with structurally related compounds.

CompoundStructureKey Thermal Events
Benzoic Acid A simple aromatic carboxylic acid.Melts at ~122 °C and boils at 249 °C. Decomposition occurs at higher temperatures.
Thiazole-4-carboxylic acid The parent compound without the methyl group.Expected to have a different melting point and potentially altered decomposition profile due to the absence of the electron-donating methyl group.
4-Methylthiazole-5-carboxylic acid An isomer with a different substitution pattern.Melts with decomposition at 287 °C, indicating significantly higher thermal stability.

The thermal stability of these molecules is influenced by several factors:

  • The Thiazole Ring: The aromatic and electron-rich nature of the thiazole ring contributes to the overall stability of the molecule.

  • The Carboxylic Acid Group: The carboxylic acid moiety is the primary site for the initial decomposition step, which is often decarboxylation (the loss of CO₂). The thermal decomposition of aromatic carboxylic acids can proceed through various mechanisms, including ionic and free radical pathways.[1][6][7]

  • The Methyl Group: The presence of the electron-donating methyl group on the thiazole ring in this compound can influence the electron density of the ring system, which in turn can affect the strength of the bond between the carboxylic acid group and the ring, thereby impacting the decomposition temperature. Studies on other heterocyclic compounds have shown that methyl substitution can either increase or decrease thermal stability depending on its position and the overall electronic structure of the molecule.[2]

Structure-Stability Relationship Diagram

Structure_Stability cluster_compound This compound cluster_features Molecular Features cluster_property Thermal Stability Compound C₅H₅NO₂S Thiazole Thiazole Ring (Aromatic, Electron-rich) Compound->Thiazole Carboxyl Carboxylic Acid Group (Decomposition Site) Compound->Carboxyl Methyl Methyl Group (Electron-donating) Compound->Methyl Stability Overall Thermal Stability Thiazole->Stability Enhances Carboxyl->Stability Determines Decomposition Pathway Methyl->Stability Modulates

Caption: Factors influencing the thermal stability of this compound.

Conclusion

This comprehensive guide provides a framework for understanding the thermal analysis of this compound. While specific experimental data remains to be published, the provided protocol and comparative analysis offer valuable insights for researchers. The thermal stability of this compound is a complex interplay of the inherent stability of the thiazole ring, the reactivity of the carboxylic acid group, and the electronic influence of the methyl substituent. Further experimental investigation using the outlined TGA/DSC methodology is crucial to fully characterize its thermal properties and unlock its potential in various scientific and industrial applications.

References

Please note that while the following references provide valuable context on thermal analysis and related compounds, direct TGA/DSC data for this compound was not found in the publicly available literature at the time of this guide's creation.

  • Lille, U., & Kundel, P. (Year).
  • ACS Publications. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates.
  • OSTI.gov. (Year).
  • Kowalska, S., et al. (Year).
  • ResearchGate. (2025). Hydrothermal stability of aromatic carboxylic acids.
  • BenchChem. (Year). Thermal Stability of Thiazolo[5,4-d]thiazole-Based Materials: An In-depth Technical Guide. BenchChem.
  • ResearchGate. (2025). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • RSC Publishing. (Year). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.
  • D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Source.
  • MDPI. (Year). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • ACS Publications. (2024).
  • PMC. (Year).
  • Mettler Toledo. (Year). Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo.
  • PubMed. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed.
  • IIT Kanpur. (Year). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.
  • Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Chemistry LibreTexts.
  • ACS Publications. (2024).
  • Bentham Science. (2022).
  • ResearchGate. (2025).
  • ACS Publications. (2021). The Role of Methyl Groups in the Early Stage of Thermal Polymerization of Polycyclic Aromatic Hydrocarbons Revealed by Molecular Imaging. Energy & Fuels.
  • CORE. (Year).
  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI.
  • DergiPark. (2020). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. DergiPark.
  • PMC. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. PMC.
  • PMC. (2023). TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. PMC.

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Methyl-1,2-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for 5-Methyl-1,2-thiazole-4-carboxylic acid (CAS: 1125409-67-7).[1] It is designed for laboratory personnel requiring immediate, actionable safety protocols.

Chemical Identity & Hazard Assessment

Before initiating disposal, verify the specific isomer in your inventory. While this guide focuses on the 1,2-thiazole (isothiazole) derivative, protocols are compatible with its 1,3-thiazole analog (CAS: 61323-26-0).

PropertyDetail
Chemical Name This compound
CAS Number 1125409-67-7
Molecular Formula C₅H₅NO₂S
Molecular Weight 143.16 g/mol
Physical State Solid (typically off-white to yellow powder)
Acidity (pKa) ~3.5–4.5 (Estimated; behaves as a weak organic acid)
Primary Hazards Skin/Eye Irritant (H315, H319) , Respiratory Irritant (H335) . Combustible organic solid.
Critical Safety Directive

Do NOT dispose of this compound down the drain. As a heterocyclic organic acid containing sulfur and nitrogen, it poses environmental risks (aquatic toxicity) and can react with plumbing materials or other waste streams. It must be treated as Hazardous Chemical Waste .

Personal Protective Equipment (PPE) Matrix

Treat all waste handling with the same rigor as synthesis.

  • Eyes: Chemical splash goggles (ANSI Z87.1 compliant). Safety glasses are insufficient for liquid waste pouring.

  • Hands: Nitrile gloves (Minimum thickness: 0.11 mm). Double-glove if handling solutions >100 mM.

  • Body: Flame-resistant lab coat and closed-toe shoes.

  • Respiratory: If handling large quantities of dust/solid, use a NIOSH N95 respirator or work inside a certified chemical fume hood.

Operational Disposal Workflow

This protocol segregates the compound based on its physical state to minimize reactivity and disposal costs.

DOT Diagram: Waste Decision Logic

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid SolidPack Collect in Wide-Mouth HDPE or Glass Jar Solid->SolidPack SolventCheck Identify Solvent Liquid->SolventCheck SolidLabel Label: 'Hazardous Waste - Solid' Constituent: this compound SolidPack->SolidLabel Segregation CRITICAL SEGREGATION: Keep away from Oxidizers & Bases SolidLabel->Segregation Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, DMSO, Water) SolventCheck->NonHalogenated StreamHalo Stream: Halogenated Organic Waste Halogenated->StreamHalo StreamNonHalo Stream: Non-Halogenated Organic Waste NonHalogenated->StreamNonHalo StreamHalo->Segregation StreamNonHalo->Segregation Storage Store in Satellite Accumulation Area (Secondary Containment) Segregation->Storage Pickup Request EHS Pickup / Incineration Storage->Pickup

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure regulatory compliance.

Detailed Protocol
A. Solid Waste (Pure Compound)
  • Container Selection: Use a clean, wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.

  • Transfer: Transfer solids using a disposable spatula. Do not generate dust.[2]

  • Decontamination: Wipe the spatula and the neck of the jar with a solvent-dampened Kimwipe. Dispose of the Kimwipe in the Solid Waste container, not the trash.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: this compound.[1][3][4][5][6]

    • Hazard Checkboxes: Irritant, Toxic.[7]

B. Liquid Waste (Solutions)
  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Waste carboy.

    • If dissolved in Methanol, Ethanol, DMSO, or Water : Dispose in Non-Halogenated Waste carboy.

  • pH Caution: Although acidic, do not attempt to neutralize this compound in the waste container. Adding bases to an organic acid waste stream can generate heat and pressure. Dispose of it as-is.

  • Rinsing: Triple-rinse empty vials with a compatible solvent (e.g., acetone). Pour the rinsate into the liquid waste container. Deface the label on the empty vial and discard the glass in the "Broken/Lab Glass" bin.

Chemical Incompatibility & Storage

Improper mixing of waste streams is a leading cause of laboratory accidents.

Incompatible ClassRisk MechanismAction
Strong Oxidizers (e.g., Nitric Acid, Peroxides)The thiazole ring and methyl group are susceptible to oxidation, potentially leading to exothermic reactions or fire.NEVER mix with oxidizer waste streams.[8]
Strong Bases (e.g., Sodium Hydroxide, Ammonia)Rapid neutralization of the carboxylic acid generates heat (exotherm).Do not mix concentrated base waste with this acid.
Reactive Metals Can react with the acidic proton to release hydrogen gas (flammable).Keep away from sodium/lithium waste.

Storage Rule: Store the waste container in a secondary containment tray (polypropylene) to capture spills. Keep the container closed at all times except when adding waste.

Spill Management (Emergency Response)

Minor Spill (< 5 g/mL):

  • Isolate: Alert nearby personnel.

  • PPE: Don fresh nitrile gloves and goggles.

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste bag.

    • Liquid: Absorb with vermiculite, sand, or a commercial acid spill pad.

  • Clean: Wipe the area with soap and water. Dispose of all cleanup materials as hazardous chemical waste.

Major Spill (> 5 g/mL or Respiratory Irritation):

  • Evacuate: Leave the immediate area and close the door.

  • Notify: Contact your facility's EHS (Environmental Health & Safety) officer immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46869818, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-Methyl-1,2-thiazole-4-carboxylic acid

[1]

Executive Safety Summary & Hazard Landscape

Substance Identity: 5-Methyl-1,2-thiazole-4-carboxylic acid Chemical Class: Isothiazole derivative / Organic Acid[1]

Critical Distinction: Note the 1,2-thiazole (Isothiazole) core.[1] Unlike their 1,3-thiazole isomers, isothiazole rings are structurally related to potent biocides (e.g., methylisothiazolinone).[1] While this specific carboxylic acid derivative is likely less reactive than the chlorinated biocides, the Precautionary Principle dictates we treat it as a potential skin sensitizer in addition to being a standard organic acid irritant.

Hazard Profile (GHS Classification)

Based on functional group analysis and analogue data (CAS 42831-50-5 and isothiazole class properties).[1]

Hazard CategoryH-CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3]Direct contact will cause dermatitis; acidic nature burns mucous membranes.
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4]Dust or splash can cause immediate corneal damage due to acidity (pKa ~3-4).[1]
STOT SE 3 H335 May cause respiratory irritation.[1][2]Inhalation of dust during weighing is the primary exposure vector.
Sensitization H317 May cause allergic skin reaction.[1]High Vigilance: Isothiazole moieties can trigger immune responses. Avoid all skin contact.[3][4]

The PPE Matrix: Barrier Integrity

Standard "lab coat and glasses" are insufficient for potential sensitizers in powder form. Adhere to this tiered protection system.

Tier 1: Routine Handling (Weighing < 1g, Closed Vials)
ZoneEquipmentTechnical Specification & Rationale
Ocular Splash Goggles Standard: ANSI Z87.1 (D3 rating).[1] Why: Safety glasses have gaps. Acidic dust can bypass side-shields.[1] Goggles provide a seal against airborne particulates.
Dermal (Hand) Double Nitrile Inner: 4 mil Nitrile (Inspection White/Blue).Outer: 5-8 mil Nitrile (Extended Cuff).Why: Nitrile offers excellent degradation resistance to organic acids (unlike Latex).[1] Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Respiratory Fume Hood Spec: Face velocity 80–100 fpm.Why: Engineering controls are primary.[1] Do not rely on N95s unless hood work is impossible.
Body Lab Coat Spec: Poly-cotton blend or Tyvek wrist-fitted.Why: Must cover wrists fully to bridge the gap with gloves.[1]
Tier 2: High Exposure (Spill Cleanup / Synthesis Scale-up > 10g)[1]
  • Respiratory: Half-face respirator with P100/OV (Organic Vapor/Acid Gas) cartridges if outside a hood.[1]

  • Dermal: Apron (chemical resistant, e.g., Neoprene or heavy Nitrile) over lab coat.[1]

Operational Workflow: The "Zero-Contact" Protocol[1]

This protocol minimizes dust generation, which is the highest risk vector for solid organic acids.

Step 1: Engineering Check[1]
  • Verify Fume Hood flow monitor reads "Safe" or measures >0.4 m/s (80 fpm).

  • Clear the sash area.[4] Work at least 6 inches (15 cm) inside the hood plane.[1]

Step 2: Weighing (The Critical Step)[1]
  • Static Control: Use an anti-static gun or bar if available. Organic acid powders are often electrostatic and will "jump" onto gloves/sleeves.

  • Technique:

    • Place the receiving vessel (tare) inside the hood.

    • Open the source container inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

    • Cap immediately: Never leave the source container open while adjusting the balance.

Step 3: Solubilization
  • Solvent Choice: Soluble in DMSO, Methanol, and basic aqueous solutions (e.g., 1M NaOH).[1]

  • Exotherm Warning: Neutralization with bases will generate heat. Add base slowly to the acid solution, not the reverse, to control potential splashing.

Emergency & Disposal Logistics

Spill Management (Solid Powder)[1]
  • Do NOT blow. Do not use compressed air.

  • Cover: Gently place a chemically compatible absorbent pad over the powder to prevent lofting.

  • Wet Wipe: Dampen a paper towel with water (or dilute sodium bicarbonate if available) and wipe inwards toward the spill center.

  • Dispose: Place all cleanup materials into a solid hazardous waste bag immediately.

Waste Stream Segregation

Proper disposal prevents dangerous reactions in the waste drum.

Waste TypeClassificationDisposal Code (Typical)Segregation Rule
Solid Waste Organic SolidD002 (if corrosive)Do NOT mix with Oxidizers (e.g., Permanganates).[1]
Liquid Waste Organic AcidCorrosive / Acid Segregate from Bases (Cyanides, Amines) to prevent heat/gas generation.[1][5]
Sharps ContaminatedSharps If needles were used for transfer, they must be chemically deactivated before sharps disposal if possible.[1]

Visualized Safety Workflow

The following diagram illustrates the decision logic for handling this isothiazole derivative.

GStartSTART: Handling this compoundCheckHoodCheck Fume Hood(>80 fpm velocity?)Start->CheckHoodHoodFailSTOP: Do Not ProceedContact FacilitiesCheckHood->HoodFailNoPPEDon PPE:1. Splash Goggles2. Double Nitrile Gloves3. Lab Coat (Wrist-fitted)CheckHood->PPEYesWeighingWeighing Procedure(Inside Hood Only)PPE->WeighingSpillCheckSpill Occurred?Weighing->SpillCheckCleanUpSpill Protocol:1. Dampen (No dry sweeping)2. Wipe Inwards3. pH NeutralizeSpillCheck->CleanUpYesSolubilizationSolubilization/Reaction(Segregate from Oxidizers)SpillCheck->SolubilizationNoDisposalDisposal:Segregate into Organic Acid Stream(Do NOT mix with Bases)CleanUp->DisposalSolubilization->Disposal

Figure 1: Operational logic flow ensuring engineering controls and PPE are verified before handling the substance.[1]

References

  • PubChem. 5-Methylisoxazole-4-carboxylic acid (Analogue Hazard Data).[1] National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Substance Information: Thiazole Derivatives and Sensitization Risks.[1][Link][1]

  • OSHA. Personal Protective Equipment: Chemical Resistance Guide (Nitrile vs. Latex). Occupational Safety and Health Administration. [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.